molecular formula C19H16Br2O5 B15601674 aspergillusidone F

aspergillusidone F

Cat. No.: B15601674
M. Wt: 484.1 g/mol
InChI Key: RIWKHDRNBKZCAT-FNORWQNLSA-N
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Description

Aspergillusidone F is a useful research compound. Its molecular formula is C19H16Br2O5 and its molecular weight is 484.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H16Br2O5

Molecular Weight

484.1 g/mol

IUPAC Name

2,10-dibromo-1-[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C19H16Br2O5/c1-5-7(2)11-14(21)15(23)9(4)16-18(11)25-17-12(19(24)26-16)8(3)6-10(22)13(17)20/h5-6,22-23H,1-4H3/b7-5+

InChI Key

RIWKHDRNBKZCAT-FNORWQNLSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Aspergillusidone F: A Technical Guide to its Discovery and Characterization from Aspergillus unguis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillusidone F, a depsidone-class secondary metabolite isolated from the fungus Aspergillus unguis, has emerged as a molecule of interest due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound. Detailed experimental protocols, quantitative biological data, and a proposed biosynthetic pathway are presented to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. The genus Aspergillus, in particular, is renowned for its metabolic versatility, producing a wide array of compounds with therapeutic potential. Aspergillus unguis, a species found in both terrestrial and marine environments, is a known producer of various classes of secondary metabolites, including depsidones, cyclopeptides, and diaryl ethers.[1][2][3]

Depsidones are a class of polyketides characterized by a dibenzo-α-pyrone heterocyclic ring system. This structural motif often imparts significant biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory properties.[4][5][6] This guide focuses on this compound, a depsidone (B1213741) isolated from Aspergillus unguis, and aims to consolidate the current knowledge regarding its discovery and bioactivity.

Discovery and Isolation of this compound

This compound was identified as one of several depsidone derivatives isolated from a marine-derived strain of Aspergillus unguis.[5][6] The production of this compound was observed when the fungal strain was cultivated under specific fermentation conditions, highlighting the influence of culture media and environmental factors on the secondary metabolism of the fungus.[5]

Experimental Protocol: Fungal Fermentation and Extraction

The following protocol outlines a general procedure for the cultivation of Aspergillus unguis and the extraction of its secondary metabolites, including this compound.

  • Fungal Strain and Culture Conditions:

    • The marine-derived fungus Aspergillus unguis is used for the production of this compound.[5]

    • The fungus is cultured in a potato sucrose (B13894) broth (PSB) medium.[5]

    • For chemical induction studies, the PSB medium can be supplemented with sodium bromide (NaBr) and/or procaine.[5]

  • Fermentation:

    • The fungal strain is inoculated into the liquid culture medium.

    • Fermentation is carried out under static conditions or on a rotary shaker at a specified temperature and duration.

  • Extraction:

    • Following fermentation, the fungal mycelia are separated from the culture broth by filtration.

    • Both the mycelia and the culture broth are extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc).

    • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Isolation of this compound

The crude extract containing a mixture of secondary metabolites is subjected to a series of chromatographic techniques to isolate this compound.

  • Initial Fractionation:

    • The crude extract is typically first fractionated using column chromatography over silica (B1680970) gel or a reversed-phase C18 stationary phase.

    • A gradient elution system with increasing polarity (e.g., a hexane-ethyl acetate or methanol-water gradient) is employed to separate the components based on their polarity.

  • Purification:

    • Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled.

    • Further purification is achieved through repeated column chromatography and/or preparative HPLC until a pure compound is obtained.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The structure was confirmed by comparing the obtained spectroscopic data with previously reported literature values.[5][6]

(Note: The specific NMR and MS data for this compound are not available in the provided search results. A comprehensive technical guide would require the original publication for this detailed information.)

Biological Activity

This compound has been evaluated for its biological activity, with initial screenings indicating potential larvicidal effects.

Larvicidal Activity against Brine Shrimp

This compound exhibited potent larvicidal activity against brine shrimp (Artemia salina).[5][6] This assay is a common preliminary screen for general toxicity and potential cytotoxic or insecticidal properties.

Table 1: Biological Activity of this compound

BioassayTarget Organism/Cell LineActivity MetricResultReference
LarvicidalityBrine Shrimp (Artemia salina)PotencyPotent[5][6]

(Note: Specific quantitative data such as LC50 values are not available in the provided search results.)

Proposed Biosynthetic Pathway

The biosynthesis of depsidones in Aspergillus species is proposed to occur via the polyketide pathway. This involves the sequential condensation of acetate units by a polyketide synthase (PKS) enzyme to form a linear polyketide chain. This chain then undergoes a series of modifications, including cyclization, aromatization, and oxidative coupling, to form the characteristic dibenzo-α-pyrone core of the depsidone structure.

Further tailoring reactions, such as chlorination, methylation, and hydroxylation, catalyzed by specific enzymes, would then lead to the final structure of this compound.

Biosynthesis_of_Aspergillusidone_F cluster_0 Polyketide Pathway cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Linear Polyketide Chain Linear Polyketide Chain Polyketide Synthase (PKS)->Linear Polyketide Chain Cyclization/Aromatization Cyclization/Aromatization Linear Polyketide Chain->Cyclization/Aromatization Oxidative Coupling Oxidative Coupling Cyclization/Aromatization->Oxidative Coupling Depsidone Core Depsidone Core Oxidative Coupling->Depsidone Core Tailoring Enzymes Tailoring Enzymes Depsidone Core->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow

The discovery and characterization of this compound follow a systematic workflow common in natural product research.

Experimental_Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Pure this compound Pure this compound Chromatographic Separation->Pure this compound Structure Elucidation Structure Elucidation Pure this compound->Structure Elucidation Biological Assays Biological Assays Pure this compound->Biological Assays Spectroscopic Data (NMR, MS) Spectroscopic Data (NMR, MS) Structure Elucidation->Spectroscopic Data (NMR, MS) Activity Data Activity Data Biological Assays->Activity Data

Caption: Experimental workflow for the discovery of this compound.

Conclusion and Future Perspectives

This compound represents one of the many depsidone compounds produced by Aspergillus unguis. While initial studies have confirmed its structure and demonstrated potent larvicidal activity, further research is warranted to fully elucidate its pharmacological potential. Future investigations should focus on:

  • Comprehensive Biological Screening: Evaluating this compound against a broader panel of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes, to identify its primary mechanism of action.

  • Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for in-depth biological studies and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Biosynthetic Gene Cluster Identification: Identifying and characterizing the biosynthetic gene cluster responsible for the production of this compound in Aspergillus unguis. This would provide insights into its biosynthesis and open avenues for biosynthetic engineering to produce novel derivatives.

This technical guide serves as a foundational resource for researchers interested in this compound and other depsidones from Aspergillus unguis. The detailed protocols and compiled information are intended to facilitate further exploration of this promising class of natural products.

References

Biosynthesis of Depsidones in Aspergillus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Depsidones are a class of polyketide secondary metabolites produced by various fungal genera, including Aspergillus. These compounds exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the biosynthesis of depsidones in Aspergillus, focusing on the core enzymatic machinery, the genetic architecture of biosynthetic gene clusters (BGCs), and the experimental methodologies used to elucidate these complex pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery, characterization, and engineering of fungal natural products.

Introduction to Depsidones

Depsidones are characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. They are biosynthetically derived from depsides, which are esters formed from two or more phenolic acid units. The crucial step in depsidone (B1213741) formation is an intramolecular oxidative coupling of a depside precursor, which forms the characteristic ether linkage. The structural diversity of depsidones arises from variations in the polyketide backbone and subsequent tailoring reactions such as halogenation, methylation, and hydroxylation. Fungi, particularly species of Aspergillus, are prolific producers of depsidones, with many of these compounds demonstrating potent antimicrobial, antifungal, and cytotoxic properties[3][4][5].

The Core Biosynthetic Pathway

The biosynthesis of depsidones in Aspergillus is a multi-step process orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC)[6][7]. The general pathway can be summarized as follows:

  • Polyketide Synthesis: The initial building blocks are synthesized by a non-reducing polyketide synthase (NR-PKS). This enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to produce two distinct phenolic acid molecules[6]. In some instances, a highly-reducing polyketide synthase (HR-PKS) may also be involved in generating one of the phenolic acid precursors[1][7].

  • Depside Formation: The two phenolic acid units are then esterified to form a depside intermediate. This reaction is often catalyzed by the thioesterase (TE) domain of the NR-PKS[8].

  • Oxidative Coupling: The depside intermediate undergoes an intramolecular oxidative coupling reaction to form the characteristic ether linkage of the depsidone core. This critical step is typically catalyzed by a cytochrome P450 monooxygenase[7][9].

  • Tailoring Reactions: The depsidone scaffold is further modified by a series of tailoring enzymes, which can include halogenases, methyltransferases, and hydroxylases, leading to the final, structurally diverse depsidone products[1][6].

Below is a diagram illustrating the general biosynthetic pathway for depsidones.

Depsidone Biosynthesis Pathway cluster_0 Core Synthesis cluster_1 Depsidone Formation and Tailoring Acetyl_CoA Acetyl-CoA + Malonyl-CoA NR_PKS Non-Reducing Polyketide Synthase (NR-PKS) Acetyl_CoA->NR_PKS Phenolic_Acids Two Phenolic Acid Units NR_PKS->Phenolic_Acids Depside Depside Intermediate Phenolic_Acids->Depside Esterification (TE domain) P450 Cytochrome P450 Monooxygenase Depside->P450 Depsidone_Core Depsidone Core P450->Depsidone_Core Oxidative Coupling Tailoring_Enzymes Tailoring Enzymes (Halogenases, Methyltransferases, etc.) Depsidone_Core->Tailoring_Enzymes Final_Depsidones Diverse Depsidones Tailoring_Enzymes->Final_Depsidones BGC Characterization Workflow Start Identify Putative Depsidone BGC Clone_BGC Clone Entire BGC Start->Clone_BGC Heterologous_Host Transform into Heterologous Host (e.g., A. nidulans) Clone_BGC->Heterologous_Host Analyze_Metabolites_HE Analyze Metabolites (HPLC, LC-MS) Heterologous_Host->Analyze_Metabolites_HE Depsidone_Production Depsidone Produced? Analyze_Metabolites_HE->Depsidone_Production BGC_Confirmed BGC Confirmed Depsidone_Production->BGC_Confirmed Yes No_Production Re-evaluate BGC Depsidone_Production->No_Production No CRISPR_Target Design gRNA for Target Gene in BGC BGC_Confirmed->CRISPR_Target Transform_Native CRISPR-Cas9 Transformation of Native Producer CRISPR_Target->Transform_Native Analyze_Metabolites_KO Analyze Metabolites of Mutant Transform_Native->Analyze_Metabolites_KO Phenotype Phenotype Observed? Analyze_Metabolites_KO->Phenotype Gene_Function Determine Gene Function Phenotype->Gene_Function Yes Nornidulin Biosynthesis cluster_0 Regulatory and Core Synthesis cluster_1 Depsidone Formation and Tailoring TF Transcription Factor (e.g., nidG) PKS_gene NR-PKS Gene (e.g., nidA) TF->PKS_gene Activates Transcription P450_gene P450 Gene (e.g., nidB) TF->P450_gene Halogenase_gene Halogenase Genes (e.g., nidC, nidD) TF->Halogenase_gene Methyltransferase_gene Methyltransferase Gene (e.g., nidE) TF->Methyltransferase_gene PKS_protein NR-PKS Protein PKS_gene->PKS_protein Translation Depside_Intermediate Depside Intermediate PKS_protein->Depside_Intermediate Catalyzes Synthesis P450_protein P450 Protein Depside_Intermediate->P450_protein P450_gene->P450_protein Translation Depsidone_Core Depsidone Core P450_protein->Depsidone_Core Oxidative Coupling Halogenase_proteins Halogenase Proteins Depsidone_Core->Halogenase_proteins Halogenase_gene->Halogenase_proteins Translation Chlorinated_Depsidone Chlorinated Depsidone Halogenase_proteins->Chlorinated_Depsidone Chlorination Methyltransferase_protein Methyltransferase Protein Chlorinated_Depsidone->Methyltransferase_protein Methyltransferase_gene->Methyltransferase_protein Translation Nornidulin Nornidulin Methyltransferase_protein->Nornidulin Methylation Exporter Transporter (e.g., nidF) Nornidulin->Exporter Export from cell

References

An In-depth Technical Guide to the Biological Activity Screening of Aspergillusidone F and Related Depsidones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of aspergillusidone F is limited in publicly available scientific literature. This guide is therefore based on the activities of structurally related aspergillusidone compounds, particularly aspergillusidone G and aspergillusidone D. The methodologies and potential biological effects described herein are extrapolated from studies on these closely related analogues and serve as a comprehensive framework for initiating biological activity screening of this compound.

Introduction

Aspergillusidones are a class of depsidone (B1213741) natural products isolated from fungi of the Aspergillus genus, notably Aspergillus unguis.[1][2] These compounds have garnered interest for their diverse pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities.[1][2] This technical guide provides a detailed overview of the core biological activities associated with aspergillusidones and outlines the experimental protocols for their screening and characterization, tailored for researchers, scientists, and drug development professionals.

Anti-inflammatory and Anti-neuroinflammatory Activity

Aspergillusidone G has been identified as a potent anti-neuroinflammatory agent, suggesting a key area for the biological screening of this compound.[1] The primary mechanism involves the inhibition of pro-inflammatory mediators in microglial cells, which are the resident immune cells of the central nervous system.

The following table summarizes the reported anti-inflammatory activity for aspergillusidone G.

CompoundAssayCell LineTreatmentIC50 / InhibitionReference
Aspergillusidone GNitric Oxide (NO) ProductionLPS-stimulated BV2 microglia-13.35 µM[1]
Aspergillusidone GNitric Oxide (NO) ProductionLPS-stimulated BV2 microglia40 µM90.54% inhibition[1]
Aspergillusidone G + SB-3CT (MMP9 inhibitor)Nitric Oxide (NO) ProductionLPS-stimulated BV2 microglia20 µM each63.50% inhibition[1]

Bioinformatic analysis and experimental validation for aspergillusidone G suggest its involvement in modulating key inflammatory signaling pathways, including the TNF signaling pathway and the IL-17 signaling pathway .[1] A primary molecular target identified for aspergillusidone G is Matrix Metalloproteinase-9 (MMP-9) .[1][3] Inhibition of MMP-9 by aspergillusidone G contributes to its anti-neuroinflammatory effects.[1]

Aspergillusidone_Anti_Inflammatory_Pathway Proposed Anti-inflammatory Signaling Pathway of Aspergillusidones LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines iNOS iNOS NFkB->iNOS MMP9 MMP-9 NFkB->MMP9 Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation NO Nitric Oxide (NO) iNOS->NO NO->Neuroinflammation MMP9->Neuroinflammation Aspergillusidone This compound (proposed) Aspergillusidone->NFkB Inhibition (putative) Aspergillusidone->MMP9 Inhibition Anti_Inflammatory_Screening_Workflow Workflow for Anti-inflammatory Activity Screening cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_data_analysis Data Analysis Cell_Culture Culture BV2 Microglial Cells Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment Treat with this compound Stimulation->Treatment Griess_Assay Griess Assay for NO Treatment->Griess_Assay qRT_PCR qRT-PCR for Cytokine mRNA Treatment->qRT_PCR Western_Blot Western Blot for iNOS Treatment->Western_Blot MMP9_Assay MMP-9 Inhibition Assay Treatment->MMP9_Assay Data_Analysis Analyze and Interpret Results Griess_Assay->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis MMP9_Assay->Data_Analysis

References

An In-depth Technical Guide on the Larvicidal Effects of Aspergillusidone F on Brine Shrimp

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research detailing the larvicidal effects of aspergillusidone F on brine shrimp (Artemia salina) is not available in the public domain. This guide has been constructed based on established protocols for brine shrimp lethality assays and published data on the cytotoxic effects of other metabolites isolated from Aspergillus species. The quantitative data and specific conditions described herein are representative examples to illustrate the methodology and potential outcomes of such research.

Introduction

The genus Aspergillus is a rich source of structurally diverse secondary metabolites with a wide range of biological activities.[1] These natural products are of significant interest in drug discovery for their potential antimicrobial, cytotoxic, and insecticidal properties.[2][3] The brine shrimp (Artemia salina) lethality assay is a simple, rapid, and cost-effective preliminary screen for the cytotoxic and larvicidal potential of chemical compounds.[4][5] It is a benchmark bioassay for predicting a wide spectrum of biological activities in crude extracts and purified compounds.[6][7] This technical guide provides a comprehensive overview of the experimental protocols required to evaluate the larvicidal effects of this compound on brine shrimp and presents hypothetical data in the standardized format expected for such research.

Core Principles of the Brine Shrimp Lethality Assay

The brine shrimp lethality assay is based on the principle of determining the concentration of a substance that is lethal to a defined population of brine shrimp nauplii (larvae) over a specific time period, typically 24 hours.[4] The sensitivity of brine shrimp nauplii to toxins and bioactive compounds makes them an excellent model organism for these preliminary toxicity studies.[8] The median lethal concentration (LC50), the concentration that kills 50% of the test population, is the standard metric derived from this assay.[9] A lower LC50 value indicates higher toxicity.

Experimental Protocols

This section details the materials and methods for conducting a brine shrimp lethality assay to determine the larvicidal activity of this compound.

  • Artemia salina cysts (brine shrimp eggs)

  • Sea salt

  • Distilled water

  • Yeast (for hatching)[6]

  • This compound (purified compound)

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Hatching tank with two compartments and an aeration system

  • Light source (e.g., 40-watt bulb)[6]

  • 96-well microplates or small test tubes

  • Pipettes and tips

  • Stereomicroscope or magnifying glass

  • Incubator set to 25-30°C

  • Hatching Medium Preparation: Prepare a 3.8% sea salt solution in distilled water.

  • Hatching: Add the Artemia salina cysts to one compartment of the hatching tank filled with the sea salt solution. A small amount of yeast can be added as food.[6] The other compartment should also be filled with the salt solution.

  • Incubation: Illuminate the empty compartment to attract the phototactic nauplii after hatching. Keep the compartment with the cysts dark.[6]

  • Harvesting: After 24-48 hours, the nauplii will hatch and swim towards the illuminated compartment.[6] Collect the nauplii using a pipette for the bioassay. Only active nauplii should be used.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1,000 µg/mL) by dissolving a known weight of the compound in a minimal amount of DMSO and then diluting with the sea salt solution.

  • Serial Dilutions: From the stock solution, prepare a series of working concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) through serial dilution with the sea salt solution.[9]

  • Experimental Setup:

    • Dispense 1 mL of each test concentration into the wells of a microplate or test tubes, in triplicate.[9]

    • Prepare a negative control containing only the sea salt solution and a solvent control containing the same concentration of DMSO used in the test solutions.

    • Using a pipette, transfer 10-15 active nauplii into each well.[9]

  • Incubation: Incubate the plates at 25-30°C for 24 hours under a light source.[8]

  • Data Collection: After 24 hours, count the number of dead (non-motile) nauplii in each well under a stereomicroscope. Larvae are considered alive if they exhibit movement during a 10-second observation period.[8]

Data Analysis and Presentation

The percentage mortality for each concentration is calculated, and the LC50 value is determined using probit analysis or other suitable statistical methods.

The following table summarizes the potential dose-dependent larvicidal effects of this compound on brine shrimp nauplii after 24 hours of exposure.

Concentration (µg/mL)Number of Nauplii (n)Mean Mortality (%)Standard Deviation
Control (Sea Salt)452.2± 1.5
Solvent Control (DMSO)453.1± 1.8
104515.6± 4.2
504548.9± 6.1
1004575.6± 5.5
2504593.3± 3.8
50045100.0± 0.0

Calculated LC50 Value: 51.2 µg/mL (95% Confidence Interval: 45.8 - 57.1 µg/mL)

Note: Data is hypothetical and for illustrative purposes only.

Visual Representations

The following diagram illustrates the key steps in the brine shrimp lethality assay for testing this compound.

BrineShrimpAssayWorkflow start Start hatching Hatching Artemia salina Cysts (24-48 hours) start->hatching harvesting Harvest Active Nauplii hatching->harvesting exposure Exposure of Nauplii to Compound (10 per well) harvesting->exposure prep_compound Prepare this compound Stock & Serial Dilutions prep_compound->exposure incubation Incubation (24 hours at 25-30°C) exposure->incubation counting Count Surviving Nauplii incubation->counting analysis Data Analysis (Calculate % Mortality, LC50) counting->analysis end_node End analysis->end_node

Caption: Workflow for the Brine Shrimp Lethality Assay.

Discussion and Interpretation

Based on the hypothetical data, an LC50 value of 51.2 µg/mL suggests that this compound possesses significant cytotoxic and larvicidal properties. In general, LC50 values below 100 µg/mL are considered indicative of potent bioactivity. For instance, a study on metabolites from Aspergillus versicolor reported that the compound 6,8-di-O-methylaverufin exhibited significant toxicity toward brine shrimp with an LC50 value of 0.5 μg/mL.[10] Another study found that culture filtrates of Aspergillus niger were highly cytotoxic, with the water-soluble fraction showing an LC50 of 31 µg/mL.[11] The hypothetical result for this compound would place it within the range of bioactive compounds warranting further investigation for potential pharmacological or pesticidal applications.

Conclusion

While direct experimental data on the larvicidal effects of this compound against brine shrimp is currently lacking, the protocols and representative data presented in this guide provide a robust framework for such an investigation. The brine shrimp lethality assay serves as an invaluable preliminary screening tool. A positive result, as illustrated in the hypothetical data, would strongly justify further studies to isolate and characterize the bioactive principles and explore their potential applications in drug development and pest management.

References

Unveiling the Therapeutic Potential of Aspergillusidones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillusidones, a class of depsidone (B1213741) derivatives isolated from the marine fungus Aspergillus unguis, are emerging as compounds of significant interest in the field of pharmacology. While research has touched upon several members of this family, this guide will focus primarily on the burgeoning therapeutic applications of Aspergillusidone G (Asp G) , a compound demonstrating notable anti-neuroinflammatory properties. Limited but promising bioactivity has also been reported for Aspergillusidone F . This document provides a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and elucidated signaling pathways, to support further investigation and drug development efforts.

Potential Therapeutic Applications

The primary therapeutic application of Aspergillusidone G investigated to date is in the management of neuroinflammation , a key pathological feature of neurodegenerative diseases such as Parkinson's Disease (PD).[1][2] Asp G has shown significant anti-neuroinflammatory and neuroprotective effects in cellular models of Parkinson's disease.[1][2][3]

Additionally, research has indicated a synergistic anti-inflammatory effect when Asp G is co-administered with Polaprezinc, suggesting its potential use in combination therapies to enhance efficacy.[4][5]

Preliminary studies on This compound have indicated moderate to strong antimicrobial activity and potent larvicidal activity against brine shrimp.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Aspergillusidone G.

Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by Aspergillusidone G in LPS-Stimulated BV-2 Microglia
Aspergillusidone G Concentration (μM)% Inhibition of NO Burst (relative to LPS-treated group)Reference
2027.57%[1][2]
30>80%[4]
4090.54%[1][8]
Table 2: Synergistic Inhibition of Nitric Oxide (NO) Production with Polaprezinc in LPS-Stimulated BV-2 Microglia
Treatment% Inhibition of NO Production (approximate)Reference
Polaprezinc (low dose)30%[4][5]
Polaprezinc (low dose) + Aspergillusidone G (low dose)80%[4][5]
Table 3: Effect of Aspergillusidone G on the Expression of Pro-inflammatory Mediators in LPS-Stimulated BV-2 Microglia
Target MediatorEffectReference
iNOSSignificantly downregulated[1]
COX-2Significantly downregulated[1]
IL-6Significantly downregulated[1]
TNF-αSignificantly downregulated[1]
IL-1βSignificantly downregulated[1]
Table 4: Inhibition of Matrix Metalloproteinase-9 (MMP-9) by Aspergillusidone G
MMP-9 FormEffect of Aspergillusidone GReference
Active form (67-kDa)Directly inhibited gelatinolytic activity[1]
Inactive form (proMMP-9)Inhibited production and expression[1][3]

Mechanism of Action and Signaling Pathways

Aspergillusidone G exerts its anti-neuroinflammatory effects primarily through the inhibition of Matrix Metalloproteinase-9 (MMP-9) .[1][2] MMP-9 is a key enzyme involved in the breakdown of the extracellular matrix and has been implicated in the pathogenesis of various inflammatory conditions. Asp G has been shown to directly inhibit the active form of MMP-9 and also suppress the expression of the inactive form of the enzyme.[1][3]

Network pharmacology analyses suggest that the anti-Parkinson's disease potential of Asp G may be attributed to its modulation of several inflammatory signaling pathways, including the IL-17 and TNF signaling pathways .[1] Furthermore, it is hypothesized that Asp G may exert its anti-neuroinflammatory effects by blocking LPS-associated receptors such as Toll-like receptor 4 (TLR4) , which would, in turn, suppress downstream pro-inflammatory cascades like the NF-κB signaling pathway .[1][4]

G Proposed Mechanism of Action of Aspergillusidone G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-6, TNF-α, IL-1β, MMP-9) NFkB->ProInflammatory_Genes promotes AspG Aspergillusidone G AspG->TLR4 inhibits (proposed) MMP9 MMP-9 AspG->MMP9 inhibits

Proposed Anti-Neuroinflammatory Mechanism of Aspergillusidone G.

G Involvement of IL-17 and TNF Signaling Pathways cluster_pathways Inflammatory Signaling Pathways in Neurodegeneration cluster_outcome Pathological Outcome IL17 IL-17 Signaling Neuroinflammation Neuroinflammation IL17->Neuroinflammation TNF TNF Signaling TNF->Neuroinflammation Neuronal_Cell_Death Neuronal Cell Death Neuroinflammation->Neuronal_Cell_Death AspG Aspergillusidone G AspG->IL17 modulates (proposed) AspG->TNF modulates (proposed)

Modulation of Pro-inflammatory Pathways by Aspergillusidone G.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Aspergillusidone G.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol: For anti-inflammatory assays, BV-2 cells are pre-treated with varying concentrations of Aspergillusidone G for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 12 or 24 hours to induce an inflammatory response.[4]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment, 100 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, IL-6, TNF-α, IL-1β, MMP-9).

  • Procedure:

    • Total RNA is extracted from treated BV-2 cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

    • The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Western Blot Analysis
  • Objective: To determine the protein expression levels of iNOS and MMP-9.

  • Procedure:

    • Total protein is extracted from treated BV-2 cells using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-MMP-9).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software, with a loading control (e.g., β-actin) for normalization.

Gelatin Zymography
  • Objective: To assess the enzymatic activity of MMP-9.

  • Procedure:

    • Cell culture supernatants are collected and concentrated.

    • Protein samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin.

    • After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and renature the enzymes.

    • The gel is incubated in a developing buffer at 37°C for 18-24 hours, allowing the MMPs to digest the gelatin.

    • The gel is stained with Coomassie Brilliant Blue and then destained.

    • Areas of gelatinase activity appear as clear bands against a blue background.

G Experimental Workflow for Assessing Anti-Neuroinflammatory Effects cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays BV2_Culture BV-2 Microglia Culture Pretreatment Pre-treatment with Aspergillusidone G BV2_Culture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Griess_Assay Griess Assay (NO Production) LPS_Stimulation->Griess_Assay qRT_PCR qRT-PCR (Gene Expression) LPS_Stimulation->qRT_PCR Western_Blot Western Blot (Protein Expression) LPS_Stimulation->Western_Blot Zymography Gelatin Zymography (MMP-9 Activity) LPS_Stimulation->Zymography

In Vitro Experimental Workflow.

Conclusion and Future Directions

The current body of evidence strongly suggests that Aspergillusidone G is a promising lead compound for the development of novel anti-neuroinflammatory therapeutics, particularly for neurodegenerative diseases like Parkinson's Disease. Its ability to inhibit MMP-9 and modulate key inflammatory signaling pathways provides a solid foundation for its therapeutic potential. The synergistic effects observed with other compounds also open avenues for combination therapies.

Future research should focus on:

  • In vivo studies to validate the anti-neuroinflammatory and neuroprotective effects of Aspergillusidone G in animal models of Parkinson's Disease.

  • Further elucidation of the upstream regulatory mechanisms of MMP-9 inhibition by Aspergillusidone G.

  • Pharmacokinetic and toxicological profiling of Aspergillusidone G to assess its drug-like properties.

  • Exploration of the therapeutic potential of this compound and other related compounds from the Aspergillusidone family.

References

The Secondary Metabolite Profile of Aspergillus unguis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Diversity, Biosynthesis, and Isolation of Bioactive Compounds from the Versatile Fungus, Aspergillus unguis.

Aspergillus unguis, a fungus belonging to the Aspergillus section Nidulantes, is a prolific producer of a diverse array of secondary metabolites.[1][2] Found in both terrestrial and marine environments, this species has emerged as a significant source of novel bioactive compounds with potential applications in medicine and agriculture.[1][2] This technical guide provides a comprehensive overview of the secondary metabolite profile of A. unguis, with a focus on quantitative data, detailed experimental protocols for isolation and analysis, and the regulatory pathways governing their production.

Quantitative Overview of Secondary Metabolite Production

Aspergillus unguis synthesizes a wide range of chemical classes, including depsidones, depsides, phthalides, cyclopeptides, and pyrones.[2][3] The production yields of these compounds can vary significantly depending on the fungal strain, culture conditions, and extraction methods employed. The following tables summarize the quantitative data on the yields of representative secondary metabolites isolated from A. unguis as reported in the scientific literature.

Table 1: Quantitative Yields of Selected Secondary Metabolites from Aspergillus unguis

Compound ClassCompound NameYield (mg)Culture Volume/MassSource OrganismReference
DepsidoneNidulin36.6Not Specified (Solid Rice Medium)Marine Sponge-Derived A. unguis WR8[4]
Depsidone2-ChlorounguinolNot SpecifiedNot Specified (Solid Rice Medium)Marine Sponge-Derived A. unguis WR8[4]
DepsidoneUnguinolNot SpecifiedNot Specified (Solid Rice Medium)Marine Sponge-Derived A. unguis WR8[4]
DepsidoneUnguisol A15.1Not SpecifiedMarine Sponge-Derived A. unguis[5]
DepsidoneUnguisol B97.9Not SpecifiedMarine Sponge-Derived A. unguis[5]
DepsideUnguidepside CNot Specified10 LMarine-Derived A. unguis[6]
DepsidoneAspersidone BNot Specified10 LMarine-Derived A. unguis[6]
DepsideAgonodepside C1.210 LMarine-Derived A. unguis[6]
DepsidoneAspergillusidone GNot SpecifiedNot SpecifiedMarine Fungus A. unguis[7]
CyclopeptideUnguisin A103Not SpecifiedMarine Fungus A. unguis[8]
DepsidoneUnguinol39.6Not SpecifiedMarine Fungus A. unguis[8]

Table 2: Bioactivity of Selected Secondary Metabolites from Aspergillus unguis

| Compound Name | Bioactivity Type | Target | Measurement | Value | Reference | | --- | --- | --- | --- | --- | | Nidulin | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 2 µg/mL |[9] | | Emeguisin A | Antibacterial | S. aureus and MRSA | MIC | 0.5 µg/mL |[1] | | Emeguisin A | Antifungal | Cryptococcus neoformans | MIC | 0.5 µg/mL |[1] | | Emeguisin A | Antimalarial | Plasmodium falciparum | MIC | 2.2 µM |[1] | | Aspergillusidone C | Enzyme Inhibition | Aromatase | IC50 | 0.74 µM |[1] | | Unguinol | Enzyme Inhibition | Pyruvate Phosphate Dikinase (PPDK) | - | - |[1] | | Aspergillusidone A | Radical Scavenging | XXO Assay | IC50 | 16.0 µM |[10] | | Aspergillusidone B | Radical Scavenging | XXO Assay | IC50 | < 15.6 µM |[10] | | Aspergillusidone G | Antimicrobial | Pseudomonas aeruginosa, MRSA, Candida albicans | MIC | 6.4 - 102.4 µM |[8] |

Experimental Protocols

The successful isolation and characterization of secondary metabolites from Aspergillus unguis relies on meticulous experimental procedures. The following sections provide detailed methodologies for the cultivation, extraction, and purification of these compounds.

Fungal Cultivation and Fermentation

Objective: To cultivate Aspergillus unguis under conditions that promote the production of secondary metabolites.

Materials:

  • Pure culture of Aspergillus unguis

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or Bennett's medium (glucose 10 g/L, tryptone 2 g/L, yeast extract 1 g/L, beef extract 1 g/L, glycerol (B35011) 5 g/L)[11]

  • Sterile saline solution (0.85% NaCl) with 0.1% Tween 80

  • Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Strain Activation: Obtain a pure culture of Aspergillus unguis. Grow the fungus on PDA plates at 25-28°C for 7-10 days until sporulation is observed.[12]

  • Inoculum Preparation: Prepare a spore suspension by flooding the surface of the mature PDA plate with a sterile 0.85% saline solution containing 0.1% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.[12]

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB or Bennett's medium with 1 mL of the spore suspension. Incubate the flask at 28-30°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.[12]

  • Production Culture: For larger-scale production, inoculate 1 L of the production medium in a 2 L Erlenmeyer flask with 5% (v/v) of the seed culture. Incubate the production culture under the same conditions for 10-14 days.[12]

Extraction of Secondary Metabolites

Objective: To extract the secondary metabolites from the fungal culture (both mycelia and broth).

Materials:

Procedure:

  • Separation of Mycelia and Broth: After the incubation period, separate the fungal mycelium from the culture broth by filtration.[11]

  • Broth Extraction: Transfer the culture filtrate to a separatory funnel and extract it three times with an equal volume of ethyl acetate.[11]

  • Mycelial Extraction: The mycelial mass can be extracted separately with ethyl acetate or methanol.[6][11] For example, extract the mycelia from a 10 L culture with 3 x 1 L of EtOAc.[11]

  • Combine and Concentrate: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[11]

Purification of Secondary Metabolites by Chromatography

Objective: To isolate individual compounds from the crude extract using chromatographic techniques.

Materials:

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724) (ACN) and water (HPLC grade)

  • Formic acid

Procedure:

  • Initial Fractionation (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column with an appropriate solvent system (e.g., n-hexane).

    • Apply the sample-adsorbed silica gel to the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:EtOAc from 9:1 to 1:1).[5]

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Size Exclusion Chromatography:

    • Fractions containing compounds of similar polarity can be further purified using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their size.[8]

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Final purification of the compounds is often achieved using preparative or semi-preparative HPLC.[6][13]

    • Column: A reversed-phase C18 column is commonly used (e.g., 10 x 250 mm, 5 µm particle size).[13]

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[13]

    • Gradient Program: A typical gradient could start with a lower concentration of acetonitrile (e.g., 30%) and increase to 100% over a set period (e.g., 40 minutes) to elute compounds with increasing hydrophobicity.[13]

    • Flow Rate: A typical flow rate for a semi-preparative column is around 4 mL/min.[13]

    • Detection: Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 254 nm).[13]

    • Collect the fractions corresponding to the peaks of interest.

  • Purity and Structure Elucidation:

    • Assess the purity of the isolated compounds using analytical HPLC.

    • Elucidate the chemical structures of the purified compounds using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in studying the secondary metabolites of Aspergillus unguis, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain Aspergillus unguis Strain pda Growth on PDA Plates strain->pda spore_suspension Spore Suspension Preparation pda->spore_suspension seed_culture Seed Culture (PDB/Bennett's) spore_suspension->seed_culture production_culture Production Culture seed_culture->production_culture filtration Filtration (Separate Mycelia & Broth) production_culture->filtration broth_extraction Broth Extraction (EtOAc) filtration->broth_extraction mycelia_extraction Mycelia Extraction (EtOAc/MeOH) filtration->mycelia_extraction concentration Concentration (Rotary Evaporation) broth_extraction->concentration mycelia_extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography sephadex Sephadex LH-20 column_chromatography->sephadex hplc Preparative HPLC (C18) sephadex->hplc pure_compound Pure Compound hplc->pure_compound analytical_hplc Purity Check (Analytical HPLC) pure_compound->analytical_hplc ms Structure Elucidation (MS) pure_compound->ms nmr Structure Elucidation (NMR) pure_compound->nmr

Caption: Experimental workflow for the isolation and identification of secondary metabolites from A. unguis.

signaling_pathway cluster_input Environmental Cues cluster_regulation Regulatory Complex cluster_output Cellular Response light Light VeA_cyto VeA (Cytoplasm) light->VeA_cyto Promotes cytoplasmic retention dark Dark VeA_nuc VeA (Nucleus) dark->VeA_nuc Allows nuclear import VeA_cyto->VeA_nuc Velvet_Complex VelB-VeA-LaeA Complex VeA_nuc->Velvet_Complex VelB VelB VelB->Velvet_Complex LaeA LaeA LaeA->Velvet_Complex SM_genes Secondary Metabolism Gene Clusters (e.g., PKS, NRPS) Velvet_Complex->SM_genes Activates transcription SM_production Secondary Metabolite Production SM_genes->SM_production

Caption: The LaeA-Velvet regulatory pathway controlling secondary metabolism in Aspergillus.

Regulation of Secondary Metabolism: The LaeA-Velvet Complex

The production of secondary metabolites in Aspergillus species is tightly regulated by a complex network of genes and signaling pathways. A key regulatory hub is the LaeA-Velvet complex.[14][15][16][17][18] While not yet extensively studied specifically in Aspergillus unguis, this complex is highly conserved across the genus and is considered a central mechanism for controlling secondary metabolism.

The core components of this regulatory system are:

  • VeA (Velvet A): A light-responsive protein that acts as a scaffold, bridging the other components of the complex. In the presence of light, VeA is predominantly located in the cytoplasm, leading to the repression of secondary metabolism. In the dark, VeA translocates to the nucleus.[14][17]

  • VelB (Velvet B): Another velvet domain-containing protein that interacts with VeA in the nucleus.

  • LaeA (Loss of aflR expression A): A global regulator of secondary metabolism. LaeA is a putative methyltransferase that is thought to remodel chromatin, making the biosynthetic gene clusters accessible for transcription.[17]

In the dark, VeA and VelB enter the nucleus and form a complex with LaeA. This trimeric "Velvet complex" then activates the transcription of biosynthetic gene clusters, including those for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), leading to the production of a diverse array of secondary metabolites.[14][17] Light acts as a negative regulator by inhibiting the nuclear entry of VeA, thus preventing the formation of the active Velvet complex.[14][17]

Conclusion

Aspergillus unguis represents a rich and still largely untapped source of bioactive secondary metabolites. This technical guide provides a foundational resource for researchers and drug development professionals, offering a summary of the known chemical diversity, detailed experimental protocols for the isolation and purification of these compounds, and an overview of the key regulatory pathways that govern their production. Further exploration of the secondary metabolome of A. unguis, including the application of modern techniques such as genomics, transcriptomics, and metabolomics, will undoubtedly lead to the discovery of new and valuable natural products.

References

An In-depth Technical Guide to the Isolation and Characterization of Bioactive Compounds from Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, with its vast and largely unexplored biodiversity, represents a prolific source of novel bioactive compounds with significant therapeutic potential. Among the myriad of marine organisms, fungi have emerged as a particularly promising group for the discovery of unique secondary metabolites exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides a comprehensive overview of the methodologies involved in the isolation, characterization, and bioactivity screening of these valuable compounds.

Isolation of Bioactive Compounds

The initial phase of discovering novel marine-derived fungal metabolites involves a systematic process of sample collection, fungal isolation, cultivation, and extraction of the produced secondary metabolites.

Fungal Strain Isolation and Cultivation

Marine fungi can be isolated from various sources, including sediments, seawater, marine algae, sponges, and other invertebrates. The successful cultivation of these fungi is critical for the subsequent production of bioactive compounds.

Experimental Protocol: Fungal Fermentation

1.1.1. Solid-State Fermentation (SSF):

This method is particularly effective for mimicking the natural growth conditions of many filamentous fungi and can lead to the production of a unique spectrum of secondary metabolites.

  • Materials:

    • Solid substrate (e.g., rice, wheat bran, rice straw)

    • Seawater-based nutrient solution (e.g., Potato Dextrose Broth made with sterile seawater)

    • Erlenmeyer flasks or specialized fermentation bags

    • Autoclave

    • Incubator

  • Procedure:

    • Wash the solid substrate (e.g., 100g of rice) thoroughly with deionized water and soak for 2-4 hours.

    • Remove excess water and place the substrate into Erlenmeyer flasks.

    • Add a minimal amount of seawater-based nutrient solution to moisten the substrate (e.g., 100 mL for 100g of rice).

    • Autoclave the flasks at 121°C for 20-30 minutes to sterilize the medium.

    • Once cooled, inoculate the solid medium with a small agar (B569324) plug or a spore suspension of the marine fungus.

    • Incubate the culture under static conditions at a controlled temperature (typically 25-28°C) for a period of 2 to 4 weeks, or until sufficient fungal growth and sporulation are observed.

1.1.2. Liquid (Submerged) Fermentation (LqF):

LqF allows for more controlled conditions and is easily scalable for larger production volumes.

  • Materials:

    • Liquid culture medium (e.g., Potato Dextrose Broth, Malt Extract Broth prepared with sterile seawater)

    • Erlenmeyer flasks

    • Shaking incubator

    • Autoclave

  • Procedure:

    • Prepare the desired liquid medium and dispense it into Erlenmeyer flasks.

    • Autoclave the flasks at 121°C for 15-20 minutes.

    • After cooling, inoculate the broth with the marine fungal strain.

    • Incubate the flasks in a shaking incubator (e.g., at 150-200 rpm) at a controlled temperature (25-28°C) for 1 to 3 weeks. The agitation ensures proper aeration and nutrient distribution.

Extraction of Secondary Metabolites

Following fermentation, the bioactive compounds need to be extracted from the fungal biomass and/or the culture medium. The choice of solvent is crucial and is typically based on the polarity of the target compounds.

Experimental Protocol: Solvent Extraction and Partitioning

  • Materials:

  • Procedure:

    • Harvesting: For LqF, separate the mycelium from the culture broth by filtration. For SSF, the entire fermented solid can be used.

    • Initial Extraction:

      • From Mycelium/Solid Substrate: Macerate the fungal biomass or the entire solid-state culture in an organic solvent like ethyl acetate or methanol. This can be done by soaking the material in the solvent for 24-48 hours, often with intermittent shaking or stirring. Repeat the extraction process 2-3 times to ensure maximum recovery of compounds.

      • From Culture Broth: Perform a liquid-liquid extraction by mixing the culture filtrate with an equal volume of an immiscible organic solvent, such as ethyl acetate, in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat this process 2-3 times.

    • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Solvent Partitioning (Fractionation): To separate compounds based on their polarity, the crude extract can be subjected to solvent-solvent partitioning.

      • Dissolve the crude extract in a mixture of methanol and water (e.g., 90% methanol).

      • Extract this solution sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and finally ethyl acetate.

      • This will yield fractions with different chemical profiles: a nonpolar n-hexane fraction, a medium-polarity chloroform fraction, and a polar ethyl acetate fraction. Each fraction can then be further purified.

Purification and Characterization of Bioactive Compounds

The crude extracts and their fractions are complex mixtures. Isolating individual compounds in a pure form is essential for structure elucidation and bioactivity assessment. This is primarily achieved through various chromatographic techniques.

Experimental Workflow for Isolation and Characterization

experimental_workflow cluster_collection Sample Collection & Fungal Isolation cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Structure Elucidation & Bioassay marine_sample Marine Sample (Sponges, Algae, Sediment) isolation Fungal Isolation on Seawater Agar marine_sample->isolation pure_culture Pure Fungal Culture isolation->pure_culture fermentation Solid-State or Liquid Fermentation pure_culture->fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, etc.) fractions Fractions of Varying Polarity partitioning->fractions crude_extract->partitioning cc Column Chromatography (Silica, Sephadex) fractions->cc prep_hplc Preparative HPLC (C18 Column) cc->prep_hplc pure_compound Pure Bioactive Compound prep_hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms bioassays Bioactivity Screening (Anticancer, Antimicrobial, etc.) pure_compound->bioassays structure Chemical Structure nmr->structure ms->structure activity Biological Activity bioassays->activity

Overall workflow for isolating and characterizing bioactive compounds.
Chromatographic Purification

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of compounds.

  • Instrumentation:

    • HPLC system with a preparative pump, a fraction collector, and a detector (e.g., UV-Vis or Diode Array Detector).

    • Preparative reversed-phase column (e.g., C18, 10 µm particle size, 250 x 20 mm).

  • Procedure:

    • Method Development: Initially, develop a separation method on an analytical HPLC system to determine the optimal mobile phase conditions (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid).

    • Sample Preparation: Dissolve the semi-purified fraction obtained from column chromatography in a suitable solvent (preferably the initial mobile phase) and filter it through a 0.45 µm syringe filter.

    • Purification:

      • Set up the preparative HPLC system with the developed method.

      • Inject the sample onto the column.

      • Monitor the separation at a suitable wavelength (e.g., 210, 254, or 280 nm).

      • Collect the fractions corresponding to the desired peaks using the fraction collector.

    • Purity Check: Analyze the collected fractions using analytical HPLC to assess their purity. Pool the pure fractions containing the same compound and evaporate the solvent to obtain the purified compound.

Structure Elucidation

Once a compound is purified, its chemical structure is determined using spectroscopic methods.

Experimental Protocol: NMR and MS Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the pure compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:

      • 1D NMR: ¹H NMR and ¹³C NMR (including DEPT experiments to determine the number of hydrogens attached to each carbon).

      • 2D NMR:

        • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

        • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

        • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used to determine the accurate mass of the molecule.

    • Procedure: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

    • Data Analysis: The accurate mass measurement allows for the determination of the molecular formula of the compound. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information.

Bioactivity Screening

Purified compounds and crude extracts are screened for various biological activities to identify potential therapeutic leads.

Anticancer Activity

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • 96-well microtiter plates.

    • Microplate reader or visual inspection.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Add the microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol.

    • Test compound solutions at various concentrations.

    • Positive control (e.g., ascorbic acid or Trolox).

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a working solution of DPPH.

    • In a 96-well plate or cuvettes, mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Data Presentation

Quantitative data from bioactivity assays and compound isolation should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Cytotoxic Activity of Bioactive Compounds from Marine Fungi against Various Cancer Cell Lines

Compound NameFungal SourceCancer Cell LineIC₅₀ (µM)Reference
Aspergiolide AAspergillus versicolorVarious cancer cell lines4.57[1]
Versicolactone BAspergillus versicolorVarious cancer cell lines2.47[1]
Sydonic AcidAspergillus sydowiiVarious cancer cell lines5.83[1]
Violaceimide AAspergillus violaceusU937 (leukemia)5.3 ± 0.4[2]
Violaceimide BAspergillus violaceusU937 (leukemia)1.8 ± 0.6[2]
(+)-3′,3′-di-(dimethylallyl)-butyrolactone IIAspergillus terreusPANC-1 (pancreatic)5.3[2]
Versicolactone BAspergillus terreusPANC-1 (pancreatic)9.4[2]
DiorcinolAspergillus versicolorU251 (glioma)6.2[2]
Versicolorin BAspergillus versicolorU251 (glioma)30.5[2]
GeodinAspergillus sp.Various cancer cell lines8.88 - 14.44[2]
Prenylterphenyllin FAspergillus candidusVarious cancer cell lines0.4 - 24.4[2]
EmodinPenicillium chrysogenumS. aureusPotent[3]
Secalonic acid DPenicillium chrysogenumS. aureus9.5 - 28.5[3]
Dicerandrol APenicillium chrysogenumS. aureus9.5 - 28.5[3]

Table 2: Antimicrobial Activity of Bioactive Compounds from Marine Fungi

Compound NameFungal SourceTarget MicroorganismMIC (µg/mL)Reference
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanolPenicillium sp.Enterococcus faecalis32[4]
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanolPenicillium sp.Candida albicans64[4]
4-hydroxybenzaldehydePenicillium sp.Escherichia coli8[4]
2-[(2R-hydroxypropanoyl)amino]benzamidePenicillium sp.Escherichia coli16[4]
3-acetyl-4-hydroxycinnolinePenicillium sp.Enterococcus faecalis64[4]
1H-indole-3-acetic acidPenicillium sp.Enterococcus faecalis64[4]
Poloncosidin A-KPenicillium polonicumVarious pathogens4 - 32[5]
Penicixanthene CPenicillium sp.Methicillin-resistant S. aureus3.12[5]
VerrucosidinPenicillium cyclopiumAeromonas hydrophilia8[5]
Purpuride DPenicillium sp.Methicillin-resistant S. aureus4[5]
Purpuride DPenicillium sp.E. coli3[5]
Purpuride DPenicillium sp.C. albicans8[5]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these bioactive compounds exert their effects is crucial for their development as therapeutic agents. Many marine fungal metabolites have been found to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Several marine-derived compounds have been shown to inhibit this pathway.

PI3K_Akt_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates bad Bad akt->bad Inhibits mtorc2 mTORC2 mtorc2->akt Phosphorylates apoptosis Apoptosis bad->apoptosis Promotes marine_compound Marine Fungal Metabolite (e.g., Aspergiolide A) marine_compound->akt Inhibits

Inhibition of the PI3K/Akt survival pathway by marine fungal metabolites.
Modulation of the NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Its aberrant activation is linked to many cancers. Gliotoxin (B1671588), a well-known metabolite from Aspergillus fumigatus, is a potent inhibitor of NF-κB activation.[6][7]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimulus->ikk Activates ikb IκB ikk->ikb Phosphorylates proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory & Survival Gene Expression nucleus->gene_expression Induces gliotoxin Gliotoxin gliotoxin->ikb Prevents Degradation

Mechanism of NF-κB inhibition by the marine fungal metabolite Gliotoxin.
Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

MAPK_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors Activates cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation Promotes marine_compound Marine Fungal Metabolite marine_compound->raf Inhibits marine_compound->mek Inhibits

Inhibition of the MAPK signaling cascade by marine fungal metabolites.

Conclusion

Marine fungi represent a vast and underexplored resource for the discovery of novel bioactive compounds. The systematic application of the fermentation, extraction, purification, and characterization techniques outlined in this guide, coupled with robust bioactivity screening, will continue to yield promising lead compounds for the development of new pharmaceuticals. A deeper understanding of the molecular mechanisms and signaling pathways targeted by these compounds will be instrumental in advancing them through the drug discovery pipeline.

References

An In-depth Review of the Aspergillusidone Family of Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Aspergillusidone F: An extensive review of the current scientific literature reveals no published data specifically on a compound designated "this compound." Research databases and publications detail several members of the aspergillusidone family, including aspergillusidones A, B, C, D, and G, but "F" has not been characterized. This guide, therefore, focuses on the existing knowledge of these known aspergillusidone compounds, providing a comprehensive summary of their biological activities, experimental protocols, and mechanisms of action for researchers, scientists, and drug development professionals.

The aspergillusidones are a class of depsidone (B1213741) polyketides produced by fungi of the genus Aspergillus, particularly strains isolated from marine environments such as Aspergillus unguis.[1] These compounds have garnered scientific interest for their diverse and potent biological activities, which range from enzyme inhibition to anti-inflammatory and antimicrobial effects.

Data Presentation: Biological Activities of Aspergillusidones

The following tables summarize the quantitative data on the biological activities of known aspergillusidones, facilitating a clear comparison of their potency and spectrum of action.

Table 1: Enzyme Inhibition and Radical Scavenging Activity

CompoundBiological ActivityAssayIC₅₀ (µM)Source OrganismReference
Aspergillusidone A Aromatase Inhibition-1.2 - 11.2Aspergillus unguis CRI282-03[2]
Radical ScavengingXXO Assay16.0Aspergillus unguis CRI282-03[2]
Aspergillusidone B Aromatase Inhibition-1.2 - 11.2Aspergillus unguis CRI282-03[2]
Radical ScavengingXXO Assay< 15.6Aspergillus unguis CRI282-03[2]
Aspergillusidone C Aromatase Inhibition-0.74Aspergillus unguis CRI282-03[2]
Aspergillusidone D Aromatase Inhibition-Data not specifiedAspergillus unguis[1]
Aspergillusidone G Nitric Oxide (NO) Production InhibitionLPS-stimulated BV2 microglia~16 (calculated)Aspergillus unguis DLEP2008001[3]

Table 2: Antimicrobial and Cytotoxic Activities

CompoundBiological ActivityTarget Organism/Cell LineMIC or IC₅₀ (µM)Source OrganismReference
Aspergillusidone A CytotoxicityHuCCA-1, HepG2, A549, MOLT-3Weak or inactiveAspergillus unguis CRI282-03[2]
Aspergillusidone B CytotoxicityHuCCA-1, HepG2, A549, MOLT-3Weak or inactiveAspergillus unguis CRI282-03[2]
Aspergillusidone C CytotoxicityHuCCA-1, HepG2, A549, MOLT-3Weak or inactiveAspergillus unguis CRI282-03[2]
Aspergillusidone D AntimicrobialBacillus subtilis, Staphylococcus aureus, Saccharomyces cerevisiaeData not specifiedAspergillus unguis[1]
CytotoxicityVarious human cell linesWeakAspergillus unguis[1]

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of aspergillusidones as cited in the literature.

Isolation and Purification of Depsidones from Aspergillus unguis

The following is a generalized protocol for the isolation of depsidones, including aspergillusidones, from fungal cultures. Specific details may vary between different strains and target compounds.

a. Fungal Cultivation:

  • Strain: Aspergillus unguis (e.g., strain CRI282-03 or DLEP2008001).[2][3]

  • Culture Medium: Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium. For directed biosynthesis of halogenated derivatives like Aspergillusidone D, the medium is supplemented with potassium bromide (KBr).[1]

  • Incubation: The fungus is cultured in liquid medium at approximately 28°C for a period of 3-4 weeks under static or shaking conditions.[3]

b. Extraction:

  • After incubation, the fungal culture is separated into mycelia and broth by filtration.

  • The mycelia are typically extracted with methanol (B129727) (MeOH).

  • The culture broth (filtrate) is extracted multiple times with an organic solvent such as ethyl acetate (B1210297) (EtOAc).

  • The organic extracts are then combined and evaporated under reduced pressure to yield a crude extract.[4]

c. Chromatographic Separation:

  • Initial Fractionation: The crude extract is subjected to column chromatography, often using a silica (B1680970) gel or Sephadex LH-20 stationary phase, with a gradient of solvents (e.g., hexane, dichloromethane, ethyl acetate, methanol) to separate the extract into several fractions.

  • Purification: Fractions containing the compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column and a mobile phase such as a methanol/water or acetonitrile/water gradient.[4]

  • Structure Elucidation: The final pure compounds are identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).[2][4]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes the evaluation of the anti-inflammatory effects of Aspergillusidone G in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[3]

  • Cell Culture: BV2 microglia cells are cultured in appropriate media and seeded into 96-well plates.

  • Treatment:

    • Cells are pre-incubated with various concentrations of Aspergillusidone G for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO):

    • The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-treated control cells. At a concentration of 40 µM, Aspergillusidone G was found to suppress 90.54% of the NO burst compared to the LPS group.[3][5]

Gelatin Zymography for MMP-9 Activity

This assay is used to determine the direct inhibitory effect of Aspergillusidone G on the enzymatic activity of Matrix Metalloproteinase-9 (MMP-9).[3]

  • Sample Preparation: Recombinant human proMMP-9 is co-incubated with Aspergillusidone G (e.g., at 0.4 mM or 1 mM) for 24 hours. In some experiments, an activator like 4-aminophenylmercuric acetate (APMA) is added to convert proMMP-9 to its active form.

  • Electrophoresis: The incubated samples are subjected to non-reducing SDS-PAGE on a polyacrylamide gel containing gelatin (1 mg/mL).

  • Enzyme Renaturation and Development:

    • After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

    • The gel is then incubated in a developing buffer at 37°C for an extended period, allowing the active MMP-9 to digest the gelatin in the gel.

  • Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin digestion by MMP-9 will appear as clear bands against a blue background. The intensity of these bands indicates the level of enzyme activity. Treatment with 1 mM Aspergillusidone G was shown to almost completely eliminate the gelatinolytic activity of the active form of MMP-9.[3]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language to illustrate key processes related to aspergillusidones.

G cluster_0 Generalized Isolation Workflow for Aspergillusidones A Fungal Culture (Aspergillus unguis) B Extraction (Solvent Partitioning) A->B C Crude Extract B->C D Column Chromatography (Silica, Sephadex) C->D E Fractions D->E F HPLC Purification (Reversed-Phase) E->F G Pure Aspergillusidone F->G H Structure Elucidation (NMR, HRMS) G->H

Caption: Generalized workflow for the isolation and identification of aspergillusidones.

G cluster_1 Anti-inflammatory Signaling of Aspergillusidone G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates ProMMP9 pro-MMP9 (Inactive) NFkB->ProMMP9 Upregulates Expression MMP9 MMP9 (Active) ProMMP9->MMP9 Activation Inflammation Pro-inflammatory Mediators (NO, IL-6, TNF-α) MMP9->Inflammation Promotes AspG Aspergillusidone G AspG->ProMMP9 Inhibits Expression AspG->MMP9 Directly Inhibits Activity

Caption: Proposed mechanism of Aspergillusidone G's anti-inflammatory action.

References

Unveiling the Spectroscopic Signature of Aspergillusidone F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for aspergillusidone F, a brominated depsidone (B1213741) isolated from the marine-derived fungus Aspergillus unguis CRI282-03. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols used for its characterization, offering a valuable resource for the identification and further investigation of this natural product.

High-Resolution Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₁₉H₁₆Br₂O₅.

IonCalculated m/zFound m/z
[M+H]⁺484.9491484.9494

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of this compound was elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in acetone-d₆.

¹H NMR Data (600 MHz, acetone-d₆)
PositionδH (ppm)MultiplicityJ (Hz)
3-OH10.68s
56.42s
1'-OH8.89br s
3'6.72s
6'6.64s
72.22s
82.37s
4'-OCH₃3.84s
5'-CH₃2.11s
¹³C NMR Data (150 MHz, acetone-d₆)
PositionδC (ppm)Type
1164.2C
2108.8C
3162.7C
4106.3C
5111.8CH
6141.7C
1'114.3C
2'158.4C
3'109.9CH
4'162.1C
5'112.5C
6'140.2CH
79.3CH₃
812.5CH₃
4'-OCH₃56.4CH₃
5'-CH₃9.7CH₃
C=O170.8C

Experimental Protocols

Fungal Material and Fermentation

The fungal strain Aspergillus unguis CRI282-03 was isolated from a marine sponge collected in the Gulf of Thailand. The fungus was cultured on potato dextrose agar (B569324) (PDA) for 7 days. Plugs of agar were then used to inoculate a solid rice medium, which was incubated at 28 °C for 30 days.

Extraction and Isolation

The fermented rice solid medium was extracted with ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic techniques to isolate this compound. This included vacuum liquid chromatography (VLC) on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) and purification by high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent signals (acetone-d₆: δH 2.05, δC 29.8).

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

Workflow for Spectroscopic Data Acquisition

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fungal Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography MS Mass Spectrometry (HRESIMS) Chromatography->MS NMR_1D 1D NMR (¹H, ¹³C) Chromatography->NMR_1D Structure This compound Structure MS->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure

Workflow for the isolation and structural elucidation of this compound.

Aspergillusidone F: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for the evaluation of aspergillusidone F's solubility and stability. As of the date of this publication, specific experimental data for this compound is not publicly available. The protocols and methodologies detailed herein are based on established principles for natural product and pharmaceutical analysis and are intended to serve as a guide for researchers.

Introduction

This compound is a depsidone (B1213741) derivative isolated from the marine fungus Aspergillus unguis. As with any compound of therapeutic interest, a thorough understanding of its physicochemical properties is paramount for preclinical and formulation development. This technical guide outlines the essential experimental procedures for determining the solubility and stability of this compound, providing a roadmap for researchers to generate critical data for its potential advancement as a drug candidate.

Compound Profile: this compound

A clear understanding of the molecule is the first step in any analytical endeavor.

PropertyValueSource
Molecular Formula C₁₉H₁₆Br₂O₅[1]
Molar Mass 484.14 g/mol [1]
Chemical Structure (Structure available in chemical databases)[1]

Solubility Assessment

Determining the solubility of this compound in various solvents is a critical first step in developing analytical methods and potential formulations.

Predicted Physicochemical Properties

While experimental data is lacking, computational models can provide initial estimates of a compound's properties, guiding experimental design. Various software packages can predict properties like LogP, which can indicate potential solubility in different solvent systems.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the widely used shake-flask method for determining equilibrium solubility.

Objective: To determine the concentration of this compound at saturation in various solvents.

Materials:

  • This compound (solid)

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), acetonitrile)

  • Vials with screw caps

  • Shaking incubator or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Validated analytical method for this compound quantification

Methodology:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Perform the experiment in triplicate for each solvent.

Data Presentation: Predicted Solubility Profile

The following table should be populated with the experimental data obtained.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Standard Deviation
Water25~7--
PBS255.0--
PBS257.4--
Ethanol25N/A--
Methanol25N/A--
DMSO25N/A--
Acetonitrile25N/A--

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and incubate with shaking prep2->equil1 equil2 Maintain constant temperature equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify concentration ana2->ana3 end end ana3->end Solubility Data

Caption: Workflow for equilibrium solubility determination.

Stability Assessment

Evaluating the stability of this compound under various conditions is crucial to determine its shelf-life and identify potential degradation pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for developing and validating stability-indicating analytical methods.[2][3] These studies involve exposing the compound to harsh conditions to accelerate its degradation.

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating HPLC method.

Materials:

  • This compound (in solid form and in solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl (e.g., 0.1 M, 1 M). Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH (e.g., 0.1 M, 1 M). Keep the solution at room temperature or heat it for a defined period. Neutralize the solution before analysis.

  • Oxidation: Dissolve this compound in a suitable solvent and add H₂O₂ (e.g., 3%, 30%). Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 60 °C, 80 °C) for a defined period. Also, heat a solution of this compound.

  • Photostability: Expose solid and dissolved this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA/MS method. The goal is to separate the parent compound from all degradation products.

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be tabulated to summarize the extent of degradation and the number of degradation products formed.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 h60--
Base Hydrolysis0.1 M NaOH8 hRT--
Oxidation3% H₂O₂24 hRT--
Thermal (Solid)Dry Heat48 h80--
Thermal (Solution)Heat24 h60--
PhotolyticICH Q1B----

Experimental Workflow: Forced Degradation and Method Development

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_method_dev Method Development stress1 Acid Hydrolysis ana1 HPLC-PDA/MS Analysis of Stressed Samples stress1->ana1 stress2 Base Hydrolysis stress2->ana1 stress3 Oxidation stress3->ana1 stress4 Thermal stress4->ana1 stress5 Photolytic stress5->ana1 ana2 Peak Purity Analysis ana1->ana2 dev1 Optimize separation of degradants ana2->dev1 dev2 Validate Stability-Indicating Method dev1->dev2 end end dev2->end Validated Method

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies

Once a stability-indicating method is established, long-term stability studies should be conducted under ICH-recommended storage conditions to determine the shelf-life of this compound.

Protocol Outline:

  • Storage Conditions: Store samples of this compound (solid and/or in a potential formulation) at various temperature and humidity conditions (e.g., 25 °C/60% RH, 30 °C/65% RH, and 40 °C/75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Testing: Analyze the samples for appearance, purity (using the validated stability-indicating method), and any other relevant quality attributes.

Signaling Pathways and Logical Relationships

While the direct signaling pathways of this compound are not yet elucidated, a related compound, aspergillusidone G, has been shown to exert anti-neuroinflammatory effects by inhibiting matrix metalloproteinase-9 (MMP-9).[4] This suggests a potential area of investigation for this compound. The following diagram illustrates a hypothetical inhibitory pathway, which could serve as a starting point for mechanistic studies.

G cluster_pathway Hypothetical Inhibitory Pathway A This compound B Target Protein (e.g., Kinase, Enzyme) A->B Inhibition C Downstream Signaling Cascade B->C D Biological Response (e.g., Inflammation, Cell Proliferation) C->D

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The generation of such data is a prerequisite for any further development of this natural product as a potential therapeutic agent. The detailed protocols and suggested data presentation formats are intended to assist researchers in designing and executing robust experiments that will yield high-quality, reliable data to inform future research and development decisions.

References

In Silico Prediction of Aspergillusidone F Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Natural products derived from fungal sources represent a rich reservoir of bioactive molecules with significant therapeutic potential. Aspergillusidone F, a depsidone (B1213741) isolated from the fungus Aspergillus, belongs to a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive framework for the in silico prediction of protein targets for this compound, leveraging state-of-the-art computational tools and methodologies. We outline a systematic workflow encompassing ligand preparation, multi-platform target prediction, consensus scoring, and pathway analysis. Furthermore, this document details experimental protocols for the subsequent validation of computationally identified targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for novel therapeutic interventions.

Introduction to this compound and the Depsidone Class

This compound is a polyketide metabolite with the chemical formula C19H16Br2O5.[4] While specific biological activities of this compound have not been extensively characterized, related compounds from the aspergillusidone family have demonstrated significant bioactivities. For instance, Aspergillusidone A has shown aromatase inhibitory properties, suggesting potential applications in hormone-dependent cancers.[2] More recently, Aspergillusidone G has been identified as a potent anti-neuroinflammatory agent, exerting its effects through the inhibition of matrix metalloproteinase 9 (MMP9).[3][5] These findings underscore the therapeutic promise of the aspergillusidone scaffold and provide a strong rationale for the systematic investigation of this compound's mechanism of action.

In silico target prediction offers a rapid and cost-effective approach to elucidate the molecular targets of novel compounds, thereby accelerating the drug discovery process.[6][7][8][9][10] By employing a combination of ligand-based and structure-based computational methods, it is possible to generate a high-confidence list of putative protein targets for subsequent experimental validation.

In Silico Target Prediction Methodologies

A variety of computational tools are available for the prediction of protein targets for small molecules. These platforms utilize diverse algorithms, including pharmacophore mapping, molecular similarity, and machine learning models. For a robust prediction, a consensus approach employing multiple independent tools is recommended.[6][10]

Prediction Server Methodology Key Features Website
PharmMapper Reverse Pharmacophore MappingIdentifies potential targets by fitting a small molecule into a large database of pharmacophore models derived from known protein-ligand complexes.[11][12][13][14]http://www.lilab-ecust.cn/pharmmapper/
SuperPred 2D and 3D Molecular SimilarityPredicts targets based on the structural similarity of the query molecule to a library of known drugs and bioactive compounds.[15][16][17][18][19]http://prediction.charite.de/
SwissTargetPrediction 2D and 3D Molecular SimilarityCombines 2D and 3D similarity measures to compare the query molecule against a library of active compounds with known targets.[20][21]http://www.swisstargetprediction.ch/
TargetNet Multi-target SAR ModelsUtilizes naïve Bayes models and various molecular fingerprints to predict the activity of a molecule across a panel of human proteins.[22][23][24][25][26]http://targetnet.scbdd.com/

Proposed Workflow for this compound Target Prediction

A systematic workflow is essential for the reliable in silico prediction of protein targets. The following diagram illustrates the proposed pipeline for identifying and prioritizing potential targets of this compound.

workflow This compound Target Prediction Workflow cluster_input Input Preparation cluster_prediction Target Prediction cluster_analysis Analysis and Prioritization cluster_validation Experimental Validation A 1. Obtain 3D Structure of This compound B 2. Energy Minimization A->B SDF/MOL2 format C 3. PharmMapper B->C Energy-minimized structure D 4. SuperPred B->D Energy-minimized structure E 5. SwissTargetPrediction B->E Energy-minimized structure F 6. TargetNet B->F Energy-minimized structure G 7. Consensus Scoring and Target Prioritization C->G Predicted Target Lists D->G Predicted Target Lists E->G Predicted Target Lists F->G Predicted Target Lists H 8. Pathway and GO Enrichment Analysis G->H Prioritized Targets I 9. In Vitro Binding Assays H->I Hypothesis Generation J 10. Cellular Thermal Shift Assay (CETSA) I->J Target Validation Cascade K 11. Functional Assays J->K Target Validation Cascade

Caption: In silico target prediction and validation workflow.

Experimental Protocols: In Silico Prediction

3.1.1. Ligand Preparation

  • Obtain 3D Structure: The 3D structure of this compound can be generated from its 2D representation using software such as ChemDraw or MarvinSketch. The structure should be saved in a standard format like SDF or MOL2.

  • Energy Minimization: To obtain a low-energy and stable conformation, the 3D structure should be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) in software like Avogadro or MOE.

3.1.2. Target Prediction using Web Servers

  • Submission: Submit the energy-minimized structure of this compound to the PharmMapper, SuperPred, SwissTargetPrediction, and TargetNet web servers.

  • Parameter Selection: Utilize the default parameters for each server, ensuring that the target organism is set to Homo sapiens.

  • Data Collection: Collect the predicted target lists from each server. The output typically includes the protein target name, UniProt ID, and a prediction score or probability.

3.1.3. Consensus Scoring and Prioritization

  • Data Aggregation: Combine the target lists from all four servers into a single table.

  • Consensus Score Calculation: Assign a consensus score to each predicted target based on the number of servers that identified it. A higher consensus score indicates a more confident prediction.

  • Prioritization: Rank the targets based on their consensus score and the individual prediction scores from each server. Further prioritize targets based on their biological relevance to known activities of related compounds (e.g., inflammation, cancer).

Potential Signaling Pathways Modulated by this compound

Metabolites from Aspergillus species are known to modulate several key signaling pathways that are crucial for cellular function and disease pathogenesis.[27][28] Based on the activities of related depsidones, this compound may potentially interact with proteins involved in the following pathways:

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

  • PI3K-Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is a major signaling cascade that promotes cell survival and growth. It is a well-established target in cancer therapy.

  • Cell Wall Integrity (CWI) Pathway: In fungi, the CWI pathway is essential for maintaining cell wall homeostasis in response to stress. While a direct human homolog does not exist, targeting fungal-specific pathways is a key strategy for antifungal drug development.[29][30]

signaling_pathways Potential Signaling Pathways Modulated by this compound cluster_compound Bioactive Compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound MAPK MAPK Signaling Compound->MAPK Potential Inhibition NFkB NF-κB Signaling Compound->NFkB Potential Inhibition PI3K PI3K-Akt Signaling Compound->PI3K Potential Inhibition Proliferation Inhibition of Cell Proliferation MAPK->Proliferation Inflammation Modulation of Inflammation NFkB->Inflammation Survival Induction of Apoptosis PI3K->Survival

Caption: Potential signaling pathways targeted by this compound.

Experimental Validation of Predicted Targets

Following the in silico prediction and prioritization of targets, experimental validation is crucial to confirm the direct interaction between this compound and its putative protein targets.

Experimental Protocols: Target Validation

5.1.1. In Vitro Binding Assays

  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified recombinant target protein on a sensor chip.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the different concentrations of this compound over the sensor chip and monitor the change in the refractive index in real-time.

    • Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants to quantify the binding affinity.

  • Isothermal Titration Calorimetry (ITC):

    • Place the purified target protein in the sample cell of the calorimeter.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of injections of this compound into the protein solution and measure the heat change associated with each injection.

    • Determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

5.1.2. Cellular Thermal Shift Assay (CETSA)

  • Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heat the samples to a range of temperatures.

  • Cool the samples and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

5.1.3. Functional Assays

  • Enzyme Inhibition Assays: If the predicted target is an enzyme, perform an in vitro enzyme activity assay in the presence of varying concentrations of this compound to determine its inhibitory potency (IC50).

  • Cell-Based Assays: Develop cell-based assays to measure the functional consequences of target engagement. For example, if a kinase is a predicted target, measure the phosphorylation of its downstream substrates in cells treated with this compound.

Conclusion

The in silico target prediction workflow outlined in this technical guide provides a robust and efficient strategy for identifying the molecular targets of this compound. By integrating data from multiple prediction platforms and employing a rigorous experimental validation cascade, researchers can elucidate the mechanism of action of this promising natural product and accelerate its development as a potential therapeutic agent. The methodologies described herein are broadly applicable to the target identification of other novel bioactive compounds.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Aspergillusidone F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillusidone F is a secondary metabolite produced by fungi of the Aspergillus genus, notably Aspergillus nidulans. Secondary metabolites from fungi are a rich source of novel compounds with potential therapeutic applications.[1] This document provides a comprehensive, generalized protocol for the extraction, purification, and characterization of this compound and similar secondary metabolites from Aspergillus cultures. The methodologies outlined are based on established techniques for the isolation of fungal natural products.[2][3]

Data Presentation

Table 1: Summary of Solvents and Chromatographic Techniques for Fungal Metabolite Purification

Technique Typical Solvents/Mobile Phases Purpose Reference(s)
Solvent Extraction Ethyl Acetate (B1210297), Methanol (B129727), Chloroform, AcetoneInitial extraction of crude metabolites from fungal biomass and/or culture filtrate.[2][3][4][5]
Thin Layer Chromatography (TLC) Ethyl Acetate/Hexane (B92381) mixtures, Chloroform/Methanol mixturesRapid separation and visualization of compounds in the crude extract to determine optimal solvent systems for column chromatography.[6]
Silica (B1680970) Gel Column Chromatography Gradients of Hexane/Ethyl Acetate or Chloroform/MethanolInitial fractionation of the crude extract to separate compounds based on polarity.[4][7]
High-Performance Liquid Chromatography (HPLC) Gradients of Acetonitrile (B52724)/Water or Methanol/Water (often with 0.1% formic acid)High-resolution purification of individual compounds from fractions.[3][8][6]
Preparative Thin Layer Chromatography (PTLC) Similar to analytical TLC, but on a larger scale.Purification of small quantities of compounds.[6]
Centrifugal Partition Chromatography (CPC) Two immiscible liquid phases.Preparative separation based on differential partitioning of compounds.[9]

Experimental Protocols

Fungal Cultivation and Inoculation

This protocol describes the cultivation of Aspergillus species for the production of secondary metabolites.

Materials:

  • Aspergillus species (e.g., Aspergillus nidulans)

  • Appropriate solid or liquid culture medium (e.g., Glucose Minimal Medium (GMM), Potato Dextrose Broth (PDB), Yeast Extract Sucrose (YES) medium)[2][3]

  • Sterile flasks or petri dishes

  • Incubator

Procedure:

  • Prepare the desired culture medium according to standard recipes.

  • Inoculate the sterile medium with spores or mycelia of the Aspergillus strain. For liquid cultures, an inoculum of 1 x 10^4 to 1 x 10^6 spores/mL is common.[3]

  • Incubate the cultures under appropriate conditions. A typical incubation is at 28-37°C for 5-14 days.[2][3] For liquid cultures, shaking at 200-250 rpm may be required.[3]

Extraction of Crude Secondary Metabolites

This protocol details the extraction of secondary metabolites from both the fungal mycelia and the culture filtrate.

Materials:

  • Fungal culture from Protocol 1

  • Organic solvents: Ethyl Acetate (EtOAc), Methanol (MeOH)

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Separate the fungal mycelia from the liquid broth by filtration.[4]

  • Liquid Broth Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Extract the filtrate three times with an equal volume of ethyl acetate.[4]

    • Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.[2]

  • Mycelial Extraction:

    • The mycelia can be extracted with methanol or acetone.[3][4][5]

    • Soak the mycelia in the solvent and agitate. Repeat this process three times.

    • Filter to remove the mycelial debris and combine the solvent extracts.

  • Concentration:

    • Concentrate the dried organic extracts and the mycelial extracts separately under reduced pressure using a rotary evaporator to obtain the crude extracts.[2]

Purification of this compound

This multi-step protocol describes the purification of the target compound from the crude extract using various chromatographic techniques.

3.1. Thin Layer Chromatography (TLC) for Solvent System Optimization

Materials:

  • Crude extract

  • TLC plates (Silica gel F254)

  • Developing chamber

  • Various solvent systems (e.g., different ratios of hexane:ethyl acetate)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Dissolve a small amount of the crude extract in a suitable solvent.

  • Spot the dissolved extract onto a TLC plate.

  • Develop the plate in a chamber with a selected solvent system. A 50:50 mix of ethyl acetate and hexane can be a starting point.[6]

  • Visualize the separated spots under UV light to determine the best solvent system for separation.[6]

3.2. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude extract

  • Silica gel

  • Glass column

  • Solvent system determined from TLC

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).

  • Pack the column with the silica gel slurry.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a stepwise or gradient solvent system, gradually increasing the polarity (e.g., from 100% hexane to 100% ethyl acetate).

  • Collect fractions and analyze them by TLC to pool fractions containing similar compounds.

3.3. High-Performance Liquid Chromatography (HPLC) for Final Purification

Materials:

  • Semi-pure fractions from column chromatography

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade solvents (e.g., acetonitrile and water with 0.1% formic acid)[8]

  • Syringe filters

Procedure:

  • Dissolve the semi-pure fraction in the mobile phase.

  • Filter the sample through a syringe filter.

  • Inject the sample into the HPLC system.

  • Run a gradient elution method, for example, starting from a lower concentration of acetonitrile in water and gradually increasing it.

  • Monitor the separation at a suitable wavelength (e.g., 210 nm or 254 nm).[4][6]

  • Collect the peaks corresponding to the purified compound.

  • Evaporate the solvent to obtain the pure this compound.

Structure Elucidation

The structure of the purified compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[10]

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR experiments (like COSY, HMQC, and HMBC) to elucidate the chemical structure.[4][6]

Visualizations

experimental_workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification cluster_analysis 4. Structural Analysis start Inoculation of Aspergillus sp. on Culture Medium incubation Incubation (5-14 days, 28-37°C) start->incubation filtration Separation of Mycelia and Filtrate incubation->filtration liquid_extraction Liquid-Liquid Extraction of Filtrate (Ethyl Acetate) filtration->liquid_extraction solid_extraction Solid-Liquid Extraction of Mycelia (Methanol/Acetone) filtration->solid_extraction concentration Rotary Evaporation liquid_extraction->concentration solid_extraction->concentration crude_extract Crude Secondary Metabolite Extract concentration->crude_extract tlc TLC for Solvent System Optimization crude_extract->tlc column_chrom Silica Gel Column Chromatography tlc->column_chrom hplc Reverse-Phase HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound analysis Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

References

Application Notes & Protocols: Brine Shrimp Larvicidal Assay for Aspergillusidone F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting a brine shrimp (Artemia salina) larvicidal assay to evaluate the cytotoxic potential of Aspergillusidone F. The brine shrimp lethality assay is a rapid, inexpensive, and reliable method for the preliminary assessment of toxicity of chemical compounds and natural products.[1][2] It serves as a useful benchmark for predicting a wide range of biological activities.[3]

Note: Information on "this compound" is limited. This protocol is based on general procedures and information available for the closely related compound, Aspergillusidone G, a depside-type natural product isolated from the marine fungus Aspergillus unguis.[4][5] Researchers should adapt the solvent and concentration ranges based on the specific solubility and expected potency of this compound.

Principle of the Assay

The brine shrimp larvicidal assay is a simple bench-top bioassay used to determine the median lethal concentration (LC50) of a test substance.[3][6] Newly hatched brine shrimp larvae, known as nauplii, are exposed to various concentrations of the test compound for a 24-hour period.[1][7] The number of surviving nauplii is counted, and the percentage of mortality is calculated. The LC50 value, the concentration at which 50% of the larvae are killed, is then determined, often through probit analysis or graphical methods.[3][8]

Materials and Equipment

2.1 Reagents

  • This compound (or test compound)

  • Artemia salina cysts (brine shrimp eggs)

  • Sea salt[6]

  • Dimethyl sulfoxide (B87167) (DMSO) (for dissolving the compound)[8][9]

  • Dried yeast (as a food source, if needed)[3][10]

  • Potassium dichromate or Doxorubicin (as a positive control)[6][11]

  • Distilled or natural fresh water[7]

2.2 Equipment

  • Hatching tank or separating funnel (1-2 L)[7]

  • Air pump and airline tubing[1][7]

  • Light source (e.g., 40-watt lamp)[3][11]

  • 24-well or 96-well microplates[6][7]

  • Incubator set to 25-30°C[1][7]

  • Stereomicroscope or magnifying glass[1][7]

  • Micropipettes and tips

  • Glass vials or test tubes[1][10]

  • Analytical balance

  • Beakers and measuring cylinders

Experimental Protocol

3.1 Preparation of Artificial Seawater

  • Dissolve approximately 38 grams of sea salt in 1 liter of distilled water to create a saline solution.[6]

  • Stir until the salt is completely dissolved.

  • Filter the solution if necessary to remove any undissolved particles.[8]

3.2 Hatching of Brine Shrimp Cysts

  • Pour the prepared artificial seawater into the hatching tank.

  • Add a small quantity (e.g., 1 gram) of Artemia salina cysts to the seawater.[7]

  • Provide continuous aeration using the air pump to keep the cysts suspended and to provide oxygen.[1][7]

  • Illuminate the hatching tank with a lamp, as light facilitates hatching.[3][7] The ideal temperature should be maintained between 25-30°C.[1]

  • Allow the cysts to hatch for 24 to 48 hours.[6][7] After this period, phototropic nauplii (larvae) will be visible.

  • To separate the nauplii from unhatched eggs, turn off the aeration and allow the mixture to settle. The unhatched cysts will sink or float, while the nauplii will be attracted to the light source.[11]

  • Carefully collect the nauplii from the illuminated side using a Pasteur pipette.[7]

3.3 Preparation of Test Solutions

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) by dissolving it in a minimal amount of DMSO.[8]

  • From this stock solution, prepare a series of dilutions using artificial seawater to achieve the desired final test concentrations (e.g., 1000, 500, 250, 100, 50, 25, 10 µg/mL).[10]

  • Positive Control: Prepare a series of dilutions of a known toxic substance like potassium dichromate or doxorubicin.[6]

  • Negative Control: Prepare a solution containing the same amount of DMSO and artificial seawater used for the test solutions, but without the test compound. This is to ensure that the solvent itself is not toxic to the larvae.[6][8]

3.4 Brine Shrimp Larvicidal Assay

  • Using a micropipette, transfer 10-20 live nauplii into each well of a 24-well plate.[7]

  • Add the prepared dilutions of this compound to the corresponding wells.

  • Add the positive and negative control solutions to their respective wells.

  • Adjust the final volume in each well to a consistent amount (e.g., 1 mL) with artificial seawater.[7]

  • Perform each concentration test in triplicate to ensure statistical validity.

  • Incubate the plates at 25-30°C for 24 hours under illumination.[7][11]

3.5 Data Collection and Analysis

  • After 24 hours, count the number of dead and surviving nauplii in each well using a stereomicroscope. Larvae are considered dead if they show no movement for 10-15 seconds of observation.[7][10]

  • Calculate the percentage of mortality for each concentration using the following formula:

    • % Mortality = (Number of dead nauplii / Total number of nauplii) x 100

  • Correct for mortality in the negative control group using Abbott's formula if necessary (if mortality in the control group is >10%).

  • Determine the LC50 value by plotting the percentage of mortality against the logarithm of the concentration. This can be done using statistical software or a spreadsheet program to perform probit analysis or regression analysis.[12]

Data Presentation

The results of the brine shrimp larvicidal assay should be summarized in a clear and concise table. The following table presents hypothetical data for the activity of this compound.

Table 1: Hypothetical Larvicidal Activity of this compound against Brine Shrimp Nauplii after 24 hours.

Concentration (µg/mL)Total Nauplii (n)Survived Nauplii (Mean ± SD)Dead Nauplii (Mean ± SD)% Mortality
Negative Control (DMSO) 3029 ± 1.01 ± 1.03.3%
10 3025 ± 1.55 ± 1.516.7%
50 3019 ± 2.011 ± 2.036.7%
100 3014 ± 1.016 ± 1.053.3%
250 308 ± 1.522 ± 1.573.3%
500 302 ± 1.028 ± 1.093.3%
Positive Control (K2Cr2O7) 300 ± 0.030 ± 0.0100.0%
LC50 (µg/mL) ---~90.5 µg/mL

Data represents hypothetical mean values from triplicate experiments. SD = Standard Deviation.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the brine shrimp larvicidal assay.

BrineShrimpAssayWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Hatching 1. Hatching Artemia salina Cysts (Artificial Seawater, 24-48h, Light, Aeration) Collection 2. Collection of Nauplii (Attract with light, separate from cysts) Hatching->Collection Hatching Complete Exposure 4. Exposure (Transfer 10-20 nauplii per well, add test solutions) Collection->Exposure Solutions 3. Preparation of Test Solutions (this compound Dilutions, Controls) Incubation 5. Incubation (24 hours at 25-30°C) Exposure->Incubation Start Incubation Counting 6. Mortality Count (Count live/dead nauplii via microscope) Incubation->Counting Calculation 7. Calculation (Calculate % Mortality for each concentration) Counting->Calculation LC50 8. LC50 Determination (Probit or Regression Analysis) Calculation->LC50

References

Determining the Potency of Aspergillusidone F: An Application Note and Protocol for Larvicidal IC50 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of aspergillusidone F in larvicidal assays. The following protocols are based on established methodologies for evaluating the efficacy of potential larvicidal agents against common mosquito vectors.

Introduction

Vector-borne diseases, transmitted primarily by mosquitoes, pose a significant threat to global public health. A key strategy in combating these diseases is the control of mosquito populations at their larval stage through the application of larvicides. The discovery and development of novel, effective larvicides are crucial, especially with the rise of insecticide resistance. This compound, a compound derived from fungi of the Aspergillus genus, represents a potential candidate for a new class of larvicides. This application note details the standardized procedure for assessing its larvicidal potency by determining its IC50 value.

The larvicidal bioassay is the gold standard for quantifying the toxicity of a compound to mosquito larvae.[1] This method involves exposing larvae to a series of concentrations of the test substance and monitoring mortality rates over a specified period, typically 24 to 48 hours.[2][3] The data generated is then used to calculate the IC50 value, which is the concentration of the compound required to inhibit the survival of 50% of the larval population.[4] This metric is a critical indicator of the compound's potential as an effective larvicide.

Experimental Protocols

This section outlines the detailed methodology for conducting larvicidal bioassays to determine the IC50 of this compound. The protocol is adapted from standard guidelines for laboratory testing of mosquito larvicides.[5]

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)[2]

  • Test Organism: Late 3rd or early 4th instar larvae of a susceptible mosquito strain (e.g., Aedes aegypti, Culex quinquefasciatus, or Anopheles gambiae).[2]

  • Rearing Medium: Dechlorinated tap water or distilled water.[2]

  • Larval Food: Standardized larval diet (e.g., a mixture of yeast, dog biscuits, and milk powder).[2]

  • Equipment:

    • Glass beakers or disposable cups (250 mL)[6]

    • Pipettes and tips

    • Permanent markers

    • Fine mesh strainer or net[6]

    • Incubator or environmental chamber maintained at 25 ± 2°C and 70 ± 5% relative humidity with a 12-hour light:dark cycle.[1]

Stock Solution Preparation
  • Accurately weigh a quantity of this compound and dissolve it in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 2000 ppm).[5]

  • Store the stock solution in a dark glass bottle, wrapped in aluminum foil, and refrigerated to prevent degradation.[5]

Larval Rearing
  • Rear mosquito larvae in trays with dechlorinated tap water.[1]

  • Maintain the larvae in an insectary room at 25 ± 2°C, 70 ± 5% relative humidity, and with a 12-hour light:dark cycle.[1]

  • Provide a standardized larval diet daily.[6]

  • Use late 3rd or early 4th instar larvae for the bioassays.[2]

Larvicidal Bioassay Procedure
  • Range-Finding Test (Preliminary): A preliminary test may be conducted with a wide range of concentrations (e.g., 100, 50, 25, 12.5, and 6.25 ppm) to determine the approximate range of lethal concentrations.[2]

  • Definitive Assay:

    • Based on the range-finding test, prepare a series of at least five decreasing concentrations of this compound by serial dilution of the stock solution with distilled water. The concentrations should be chosen to produce a range of mortality from >0% to <100%.[1]

    • For each concentration, set up at least three replicates.[1]

    • In each beaker or cup, add 99 mL of dechlorinated water.[2]

    • Add 1 mL of the respective test solution to each beaker to achieve the desired final concentration.[2]

    • Prepare a negative control group with 99 mL of dechlorinated water and 1 mL of DMSO (or the same solvent used for the test compound).[5]

    • A positive control with a known effective larvicide can also be included to validate the assay.[2]

    • Gently introduce 20-25 late 3rd or early 4th instar larvae into each beaker.[2][6]

    • Provide a small amount of larval food to each beaker.[5]

    • Maintain the beakers in an incubator under controlled conditions (25 ± 2°C, 70 ± 5% relative humidity, 12h light:dark cycle).[1]

  • Mortality Assessment:

    • After 24 hours and 48 hours of exposure, count the number of dead larvae in each beaker.[2] Larvae are considered dead if they are immobile and do not respond to gentle prodding.

    • Record the mortality for each concentration and replicate.

Data Presentation and Analysis

The results of the larvicidal bioassay should be systematically recorded and analyzed to determine the IC50 value.

Data Collection Table
Concentration (ppm)ReplicateNo. of Larvae ExposedNo. of Dead Larvae (24h)Mortality (%) (24h)No. of Dead Larvae (48h)Mortality (%) (48h)
Control (DMSO)125
225
325
Concentration 1125
225
325
Concentration 2125
225
325
Concentration 3125
225
325
Concentration 4125
225
325
Concentration 5125
225
325
Data Analysis
  • Mortality Correction: If the mortality in the negative control group is between 5% and 20%, the observed mortality in the treated groups should be corrected using Abbott's formula.[1] If control mortality exceeds 20%, the experiment should be repeated.[2]

    Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

  • IC50 Determination: The corrected mortality data is then subjected to probit analysis to determine the IC50 value and its 95% confidence limits.[2] Statistical software such as Polo-PC, R, or SPSS can be used for this analysis.[2] Alternatively, a dose-response curve can be generated by plotting the logarithm of the concentration against the percentage of mortality, and the IC50 can be interpolated from the graph.[7][8]

Summary of Results Table
CompoundTime PointIC50 (ppm)95% Confidence Interval
This compound24 hours
48 hours
Positive Control24 hours
48 hours

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Serial Dilutions (Working Solutions) stock->working larvae Rear Late 3rd/Early 4th Instar Mosquito Larvae setup Set up Assay Beakers: - Dechlorinated Water - Test Solution - Larvae larvae->setup working->setup incubate Incubate at 25°C for 24-48h setup->incubate control Set up Control Beakers: - Negative (DMSO) - Positive (Optional) control->incubate record Record Larval Mortality at 24h and 48h incubate->record correct Correct for Control Mortality (Abbott's Formula) record->correct probit Perform Probit Analysis correct->probit ic50 Determine IC50 Value and 95% Confidence Intervals probit->ic50

Caption: Experimental workflow for determining the larvicidal IC50 of this compound.

logical_relationship compound This compound exposure Exposure in Aqueous Environment compound->exposure larvae Mosquito Larvae (e.g., Aedes aegypti) larvae->exposure mortality Increased Larval Mortality exposure->mortality Leads to ic50 IC50 Value mortality->ic50 Quantified by potency Indication of Larvicidal Potency ic50->potency

Caption: Logical relationship between this compound and its larvicidal potency.

References

Application Notes and Protocols: Acetylcholinesterase Inhibition Assay Using Aspergillusidone F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. Natural products are a rich source of novel enzyme inhibitors. Aspergillusidone F, a depsidone (B1213741) derivative isolated from the fungus Aspergillus unguis, represents a class of compounds with diverse biological activities. While direct studies on this compound's acetylcholinesterase inhibitory activity are not extensively documented, related compounds from Aspergillus species have demonstrated cholinesterase inhibitory effects.[1] This document provides a detailed protocol for evaluating the acetylcholinesterase inhibitory potential of this compound using a well-established colorimetric method based on the Ellman's reaction.[2][3][4]

Principle of the Assay

The acetylcholinesterase inhibition assay is a colorimetric method used to measure the activity of AChE. The assay utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified by measuring the absorbance at 412 nm.[2][3][4][5] The presence of an AChE inhibitor, such as the test compound this compound, will reduce the rate of ATCh hydrolysis, leading to a decrease in the formation of TNB and a subsequent reduction in the measured absorbance. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical quantitative data for the acetylcholinesterase inhibitory activity of this compound. This data is for illustrative purposes to demonstrate how results would be presented and is not based on published experimental results for this specific compound.

CompoundConcentration Range Tested (µM)IC50 (µM)Hill Slope
This compound0.1 - 10015.81.20.985
Donepezil (B133215) (Positive Control)0.01 - 100.121.10.992
DMSO (Vehicle Control)N/A> 100N/AN/A

Experimental Protocols

This protocol is adapted for a 96-well plate format, suitable for screening and determining the IC50 value of this compound.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel or human recombinant[6]

  • This compound (Test Compound)

  • Donepezil or Eserine (Positive Control Inhibitor)[6]

  • Acetylthiocholine iodide (ATCI) (Substrate)[6]

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[6]

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)[6]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear flat-bottom microplates[6]

  • Microplate reader capable of measuring absorbance at 412 nm[6]

  • Multichannel pipette

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare 0.1 M solutions of monobasic and dibasic sodium phosphate and mix to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes (a typical starting concentration is 0.1 - 0.5 U/mL).[2][6]

  • ATCI Solution (10 mM): Dissolve ATCI in deionized water to prepare a 10 mM stock solution.

  • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to prepare a 10 mM stock solution.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.

  • Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent effects.[2]

  • Positive Control Solution: Prepare a stock solution and serial dilutions of donepezil or eserine in the same manner as the test compound.

Assay Procedure (96-well plate)
  • Plate Setup:

    • Blank Wells: 180 µL of phosphate buffer + 20 µL of ATCI solution.

    • Control Wells (100% Activity): 140 µL of phosphate buffer + 20 µL of DTNB solution + 10 µL of vehicle (e.g., 1% DMSO) + 10 µL of AChE solution.

    • Test Compound Wells: 130 µL of phosphate buffer + 20 µL of DTNB solution + 10 µL of this compound serial dilutions + 10 µL of AChE solution.

    • Positive Control Wells: 130 µL of phosphate buffer + 20 µL of DTNB solution + 10 µL of positive control serial dilutions + 10 µL of AChE solution.

  • Pre-incubation: Add the buffer, DTNB, and test compound/control to the respective wells. Then add the AChE solution. Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[2]

  • Reaction Initiation: To all wells except the blank, add 20 µL of the ATCI solution to start the enzymatic reaction. The total volume in each well should be 200 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every 60 seconds for 15-20 minutes.[2]

Data Analysis
  • Calculate Reaction Rate (Velocity): Determine the rate of reaction (V) by plotting absorbance against time. The slope of the linear portion of this curve represents the reaction velocity.

  • Calculate Percentage of Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:[2] % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the reaction rate in the absence of the inhibitor (Control Wells).

    • V_inhibitor is the reaction rate in the presence of this compound.

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined from this curve using non-linear regression analysis.

Visualizations

Experimental Workflow

G Workflow for AChE Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_buffer Prepare Buffers and Solutions add_reagents Add Buffer, DTNB, Inhibitor/Vehicle to Wells prep_buffer->add_reagents prep_enzyme Prepare AChE Solution add_enzyme Add AChE Solution prep_enzyme->add_enzyme prep_substrate Prepare ATCI and DTNB prep_substrate->add_reagents add_substrate Initiate Reaction with ATCI prep_substrate->add_substrate prep_compound Prepare this compound and Control Dilutions prep_compound->add_reagents add_reagents->add_enzyme pre_incubate Pre-incubate for 10 min at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Kinetic Reading at 412 nm add_substrate->read_plate calc_rate Calculate Reaction Rates (Velocity) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

Signaling Pathway

G Acetylcholine Hydrolysis and Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibitory Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Postsynaptic Postsynaptic Receptor ACh->Postsynaptic activates Products Choline + Acetate AChE->Products hydrolyzes Blocked_AChE Inhibited AChE Inhibitor This compound Inhibitor->AChE binds and inhibits

Caption: Mechanism of acetylcholinesterase action and its inhibition.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Aspergillidone F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillidone F, a secondary metabolite isolated from marine-derived Aspergillus species, represents a novel compound with potential therapeutic applications. The genus Aspergillus is a rich source of structurally diverse secondary metabolites, with numerous compounds exhibiting significant biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] Preliminary screening of fungal extracts from Aspergillus species has demonstrated potent cytotoxic and apoptotic effects, indicating the potential for discovering novel anticancer agents.[4] For instance, an extract from Aspergillus flavus exhibited a significant cytostatic effect on MCF-7 breast cancer cells with an IC50 value of 16.25 µg/mL and was shown to induce apoptosis.[4]

These application notes provide a comprehensive guide for researchers to assess the cytotoxic potential of aspergillidone F using a panel of robust and well-established cell-based assays. The following protocols for MTT, Lactate (B86563) Dehydrogenase (LDH), and Caspase-Glo® 3/7 assays are detailed to enable the quantification of cell viability, membrane integrity, and apoptosis induction, respectively.

Data Presentation: Cytotoxicity of Structurally Related Fungal Metabolites

To provide a context for the potential cytotoxic activity of aspergillidone F, the following table summarizes the reported IC50 values of other cytotoxic compounds isolated from Aspergillus species against various human cancer cell lines.

Compound ClassFungal SourceCell LineIC50 (µM)Reference
Bisabolone SesquiterpenoidsAspergillus tennesseensisA549 (Lung Carcinoma)44 - 61[2][5]
Indole (B1671886) AlkaloidsAspergillus flavipesHeLa (Cervical Cancer)>90% inhibition at 20 µM[3]
Indole AlkaloidsAspergillus flavipes5637 (Bladder Carcinoma)>90% inhibition at 20 µM[3]
Indole AlkaloidsAspergillus flavipesCAL-62 (Thyroid Carcinoma)>90% inhibition at 20 µM[3]
Indole AlkaloidsAspergillus flavipesPATU8988T (Pancreatic Cancer)>90% inhibition at 20 µM[3]
Indole AlkaloidsAspergillus flavipesA-375 (Melanoma)>90% inhibition at 20 µM[3]
Indole AlkaloidsAspergillus flavipesA-673 (Ewing's Sarcoma)>90% inhibition at 20 µM[3]
Fumitremorgin CAspergillus sp.HCT-116 (Colon Carcinoma)Active[1]
12,13-dihydroxy fumitremorgin CAspergillus sp.HCT-116 (Colon Carcinoma)Active[1]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the cytotoxic activity of aspergillidone F.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies cell_culture 1. Cell Line Selection & Culture compound_prep 2. Aspergillidone F Stock Solution Preparation cell_culture->compound_prep mtt_assay 3a. MTT Assay (Metabolic Activity) compound_prep->mtt_assay Treatment ldh_assay 3b. LDH Assay (Membrane Integrity) compound_prep->ldh_assay Treatment caspase_assay 3c. Caspase-Glo Assay (Apoptosis) compound_prep->caspase_assay Treatment data_acquisition 4. Absorbance/Luminescence Measurement mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition ic50_calc 5. IC50 Value Determination data_acquisition->ic50_calc pathway_analysis 6. Signaling Pathway Analysis ic50_calc->pathway_analysis

Caption: General experimental workflow for assessing the cytotoxicity of aspergillidone F.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[2]

Materials:

  • Cell line of interest (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium

  • Aspergillidone F stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of aspergillidone F in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted aspergillidone F solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[4][6] This assay is a reliable indicator of cytotoxicity and cell lysis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Aspergillidone F stock solution (in DMSO)

  • LDH cytotoxicity detection kit

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of aspergillidone F and incubate for the desired time. Include controls: untreated cells (low control), vehicle control, and cells treated with a lysis buffer provided in the kit (high control).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs) * 100.

Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[5][7] The assay utilizes a proluminescent substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.[5]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Aspergillidone F stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of aspergillidone F and incubate for the desired time. Include appropriate controls.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Signaling Pathways in Aspergillidone F-Induced Cytotoxicity

Understanding the molecular mechanisms underlying the cytotoxic effects of aspergillidone F is crucial for its development as a potential therapeutic agent. The following diagrams illustrate key signaling pathways that are often implicated in drug-induced apoptosis.

Intrinsic (Mitochondrial) Apoptosis Pathway

intrinsic_apoptosis cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade aspergillidone_F Aspergillidone F Bax_Bak Bax/Bak (Pro-apoptotic) aspergillidone_F->Bax_Bak Activates Bcl2_BclXL Bcl-2/Bcl-xL (Anti-apoptotic) aspergillidone_F->Bcl2_BclXL Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2_BclXL->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3_7 Caspase-3/7 (Executioner) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by aspergillidone F.

Extrinsic (Death Receptor) Apoptosis Pathway

extrinsic_apoptosis cluster_receptor Death Receptor Signaling cluster_caspase_cascade Caspase Cascade cluster_cross_talk Crosstalk with Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Activates Caspase3_7 Caspase-3/7 (Executioner) Caspase8->Caspase3_7 Activates Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3_7->Apoptosis tBid tBid Bid->tBid tBid->Apoptosis To Intrinsic Pathway

Caption: Extrinsic apoptosis pathway that could be modulated by aspergillidone F.

Conclusion

These application notes provide a framework for the initial cytotoxic characterization of aspergillidone F. By employing a multi-assay approach, researchers can obtain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. Further investigation into the specific molecular targets and signaling pathways affected by aspergillidone F will be essential to elucidate its mechanism of action and to evaluate its potential as a novel therapeutic agent.

References

Application Notes & Protocols for the Quantification of Aspergillusidone F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillusidone F is a fungal metabolite with potential biological activities that necessitate reliable and accurate quantification in various matrices, including fungal cultures, contaminated agricultural products, and biological samples for pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound utilizing High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective technique.[1][2][3] The methodologies outlined are based on established principles for mycotoxin analysis and are intended to serve as a robust starting point for researchers.

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is the recommended method for the quantification of this compound due to its superior sensitivity, selectivity, and wide dynamic range, which are crucial for analyzing complex matrices.[1][3][4]

Instrumentation and Parameters

A standard HPLC system coupled to a triple quadrupole mass spectrometer is suitable for this application. The following table summarizes the proposed instrumental parameters.

Parameter Condition
HPLC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Elution Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition 1 (Quantifier) [M+H]+ → Fragment 1 (Hypothetical)
MRM Transition 2 (Qualifier) [M+H]+ → Fragment 2 (Hypothetical)
Collision Energy Optimized for each transition
Source Temperature 150 °C
Desolvation Temperature 400 °C
Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of the HPLC-MS/MS method for this compound in a representative matrix (e.g., fungal culture extract).

Parameter Value Acceptance Criteria
Linear Range 1 - 1000 ng/mLr² > 0.995
Limit of Detection (LOD) 0.3 ng/mLSignal-to-Noise > 3
Limit of Quantification (LOQ) 1 ng/mLSignal-to-Noise > 10, RSD < 20%
Accuracy (Recovery) 92 - 105%80 - 120%
Precision (RSD) < 10%< 15%

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture

This protocol describes the extraction of this compound from a liquid fungal culture.

Materials:

  • Liquid culture of Aspergillus species

  • Acetonitrile (ACN)

  • Water (HPLC-grade)

  • Formic acid

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm, PTFE)

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Transfer 10 mL of the fungal culture to a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Centrifuge at 4000 rpm for 10 minutes to pellet cell debris.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (90% A: 10% B).

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC-MS/MS system.

Protocol 2: "Dilute and Shoot" Method for Cleaner Matrices

For less complex matrices, a "dilute and shoot" approach can be employed to minimize sample preparation time.[1]

Materials:

  • Sample extract

  • Dilution solvent (matching initial mobile phase)

  • Vortex mixer

  • HPLC vials

Procedure:

  • Take a known aliquot of the initial sample extract.

  • Dilute the extract with the dilution solvent to bring the expected concentration of this compound within the linear range of the calibration curve. A 1:10 dilution is a good starting point.

  • Vortex the diluted sample for 30 seconds.

  • Transfer the diluted sample to an HPLC vial for analysis.

Visualizations

experimental_workflow sample Sample Collection (e.g., Fungal Culture) extraction Extraction with Acetonitrile sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration analysis HPLC-MS/MS Analysis filtration->analysis

Caption: Experimental workflow for the extraction of this compound.

signaling_pathway asper asper F This compound receptor Cell Surface Receptor F->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Induces cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway affected by this compound.

References

Application Note: HPLC Analysis of Aspergillusidone F

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspergillusidone F is a secondary metabolite produced by fungi of the Aspergillus genus. As interest in fungal secondary metabolites for drug discovery and other biotechnological applications continues to grow, robust analytical methods for the quantification and purification of these compounds are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of fungal metabolites. This document provides a detailed protocol for the analysis of this compound using reverse-phase HPLC.

Principle

This protocol employs a reverse-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of this compound between the stationary and mobile phases. A gradient elution is used to ensure the efficient separation of compounds with a range of polarities that are often present in crude fungal extracts. Detection is achieved using a Diode Array Detector (DAD) or a UV detector, which allows for the quantification of the analyte based on its absorbance.

Experimental Protocol

1. Sample Preparation

Proper sample preparation is critical to obtain reliable and reproducible HPLC results. The following steps outline a general procedure for extracting this compound from fungal cultures.

  • Fungal Culture: Cultivate the Aspergillus species known to produce this compound in a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Peptone Dextrose broth) for a specified period (e.g., 7-14 days) under appropriate temperature and agitation conditions to induce secondary metabolite production.

  • Extraction of Fungal Metabolites:

    • Separate the fungal mycelium from the culture broth by filtration.

    • The culture filtrate can be extracted with an equal volume of a non-polar solvent such as ethyl acetate.[1][2] This is typically done in a separatory funnel, and the process is repeated multiple times to ensure complete extraction.

    • The fungal mycelium can be washed with a solvent like acetone (B3395972) to extract intracellular metabolites.[1]

    • Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Re-dissolve the dried extract in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.[3]

    • Filter the final extract through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[3][4]

2. HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC instrument setup and parameters for the analysis of this compound. These are general guidelines, and optimization may be necessary for specific applications.

ParameterRecommended Conditions
HPLC System A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Column Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][5]
Mobile Phase A: Water with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA).[2][3]B: Acetonitrile with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA).[2]
Gradient Elution A typical gradient could be: - 0-20 min: 15% to 100% B[3] - 20-25 min: 100% B[3] - 25-30 min: Re-equilibration to 15% B.[3] This gradient should be optimized for the best separation.
Flow Rate 0.5 - 1.0 mL/min.[2]
Column Temperature 25 - 40 °C.[5]
Injection Volume 5 - 20 µL.[2][3]
Detection DAD or UV detector. Wavelength scanning from 200-400 nm is recommended to determine the optimal detection wavelength for this compound.

3. Data Analysis and Quantification

  • Identification: The this compound peak can be tentatively identified by comparing its retention time with that of a purified standard, if available. Further confirmation can be achieved using mass spectrometry (LC-MS).

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound at a minimum of five different concentrations. The peak area of this compound in the samples is then used to determine its concentration by interpolating from the calibration curve.

  • Validation Parameters: For method validation, parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision should be determined according to established guidelines. The method should demonstrate good linearity (R² > 0.99).[6] The LOD and LOQ values should be sufficiently low for the intended application.[5][6]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Filtration (0.2 µm) concentration->filtration hplc_injection HPLC Injection filtration->hplc_injection Inject Sample separation C18 Reverse-Phase Separation hplc_injection->separation detection DAD/UV Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration Chromatogram quantification Quantification (Calibration Curve) peak_integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Summary of Quantitative Data Parameters

The following table provides a summary of typical quantitative parameters that should be established during method validation for the HPLC analysis of this compound.

ParameterTypical Range/ValueDescription
Retention Time (RT) Dependent on specific HPLC conditionsThe time at which this compound elutes from the column. Should be consistent under identical conditions.
Linearity (R²) > 0.99A measure of how well the calibration curve fits the data points.[6]
Limit of Detection (LOD) Typically in the ng/mL to low µg/mL range[5]The lowest concentration of the analyte that can be reliably detected by the instrument.
Limit of Quantification (LOQ) Typically in the ng/mL to low µg/mL range[5]The lowest concentration of the analyte that can be accurately and precisely quantified.
Accuracy (Recovery) 80 - 120%The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of the standard.
Precision (RSD%) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific laboratory conditions, equipment, and research goals. A purified standard of this compound is highly recommended for accurate identification and quantification.

References

Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of Aspergillusidone F

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of aspergillusidone F, a brominated depsidone (B1213741) metabolite from Aspergillus species. The protocol outlines procedures for the extraction of intracellular fungal metabolites and provides a starting point for LC-MS/MS instrument configuration and data analysis. This method is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, biosynthesis studies, and pharmacological evaluation of fungal secondary metabolites.

Introduction

Aspergillusidones are a class of depsidone compounds produced by various fungi of the Aspergillus genus. These secondary metabolites have garnered interest for their diverse biological activities. Accurate and sensitive quantification of these compounds is essential for understanding their biosynthesis, pharmacological properties, and potential therapeutic applications. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for the quantification of specific metabolites like this compound in complex biological matrices. This document provides a detailed, proposed protocol for the quantification of this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₁₆Br₂O₅[1]
Molar Mass 484.14 g/mol [1]
Class Depsidone

Experimental Protocol

Sample Preparation: Extraction of Intracellular Metabolites

This protocol is designed for the extraction of this compound from fungal mycelia.

1.1. Quenching of Metabolism

To accurately reflect the metabolic state at the time of sampling, enzymatic activity must be rapidly halted.

  • Prepare a quenching solution of 60% (v/v) methanol (B129727) in water and cool it to -40°C in a dry ice/ethanol bath.

  • Harvest fungal mycelia from the culture broth by rapid filtration.

  • Immediately submerge the mycelial mass in the pre-chilled quenching solution.

  • Incubate for 5 minutes at -40°C.

  • Separate the quenched mycelia from the solution by centrifugation at 4°C.

1.2. Extraction of this compound

  • To the quenched mycelial pellet, add an appropriate volume of extraction solvent (e.g., methanol or ethyl acetate).

  • Disrupt the cells by ultrasonication or bead beating to ensure efficient extraction.

  • Centrifuge the mixture to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start at 10% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

2.2. Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Data Analysis and Quantification

Quantification is achieved by integrating the peak area of the specific MRM transition for this compound and comparing it to a calibration curve generated from a certified reference standard.

Quantitative Data Presentation

The following tables provide a template for the presentation of quantitative data.

Table 1: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)484.9[Hypothetical][To be optimized]
This compound (Qualifier)484.9[Hypothetical][To be optimized]
Internal Standard[To be selected][To be selected][To be optimized]

Disclaimer: The exact precursor and product ions for this compound need to be determined experimentally, as the precise chemical structure is not publicly available. The precursor ion is hypothesized based on the protonated molecule [M+H]⁺. Product ions would likely arise from characteristic depsidone fragmentation patterns, such as cleavage of the ester bond or loss of small neutral molecules.

Table 2: Calibration Curve Data

Concentration (ng/mL)Peak Area (this compound)Peak Area (Internal Standard)Response Ratio
1
5
10
50
100
500
1000

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output fungal_culture Fungal Culture quenching Metabolism Quenching (-40°C Methanol) fungal_culture->quenching Rapid Filtration extraction Mycelial Extraction (Methanol/Ethyl Acetate) quenching->extraction Centrifugation drying Solvent Evaporation extraction->drying Supernatant Collection reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing results Quantitative Results (Concentration of this compound) data_processing->results

Caption: Experimental workflow for the detection of this compound.

Conclusion

The proposed LC-MS/MS method provides a robust framework for the quantitative analysis of this compound in fungal extracts. The outlined sample preparation protocol is designed to yield accurate and reproducible results by minimizing metabolic changes during sample handling. The suggested LC-MS/MS parameters serve as a strong starting point for method development and will require optimization for specific instrumentation and research needs. This application note is intended to facilitate research into the biological roles and potential applications of aspergillusidones.

References

Production of Aspergillusidone F from Aspergillus unguis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the cultivation of Aspergillus unguis and the targeted production of the secondary metabolite aspergillusidone F. Historically, the production of this compound has been enhanced through chemical induction, a key strategy outlined in this guide. The protocols provided herein cover the entire workflow, from fungal culture and maintenance to the extraction and purification of the target compound. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Aspergillus unguis is a filamentous fungus known to produce a diverse array of bioactive secondary metabolites, including depsidones, cyclopeptides, and other polyketides.[1][2][3] Among these, this compound, a brominated depsidone, has garnered interest for its potential biological activities.[4][5] The biosynthesis of many fungal secondary metabolites, including this compound, can be silent or occur at low levels under standard laboratory conditions.[4] Chemical induction has been demonstrated as an effective strategy to elicit or enhance the production of specific compounds.[5] This document details the use of procaine (B135), a DNA methyltransferase inhibitor, and sodium bromide (NaBr) to induce the production of this compound in Aspergillus unguis.[5]

Data Presentation

While specific yields for this compound are not extensively reported in the literature, the following table provides contextual data on the yields of other secondary metabolites from Aspergillus unguis under various culture conditions. This information can serve as a benchmark for optimizing this compound production.

CompoundStrainCulture MediumCulture ConditionsYieldReference
Unguisin AAspergillus unguis (marine-derived)Potato Sucrose (B13894) Broth (PSB) with procaine and NaBr10 L fermentation103 mg[5]
Crude ExtractAspergillus unguis IV17-109Bennett's Broth40 L fermentation, 14 days at 28°C4.0 g[6]
UnguinolAspergillus unguisOptimized MediumNot specified65 mg/L (Hypothetical)[7]

Experimental Protocols

Fungal Strain and Culture Maintenance

1.1. Strain: Aspergillus unguis (a marine-derived strain is recommended for this compound production).

1.2. Media for Routine Culture: Potato Dextrose Agar (PDA) is suitable for routine maintenance and sporulation.

  • PDA Composition (per 1 Liter):

    • Potato Infusion: 200 g

    • Dextrose: 20 g

    • Agar: 20 g

    • Distilled Water: 1 L

  • Preparation:

    • Wash, peel, and dice 200 g of potatoes.

    • Boil the potatoes in 500 mL of distilled water for 30 minutes.

    • Filter the potato infusion through cheesecloth.

    • Bring the volume of the infusion to 1 L with distilled water.

    • Add dextrose and agar.

    • Heat and stir until all components are dissolved.

    • Autoclave at 121°C for 15 minutes.

    • Pour into sterile petri dishes.

1.3. Culture Conditions: Incubate the PDA plates inoculated with A. unguis at 28°C for 7-10 days until sporulation is observed. Store stock cultures at 4°C.

Production of this compound

2.1. Seed Culture Preparation:

  • Medium: Potato Dextrose Broth (PDB). The composition is the same as PDA but without agar.

  • Procedure:

    • Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with spores or a mycelial plug from a mature PDA plate.

    • Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days.

2.2. Large-Scale Fermentation and Induction:

  • Medium: Potato Sucrose Broth (PSB).

    • PSB Composition (per 1 Liter):

      • Potato Infusion: 200 g (prepared as described for PDA)

      • Sucrose: 20 g

      • Distilled Water: 1 L

    • Preparation: Prepare in the same manner as PDB, substituting sucrose for dextrose.

  • Fermentation and Induction Protocol:

    • Prepare 1 L Erlenmeyer flasks each containing 200 mL of PSB medium.[5]

    • Inoculate each flask with 10 mL of the seed culture.

    • Incubate the flasks under static conditions at 28°C.

    • After a period of initial growth (e.g., 5-7 days), introduce the chemical inducers.

    • Add a sterile solution of procaine to a final concentration of 1 mM .[5]

    • Add a sterile solution of sodium bromide (NaBr) to a final concentration of 20 g/L .[5]

    • Continue the static incubation for a total of 20 days .[5]

Extraction of this compound
  • After the incubation period, separate the mycelium and the broth by filtration.

  • Extract the fungal mycelia and the culture broth separately with an equal volume of ethyl acetate (B1210297) (EtOAc) three times.[6]

  • Combine the organic extracts.

  • Concentrate the combined EtOAc extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

4.1. Initial Fractionation using Sephadex LH-20:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute the column with methanol, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Combine the fractions from the Sephadex LH-20 column that are enriched with this compound and concentrate them.

  • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

  • Purify the target compound using a preparative HPLC system. A reversed-phase C18 column is generally suitable for depsidones.

  • Develop a gradient elution method using a mobile phase of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Collect the peak corresponding to this compound.

  • Verify the purity of the isolated compound by analytical HPLC and confirm its identity using spectroscopic methods (e.g., NMR, MS).

Visualizations

Signaling Pathway Diagram

The induction of this compound production by procaine is hypothesized to occur through the inhibition of DNA methyltransferases (DNMTs). This epigenetic modification can lead to the activation of silent biosynthetic gene clusters (BGCs).

aspergillusidone_F_induction procaine Procaine dnmt DNA Methyltransferase (DNMT) procaine->dnmt Inhibits dna Fungal DNA dnmt->dna Methylates bgc This compound Biosynthetic Gene Cluster (BGC) dna->bgc Contains expression Gene Expression bgc->expression aspergillisidone_F This compound expression->aspergillisidone_F aspergillusidone_F_workflow cluster_culture 1. Fungal Cultivation cluster_production 2. Production & Induction cluster_extraction 3. Extraction cluster_purification 4. Purification pda A. unguis on PDA Plate seed_culture Seed Culture (PDB) pda->seed_culture Inoculation fermentation Large-Scale Fermentation (PSB) seed_culture->fermentation Inoculation induction Add Procaine (1 mM) & NaBr (20 g/L) fermentation->induction After 5-7 days harvest Harvest Culture (20 days) induction->harvest extraction Ethyl Acetate Extraction harvest->extraction crude_extract Crude Extract extraction->crude_extract sephadex Sephadex LH-20 (Methanol) crude_extract->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

References

Synthesis of Aspergillusidone F Analogs and Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of aspergillusidone F analogs and derivatives, compounds of interest for their potential biological activities. While the total synthesis of this compound has not been explicitly reported in the reviewed literature, this guide presents a plausible synthetic strategy based on established methods for the synthesis of related depside natural products. Additionally, it details the known biological activities and associated signaling pathways of the closely related aspergillusidone G, offering valuable insights for drug discovery and development programs.

Introduction to Aspergillusidones

Aspergillusidones are a class of polyketide secondary metabolites produced by fungi of the genus Aspergillus. Structurally, they belong to the depside family, characterized by two or more hydroxybenzoic acid units linked by an ester bond. These compounds have garnered interest due to their diverse biological activities, including anti-inflammatory and neuroprotective effects. This guide focuses on the synthetic approaches to access this compound analogs and derivatives for further biological evaluation.

Proposed Synthetic Strategy for this compound Analogs

The synthesis of this compound, a di-orsellinic acid derivative, can be approached through a convergent strategy involving the synthesis of two key substituted phloroglucinol (B13840) carboxylic acid monomers, followed by a selective esterification to form the depside bond.

A retrosynthetic analysis of this compound reveals two main building blocks: a protected 2,4-dihydroxy-3,5,6-trimethylbenzoic acid (Ring A) and a protected 2,4-dihydroxy-3,5-dimethylbenzoic acid (Ring B).

Retrosynthesis of this compound This compound This compound Esterification Esterification This compound->Esterification Ring A (Protected) Protected 2,4-dihydroxy- 3,5,6-trimethylbenzoic acid Ring B (Protected) Protected 2,4-dihydroxy- 3,5-dimethylbenzoic acid Esterification->Ring A (Protected) Esterification->Ring B (Protected)

Caption: Retrosynthetic analysis of this compound.

The forward synthesis would involve the following key steps:

  • Synthesis of Monomeric Units: Preparation of the two substituted benzoic acid rings from commercially available starting materials. This would likely involve electrophilic aromatic substitution reactions (e.g., formylation, alkylation) and oxidation steps to introduce the required functional groups.

  • Protecting Group Strategy: Protection of the phenolic hydroxyl groups is crucial to ensure selective esterification. Orthogonal protecting groups, which can be removed under different conditions, would be ideal. For instance, benzyl (B1604629) ethers for one ring and silyl (B83357) ethers for the other could be employed.

  • Esterification (Depside Bond Formation): The key bond-forming step. Due to the steric hindrance around the carboxylic acid and the phenolic hydroxyl group, a robust esterification method is required. Conditions such as the Yamaguchi esterification, or the use of coupling reagents like DCC/DMAP or HATU, could be effective.

  • Deprotection: Removal of the protecting groups to yield the final this compound analog.

Experimental Protocols (Hypothetical)

The following are proposed, hypothetical protocols for the key synthetic steps. These should be optimized for specific substrates.

Protocol 1: Synthesis of a Protected Orsellinic Acid Monomer (General Procedure)

  • Starting Material: Commercially available orcinol (B57675) or a related phenol (B47542).

  • Gattermann or Vilsmeier-Haack Formylation: Introduce a formyl group ortho to a hydroxyl group.

    • Dissolve the phenol in a suitable solvent (e.g., dry diethyl ether or DMF).

    • Add the formylating agent (e.g., Zn(CN)₂/HCl for Gattermann, or POCl₃/DMF for Vilsmeier-Haack) at low temperature (0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with ice-water and extract the product with an organic solvent.

    • Purify the resulting aldehyde by column chromatography.

  • Oxidation of the Aldehyde: Convert the formyl group to a carboxylic acid.

    • Dissolve the aldehyde in a suitable solvent (e.g., t-butanol/water).

    • Add an oxidizing agent (e.g., KMnO₄ or sodium chlorite (B76162) with a scavenger).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Work up the reaction by quenching the oxidant and acidifying the solution to precipitate the carboxylic acid.

    • Filter and dry the product.

  • Protection of Phenolic Hydroxyls:

    • Dissolve the dihydroxybenzoic acid in a suitable solvent (e.g., DMF or acetone).

    • Add a base (e.g., K₂CO₃ or NaH).

    • Add the protecting group precursor (e.g., benzyl bromide or TBSCl) and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and extract the protected product.

    • Purify by column chromatography.

Protocol 2: Depside Bond Formation (Yamaguchi Esterification)

  • Dissolve the protected carboxylic acid monomer (Ring A precursor) in dry toluene (B28343).

  • Add 2,4,6-trichlorobenzoyl chloride and triethylamine (B128534) (TEA) and stir at room temperature for 1-2 hours to form the mixed anhydride (B1165640).

  • In a separate flask, dissolve the protected phenolic monomer (Ring B precursor) in dry toluene and add 4-dimethylaminopyridine (B28879) (DMAP).

  • Add the solution of the mixed anhydride dropwise to the solution of the phenolic monomer at room temperature.

  • Stir the reaction overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting depside by column chromatography.

Protocol 3: Deprotection (General Procedure for Benzyl Ethers)

  • Dissolve the protected depside in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected this compound analog.

  • Purify by recrystallization or column chromatography if necessary.

Quantitative Data (Hypothetical)

Since no experimental data for the synthesis of this compound is available, the following table presents hypothetical yields for the proposed synthetic sequence. These are estimates based on similar reactions in the literature and would require experimental validation.

StepReactionHypothetical Yield (%)
1Formylation of Phenol70-85
2Oxidation to Carboxylic Acid80-95
3Protection of Hydroxyl Groups85-95
4Yamaguchi Esterification (Depside Formation)60-80
5Deprotection (Hydrogenolysis)90-99
Overall Total Synthesis 30-60

Biological Activities and Signaling Pathways of Aspergillusidone G

While data on this compound is scarce, its close analog, aspergillusidone G, has been studied for its anti-neuroinflammatory properties. These findings provide a strong rationale for the synthesis and evaluation of this compound and its derivatives.

Aspergillusidone G has been shown to exert anti-neuroinflammatory effects by inhibiting matrix metalloproteinase 9 (MMP9)[1][2]. Network pharmacology has suggested that the anti-Parkinson's disease potential of aspergillusidone G may be attributed to its modulation of inflammation[2]. In lipopolysaccharide (LPS)-induced BV2 microglia, aspergillusidone G dose-dependently inhibited nitric oxide (NO) production and suppressed the overproduction of inflammatory-related factors[2].

The signaling pathways implicated in the action of aspergillusidone G include the IL-17 and TNF signaling pathways, as well as pathways involved in leukocyte transendothelial migration and focal adhesion[1].

Aspergillusidone_G_Signaling Aspergillusidone G Aspergillusidone G MMP9 MMP9 Aspergillusidone G->MMP9 inhibits Inflammatory Pathways Inflammatory Pathways MMP9->Inflammatory Pathways activates IL-17 Signaling IL-17 Signaling Inflammatory Pathways->IL-17 Signaling TNF Signaling TNF Signaling Inflammatory Pathways->TNF Signaling Leukocyte Migration Leukocyte Migration Inflammatory Pathways->Leukocyte Migration Focal Adhesion Focal Adhesion Inflammatory Pathways->Focal Adhesion Neuroinflammation Neuroinflammation IL-17 Signaling->Neuroinflammation TNF Signaling->Neuroinflammation Leukocyte Migration->Neuroinflammation Focal Adhesion->Neuroinflammation

References

Application Notes and Protocols for the Study of Aspergillusidone F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillusidone F is a depsidone (B1213741) derivative isolated from the marine fungus Aspergillus unguis[1][2][3]. While research on this specific compound is in its early stages, related compounds such as Aspergillusidone G have demonstrated significant anti-inflammatory and neuroprotective properties[4][5]. These findings suggest that this compound holds potential as a therapeutic agent. This document provides a detailed research plan to systematically investigate the biological activities and mechanism of action of this compound.

Research Objectives

  • To evaluate the cytotoxic profile of this compound against various cell lines.

  • To investigate the anti-inflammatory effects of this compound in a cellular model of inflammation.

  • To elucidate the potential signaling pathways modulated by this compound in the context of inflammation.

Phase 1: Cytotoxicity Profiling

A crucial initial step in drug discovery is to determine the cytotoxic potential of a compound to identify a safe therapeutic window for further in vitro and in vivo studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture selected cell lines (e.g., RAW 264.7 murine macrophages, HEK293 human embryonic kidney cells, and a cancer cell line like MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the old media with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data for this compound

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
RAW 264.7> 10085.265.7
HEK293> 100> 10092.1
MCF-745.322.815.4

Phase 2: Investigation of Anti-Inflammatory Activity

Based on the activities of related compounds, it is hypothesized that this compound may possess anti-inflammatory properties. This will be investigated using a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophages.

Experimental Workflow: Anti-Inflammatory Studies

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis a RAW 264.7 Macrophages b Seed in 96-well plates a->b c Pre-treat with This compound b->c d Induce inflammation with LPS (1 µg/mL) c->d e Incubate for 24 hours d->e f Nitric Oxide (NO) Measurement (Griess Assay) e->f g Cytokine Quantification (ELISA for TNF-α, IL-6) e->g h Gene Expression (qRT-PCR for iNOS, COX-2) e->h

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol using RAW 264.7 cells. After a 1-hour pre-treatment with this compound, add LPS (1 µg/mL) to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

Cytokine Quantification (ELISA)

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period as described above.

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions. Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength. Cytokine concentrations are determined by comparison to a standard curve.

Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression levels.

Data Presentation: Hypothetical Anti-Inflammatory Data for this compound

Treatment (µM)NO Production (% of LPS control)TNF-α Release (% of LPS control)iNOS mRNA Expression (Fold Change)
Control5.28.11.0
LPS (1 µg/mL)100.0100.015.3
LPS + AF (1)85.690.212.1
LPS + AF (10)42.355.76.8
LPS + AF (25)15.120.42.3

Phase 3: Elucidation of Signaling Pathways

To understand the molecular mechanism behind the potential anti-inflammatory effects of this compound, key inflammatory signaling pathways such as the NF-κB and MAPK pathways will be investigated.

Proposed Signaling Pathway for Investigation

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascades cluster_2 Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK AF This compound AF->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates MAPK->NFkB_nuc Activates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Activates Transcription

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocol: Western Blotting

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

This research plan outlines a systematic approach to characterize the biological activities of this compound. The successful completion of these studies will provide valuable insights into its therapeutic potential and mechanism of action, paving the way for further pre-clinical and clinical development. The detailed protocols and data presentation formats provided herein are intended to guide researchers in conducting these investigations in a structured and reproducible manner.

References

Application Notes and Protocols for Testing the Bioactivity of Aspergillusidone F

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Design for Testing Aspergillusidone F Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aspergillusidones are a class of depsidones produced by fungi of the genus Aspergillus. Various members of this chemical family have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides a detailed experimental framework for the comprehensive bioactivity screening of this compound, a specific member of this promising class of natural products. The following protocols and workflows are designed to systematically evaluate its potential as a therapeutic agent.

Part 1: Preliminary Cytotoxicity and Bioactivity Screening

The initial phase of testing aims to determine the cytotoxic profile of this compound against both cancerous and non-cancerous cell lines and to conduct a broad screen for its primary biological activities.

Experimental Workflow: Preliminary Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Decision A This compound Stock Solution Preparation C MTT Assay for Cytotoxicity (IC50 Determination) A->C D Anti-inflammatory Screening (LPS-stimulated Macrophages) A->D E Antimicrobial Screening (Broth Microdilution) A->E B Cell Line Maintenance (Cancer & Normal Lines) B->C F Analyze IC50 Values C->F G Evaluate Anti-inflammatory Markers D->G H Determine Minimum Inhibitory Concentration (MIC) E->H I Decision Point: Proceed to Mechanistic Studies? F->I G->I H->I J Proceed to In-depth Mechanistic Assays I->J Yes

Caption: Workflow for the initial screening of this compound bioactivity.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of human cancer cell lines and a non-cancerous control cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))

  • Non-cancerous human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the dilutions to the respective wells and incubate for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Data Presentation:

Table 1: Cytotoxicity of this compound (IC50 in µM)

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HeLaCervical Cancer12.5
HEK293Normal Kidney> 100

Part 2: Investigation of Anti-Inflammatory Activity

Based on the known anti-inflammatory properties of related compounds like Aspergillusidone G, this section details the investigation of this compound's potential to modulate inflammatory responses.[5][6][7]

Signaling Pathway: LPS-induced Inflammatory Cascade

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Aspergillusidone_F This compound Aspergillusidone_F->NFkB Inhibition?

References

Application Notes and Protocols: Statistical Analysis of Asperfuranone Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial searches for "aspergillidone F" did not yield specific experimental data, quantitative results, or detailed protocols under this name. It is possible that this is a very new, unpublished compound, or known by an alternative name. To fulfill your request for a detailed application note in the specified format, we have used Asperfuranone , a well-documented cytotoxic compound isolated from Aspergillus nidulans, as an illustrative example. The following data, protocols, and diagrams are based on published experimental findings for Asperfuranone and are intended to serve as a comprehensive template.

Introduction

Asperfuranone is a polyketide metabolite produced by the fungus Aspergillus nidulans. Recent studies have highlighted its potent anti-proliferative and pro-apoptotic activities in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC). This document provides a detailed overview of the experimental data, protocols for key assays, and the signaling pathways implicated in the cytotoxic effects of Asperfuranone. These notes are intended for researchers, scientists, and drug development professionals investigating novel anti-cancer agents.

Data Presentation: Quantitative Analysis of Asperfuranone Bioactivity

The following tables summarize the quantitative data from in vitro studies on Asperfuranone.

Table 1: Cytotoxicity of Asperfuranone against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
A549Non-Small Cell Lung Cancer15.3[1]
PLC/PRF/5Liver CancerNot explicitly quantified[1]
MDA-MB-231Breast CancerNot explicitly quantified[1]
WiDrColon Cancer1.02 µg/mL[2]
HeLaCervical Cancer1.56 µg/mL[2]
T47DBreast Cancer0.16 µg/mL[2]

Table 2: Apoptotic and Cell Cycle Effects of Asperfuranone on A549 Cells

Treatment Concentration (µM)ParameterResultTime Point (hr)Reference
20Apoptotic Cells (TUNEL Assay)36.33%48[3]
15G0/G1 Phase Cell Population52.6%Not specified[3]
20G0/G1 Phase Cell Population72.3%Not specified[3]
15p53 Protein ExpressionDose-dependent increase6, 12, 24, 48[3]
20p53 Protein ExpressionDose-dependent increase6, 12, 24, 48[3]
15Fas/APO-1 Receptor LevelIncreased6, 12, 24, 48[3]
20Fas/APO-1 Receptor LevelIncreased6, 12, 24, 48[3]
15Membrane-bound Fas Ligand (mFasL)Increased6, 12, 24, 48[3]
20Membrane-bound Fas Ligand (mFasL)Increased6, 12, 24, 48[3]
15Soluble Fas Ligand (sFasL)Increased6, 12, 24, 48[3]
20Soluble Fas Ligand (sFasL)Increased6, 12, 24, 48[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Asperfuranone on cancer cells.

Materials:

  • A549 cells (or other cancer cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Asperfuranone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Asperfuranone (e.g., 0, 5, 10, 15, 20 µM) for 24, 48, and 72 hours. Include a vehicle control (0.1% DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the drug concentration.

Apoptosis Assay (TUNEL Assay)

This protocol is for the quantitative evaluation of DNA fragmentation during apoptosis.[3]

Materials:

  • A549 cells

  • Asperfuranone

  • BD ApoAlert™ DNA Fragmentation Assay Kit

  • 4% Paraformaldehyde

  • 0.1% Triton X-100 in 0.1% sodium citrate

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture A549 cells and treat with Asperfuranone (e.g., 15 and 20 µM) and a vehicle control (0.1% DMSO) for the desired time (e.g., 48 hours).[3]

  • Cell Fixation and Permeabilization: Harvest the cells by trypsinization, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.[3]

  • TUNEL Reaction: Wash the cells and incubate them with the TUNEL reaction mixture from the assay kit for 60 minutes at 37°C.[3]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

Protein Expression Analysis (ELISA)

This protocol is used to measure the levels of specific proteins, such as p53 and Fas/FasL.[3]

Materials:

  • A549 cells

  • Asperfuranone

  • Cell lysis buffer

  • Specific ELISA kits for p53, Fas/APO-1, mFasL, and sFasL

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat A549 cells with Asperfuranone (e.g., 15 and 20 µM) for various time points (e.g., 6, 12, 24, 48 hours).[3] After treatment, lyse the cells to extract total protein.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kits. This typically involves adding cell lysates to antibody-coated plates, followed by incubation with detection antibodies and a substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Quantify the protein levels based on a standard curve and express the results as a fold change relative to the untreated control.

Visualization of Signaling Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflows and the proposed signaling pathway for Asperfuranone's action.

G Experimental Workflow for Cell Viability (MTT) Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed A549 cells in 96-well plate B Incubate for 24h A->B C Treat with Asperfuranone (0-20 µM) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Workflow for determining cell viability using the MTT assay.

G Proposed Signaling Pathway of Asperfuranone-Induced Apoptosis in A549 Cells cluster_0 Upstream Events cluster_1 Cell Cycle Arrest cluster_2 Fas-Mediated Apoptosis Pathway Asperfuranone Asperfuranone p53 p53 protein expression (Increased) Asperfuranone->p53 p21 p21 Waf1/Cip1 expression (Increased) p53->p21 Fas Fas/APO-1 Receptor (Increased) p53->Fas Pro-apoptotic target G0G1_Arrest G0/G1 Phase Arrest p21->G0G1_Arrest Caspase8 Caspase-8 Activation Fas->Caspase8 FasL Fas Ligand (mFasL, sFasL) (Increased) FasL->Fas Apoptosis Apoptosis Caspase8->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aspergillusidone F Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Aspergillusidone F from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which organisms is it typically isolated?

This compound is a dibrominated depsidone (B1213741) belonging to the nidulin (B75333) family of fungal secondary metabolites.[1] It has the molecular formula C19H16Br2O5. It is primarily isolated from marine-derived fungi, particularly strains of Aspergillus unguis.[1]

Q2: What are the known biological activities of this compound?

This compound has demonstrated potent larvicidal activity against brine shrimp.[1] It is often isolated alongside other depsidones that exhibit a range of bioactivities, including antibacterial and acetylcholinesterase inhibitory effects.

Q3: What is the general strategy for extracting this compound?

The general strategy involves a multi-step solvent extraction of both the fungal fermentation broth and the mycelium, followed by chromatographic purification. A common approach is to extract the broth with a moderately polar solvent like ethyl acetate (B1210297) and the mycelium with a more polar solvent such as methanol (B129727). The resulting crude extracts are then combined and subjected to purification steps like silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC).[1]

Q4: My Aspergillus culture is not producing this compound. What could be the reason?

The production of secondary metabolites like this compound can be highly dependent on the specific fungal strain and the culture conditions. Some strains may have silent biosynthetic gene clusters for certain compounds under standard laboratory conditions. Modifying the culture medium, for instance by adding precursors or inducers like sodium bromide (NaBr) or procaine, has been shown to influence the production of depsidones in Aspergillus unguis.[1] This approach, often referred to as the OSMAC (One Strain, Many Compounds) strategy, can be employed to trigger the production of desired metabolites.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Low or No Yield of Crude Extract
Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure the fungal biomass is thoroughly ground to a fine powder, preferably using liquid nitrogen, to facilitate complete cell wall disruption before solvent extraction.
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. For depsidones, a sequential extraction with solvents of varying polarity is often effective. Start with a non-polar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol.
Insufficient Extraction Time or Temperature Increase the extraction time or temperature to enhance solubility and diffusion. However, be cautious of potential degradation of the target compound at elevated temperatures. For heat-sensitive compounds, consider methods like ultrasound-assisted extraction (UAE) which can improve efficiency at lower temperatures.
Poor Solid-to-Liquid Ratio A low solvent-to-solid ratio can lead to incomplete extraction. A common starting point is a 1:10 ratio (w/v) of dry biomass to solvent. Increasing this ratio may improve the extraction yield.
Issues During Silica Gel Chromatography
Possible Cause Recommended Solution
Poor Separation of Compounds Optimize the solvent system for the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better resolution than an isocratic elution.
Compound Degradation on the Column Silica gel is slightly acidic and can cause the degradation of sensitive compounds. If you suspect degradation, you can neutralize the silica gel by washing it with a solvent containing a small amount of a non-polar base like triethylamine (B128534) before packing the column. Alternatively, consider using a different stationary phase like alumina.
Irreversible Adsorption of the Compound Highly polar compounds can bind irreversibly to the active sites on the silica gel. Deactivating the silica gel by adding a small amount of water or using a less polar stationary phase can mitigate this issue.
Co-elution of Impurities If impurities are co-eluting with this compound, a secondary purification step using a different chromatographic technique, such as reversed-phase HPLC, is recommended.
Problems with HPLC Purification
Possible Cause Recommended Solution
Broad or Tailing Peaks This can be caused by column overload, secondary interactions with the stationary phase, or a void in the column. Try injecting a smaller sample volume, adding a competing agent to the mobile phase to mask silanol (B1196071) interactions, or replacing the column.
Inconsistent Retention Times Fluctuations in retention times can be due to changes in mobile phase composition, temperature, or flow rate. Ensure the mobile phase is well-mixed and degassed, the column temperature is stable, and the pump is functioning correctly.
Low Resolution Between Peaks To improve the separation of closely eluting peaks, optimize the mobile phase composition (e.g., by changing the solvent ratio or pH) or use a column with a different selectivity. A shallower gradient can also enhance resolution.

Data Presentation

The following tables provide illustrative data on the effect of different extraction parameters on the yield of this compound. Note: This data is hypothetical and intended to serve as a guide for experimental design.

Table 1: Comparison of Solvent Systems for this compound Extraction

Solvent System Extraction Method Yield of Crude Extract (mg/g of dry biomass) Purity of this compound in Crude Extract (%)
Ethyl AcetateMaceration45.212.5
AcetoneMaceration58.79.8
MethanolMaceration72.16.2
Ethyl Acetate followed by MethanolSequential Maceration65.415.3

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) for this compound

Ultrasonic Power (W) Extraction Time (min) Temperature (°C) Solvent This compound Yield (mg/g of dry biomass)
1002040Ethyl Acetate1.8
1502040Ethyl Acetate2.5
2002040Ethyl Acetate2.3
1503040Ethyl Acetate2.9
1502050Ethyl Acetate2.6

Experimental Protocols

Protocol 1: Solvent Extraction and Initial Purification of this compound
  • Fermentation and Harvest: Culture the Aspergillus unguis strain in a suitable liquid medium. After the desired incubation period, separate the mycelium from the fermentation broth by filtration.

  • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc). Combine the organic layers and concentrate under reduced pressure to yield the broth crude extract.

  • Mycelium Extraction: Dry the harvested mycelium (e.g., by lyophilization) and grind it into a fine powder. Extract the powdered mycelium three times with methanol (MeOH). Combine the methanolic extracts and concentrate under reduced pressure to obtain the mycelial crude extract.

  • Combining Extracts: Combine the broth and mycelial crude extracts.

  • Silica Gel Chromatography: Subject the combined crude extract to vacuum liquid chromatography (VLC) on a silica gel column. Elute the column with a gradient of solvents, starting with a non-polar system (e.g., petroleum ether-chloroform) and gradually increasing the polarity (e.g., moving to pure chloroform (B151607) and then chloroform-methanol mixtures).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Further Purification: Combine the fractions containing the target compound and subject them to further purification, typically by preparative HPLC, to obtain pure this compound.

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

G cluster_0 Fermentation & Harvest cluster_1 Extraction cluster_2 Purification A Aspergillus unguis Culture B Filtration A->B C Fermentation Broth B->C D Mycelium B->D E Ethyl Acetate Extraction C->E F Methanol Extraction D->F G Broth Crude Extract E->G H Mycelial Crude Extract F->H I Combine Crude Extracts G->I H->I J Silica Gel VLC I->J K Fraction Collection J->K L Preparative HPLC K->L M Pure this compound L->M

Caption: Workflow for this compound extraction and purification.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

G cluster_B Fungal Culture Issues cluster_C Extraction Inefficiencies cluster_D Compound Instability A Low Yield of this compound B Check Fungal Culture A->B C Optimize Extraction Parameters A->C D Investigate Degradation A->D B1 Suboptimal Growth Conditions? B->B1 B2 Silent Biosynthetic Pathway? B->B2 C1 Inefficient Cell Lysis? C->C1 C2 Wrong Solvent Polarity? C->C2 C3 Suboptimal Time/Temp? C->C3 D1 Heat Degradation? D->D1 D2 pH Instability? D->D2 D3 Oxidation? D->D3

Caption: Troubleshooting guide for low this compound yield.

References

Technical Support Center: Optimizing Aspergillusidone F Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of aspergillusidone F for in vitro experiments. Given that this compound is a novel compound with limited published data, this guide draws upon general principles for testing new fungal metabolites and data from related aspergillusidone compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

This compound is a depsidone, a class of polyketides produced by fungi of the genus Aspergillus. While specific data on this compound is scarce, related compounds from Aspergillus unguis have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[1][2][3] Therefore, initial in vitro studies with this compound could reasonably focus on these areas.

Q2: What is a good starting concentration for in vitro assays with this compound?

For novel compounds with unknown potency, a common starting point for in vitro screening is in the low micromolar range. A concentration of 10 µM is often used for initial high-throughput screening of compound libraries.[4][5] It is advisable to perform a dose-response study over a wide concentration range (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your specific assay and cell type.

Q3: How should I dissolve this compound for my experiments?

Like many fungal secondary metabolites, this compound is expected to be poorly soluble in aqueous media. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO) . Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations.

Important: Ensure the final concentration of DMSO in your assay does not exceed a level that affects cell viability or the experimental outcome, typically below 0.5% . Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment group) in your experiments.

Q4: Which cell lines should I use for testing this compound?

The choice of cell line depends on the biological activity you wish to investigate. Based on the known activities of related compounds, the following are suggestions:

  • Cytotoxicity/Anticancer Activity: A panel of human cancer cell lines is recommended. Examples from studies on other Aspergillus metabolites include PC-3 (prostate), HCT-15 (colon), MDA-MB-231 (breast), ACHN (renal), NCI-H23 (lung), and NUGC-3 (gastric).[6] It is also crucial to include a non-cancerous cell line (e.g., HEK293) to assess selective cytotoxicity.[7]

  • Antimicrobial Activity: For antibacterial testing, strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are standard. For antifungal activity, Candida albicans or other relevant fungal pathogens can be used.[3]

  • Anti-inflammatory Activity: Murine macrophage cell lines like RAW 264.7 or microglial cells such as BV2 are commonly used to study inflammatory responses.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the dosage of a novel fungal metabolite like this compound.

Problem Possible Cause(s) Recommended Solution(s)
No observable effect at tested concentrations. - Concentration is too low.- Compound is inactive in the chosen assay.- Solubility issues.- Compound degradation.- Increase the concentration range in your dose-response study.- Consider screening in different cell lines or for other biological activities.- Visually inspect for precipitation. Try vortexing or brief sonication when diluting the stock solution.- Prepare fresh dilutions from the DMSO stock for each experiment.
High variability between replicate wells. - Uneven cell seeding.- "Edge effect" in multi-well plates.- Compound precipitation at higher concentrations.- Ensure a homogenous single-cell suspension before plating.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.- Check the solubility limit of this compound in your final assay medium.
Unexpected cytotoxicity in a non-cytotoxicity assay. - The compound has inherent cytotoxic properties.- High DMSO concentration.- Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel to determine the cytotoxic concentration range.- Ensure the final DMSO concentration is non-toxic to your cells.
Difficulty reproducing results. - Cell passage number is too high.- Inconsistent culture conditions.- Compound instability.- Use cells within a consistent and low passage number range.- Maintain consistent incubator temperature and CO2 levels, and use the same batch of media and supplements.[8]- Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Determining the IC50 Value for Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol:

  • Cell Seeding: Plate your chosen cancer and non-cancerous cell lines in 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the highest DMSO concentration) and a positive control (a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Incubate for a standard duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values (µM) of this compound against Various Cell Lines

This table illustrates how to present cytotoxicity data. The values are hypothetical and should be replaced with experimental results.

Cell LineTypeIC50 (µM)
MDA-MB-231Breast Cancer[Insert experimental value]
PC-3Prostate Cancer[Insert experimental value]
HCT-15Colon Cancer[Insert experimental value]
HEK293Non-cancerous[Insert experimental value]

Visualizations

Experimental Workflow for Dosage Optimization

experimental_workflow cluster_assay In Vitro Assay cluster_analysis Data Analysis stock Prepare High-Concentration Stock in DMSO serial_dilution Create Serial Dilutions in Culture Medium stock->serial_dilution treatment Treat Cells with This compound Dilutions serial_dilution->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation endpoint Perform Endpoint Assay (e.g., MTT, Griess) incubation->endpoint readout Measure Signal (Absorbance, Fluorescence) endpoint->readout dose_response Plot Dose-Response Curve readout->dose_response ic50 Calculate IC50/EC50 dose_response->ic50 cytotoxicity_troubleshooting decision decision result result issue issue start Start: Unexpected Cell Death in Non-Cytotoxicity Assay check_dmso Is final DMSO concentration >0.5%? start->check_dmso run_mtt Run Parallel Cytotoxicity Assay (e.g., MTT) check_dmso->run_mtt No lower_dmso Lower DMSO Concentration check_dmso->lower_dmso Yes is_cytotoxic Is compound cytotoxic at assay concentration? run_mtt->is_cytotoxic lower_compound Lower Compound Concentration Below Cytotoxic Threshold is_cytotoxic->lower_compound Yes other_issue Investigate Other Causes (e.g., Contamination) is_cytotoxic->other_issue No signaling_pathway cluster_stimulus External Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines AspergillusidoneF This compound AspergillusidoneF->IKK Inhibition?

References

Technical Support Center: Aspergillusidone F Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aspergillusidone F. This guide provides researchers, scientists, and drug development professionals with essential information to minimize degradation during storage and experimental handling. The following recommendations are based on established best practices for the preservation of complex fungal metabolites and meroterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of solid this compound?

For long-term stability, solid (lyophilized powder) this compound should be stored at or below -20°C. Storage at -80°C is preferable to minimize chemical degradation over extended periods.[1] The key is to limit molecular mobility and slow down any potential degradation reactions.

Q2: How should I store this compound in solution?

Stock solutions should be prepared in a suitable, dry solvent (e.g., DMSO, ethanol) at a high concentration. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C. For daily use, a fresh dilution from a stock aliquot is recommended over storing dilute solutions.

Q3: What solvents are recommended for dissolving this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and ethyl acetate. For biological assays, DMSO is common. Always use anhydrous (dry) grade solvents, as water can promote hydrolysis of labile functional groups.

Q4: Is this compound sensitive to light or air?

Like many complex natural products, this compound may be sensitive to light and atmospheric oxygen.[2][3] It is recommended to store both solid samples and solutions in amber or opaque vials to protect from light. To prevent oxidation, you can flush the vial headspace with an inert gas like argon or nitrogen before sealing.

Q5: What are the visible signs of this compound degradation?

Visible signs of degradation can include a change in color or the physical appearance of the solid material.[4] In solution, the appearance of precipitates or a color shift may indicate degradation or insolubility. However, significant degradation can occur without any visible change. Therefore, analytical verification is crucial.

Troubleshooting Guide

Issue: I suspect my this compound sample has degraded. What should I do?

If you suspect degradation, a systematic approach is necessary to confirm the integrity of your sample. Follow the workflow below to diagnose the issue.

G start Suspected Degradation of This compound obs Step 1: Visual Inspection - Check for color change - Look for precipitation/sediment start->obs analytical Step 2: Analytical Chemistry Check (e.g., HPLC-UV, LC-MS) obs->analytical compare Compare current data to: - Certificate of Analysis (CoA) - Data from a fresh sample - Published spectra analytical->compare decision Is purity acceptable? compare->decision ok Proceed with Experiment decision->ok Yes not_ok Action: Discard sample. Obtain a fresh batch. decision->not_ok No

Caption: Troubleshooting workflow for suspected sample degradation.

Storage Condition Recommendations

For optimal stability, adhere to the following storage guidelines. These are based on general principles for preserving fungal secondary metabolites.

Form Temperature Atmosphere Light Condition Notes
Solid (Lyophilized) -20°C (short-term) -80°C (long-term)Standard (Sealed) or Inert Gas (Optimal)Dark (Amber Vial)Ensure vial is tightly sealed to prevent moisture uptake.
Stock Solution (e.g., in DMSO) -80°CStandard (Sealed) or Inert Gas (Optimal)Dark (Amber Vial)Aliquot into single-use volumes to avoid freeze-thaw cycles.
Dilute Aqueous Solution 2-8°CStandardDark (Amber Vial)Not recommended for storage; prepare fresh before each experiment.

Potential Degradation Pathways

This compound, as a depsidone, contains functional groups susceptible to degradation. While specific pathways are not published, hypothetical degradation routes include hydrolysis and oxidation. Understanding these possibilities can inform handling and storage decisions.

G AspergillusidoneF This compound (Stable Form) Hydrolysis Hydrolyzed Product (Ring-Opened) AspergillusidoneF->Hydrolysis H₂O / pH change Oxidation Oxidized Product AspergillusidoneF->Oxidation O₂ / Light Other Other Rearrangements AspergillusidoneF->Other Heat

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocol: Stability Assessment

To quantitatively assess the stability of this compound under your specific experimental conditions, a time-course study is recommended.

Objective: To determine the degradation rate of this compound in a chosen solvent and temperature.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Analytical balance

  • Calibrated pipettes

  • Amber glass vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve it in the chosen anhydrous solvent to a known concentration (e.g., 10 mM). This is your T=0 stock.

  • Sample Aliquoting and Storage:

    • Dispense aliquots of the stock solution into multiple amber vials.

    • Store these vials under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).

    • For each condition, prepare enough vials for all planned time points.

  • Time-Point Analysis:

    • Immediately analyze an aliquot of the T=0 stock to establish the initial purity and peak area. This is your baseline. Common analytical methods include HPLC and LC-MS.[5][6][7][8]

    • At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.[9]

    • Allow the sample to come to room temperature before analysis.

    • Analyze the sample using the same HPLC/LC-MS method as the T=0 sample.

  • Data Analysis:

    • For each time point, calculate the remaining percentage of this compound by comparing its peak area to the peak area at T=0.

    • Plot the percentage of intact this compound versus time for each storage condition.

    • The results will provide a quantitative measure of stability under the tested conditions.[3]

References

dealing with inconsistent results in aspergillusidone F bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays with aspergillusidone F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a secondary metabolite isolated from Aspergillus species, known for its potent immunomodulatory and cytotoxic effects. Its primary mechanism of action is believed to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses, and the induction of apoptosis through the generation of reactive oxygen species (ROS). The molecule contains a reactive internal disulfide bridge, which is crucial for its bioactivity but also a primary source of its instability in aqueous solutions.

Q2: My IC50 values for this compound cytotoxicity assays vary significantly between experiments. What are the common causes?

Inconsistent IC50 values are a frequent issue and can stem from several factors:

  • Compound Instability: this compound is susceptible to degradation in aqueous media, especially in the presence of reducing agents. Ensure fresh stock solutions are prepared for each experiment.

  • Cell Density: Variations in the initial cell seeding density can significantly impact the calculated IC50. Maintain consistent cell numbers across all experiments.

  • Solvent Concentration: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Always include a vehicle control with the highest concentration of solvent used.

  • Assay Incubation Time: The duration of exposure to the compound can affect its apparent cytotoxicity. Standardize the incubation time for all comparative assays.

Q3: I am observing high background noise in my ROS detection assay after treatment with this compound. How can I reduce this?

High background in ROS assays can be caused by the auto-oxidation of this compound in the culture medium. To mitigate this, consider the following:

  • Phenol (B47542) Red-Free Medium: Phenol red in culture media can interfere with fluorescence-based ROS assays. Use phenol red-free medium during the experiment.

  • Serum Concentration: Components in fetal bovine serum (FBS) can react with this compound. Try reducing the serum concentration during the treatment period, if compatible with your cell line.

  • Wash Steps: Ensure cells are properly washed with PBS after treatment and before adding the ROS detection reagent to remove any residual compound from the medium.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed

Symptoms:

  • This compound fails to induce expected cytotoxicity or immunomodulatory effects at previously reported concentrations.

  • High variability in replicate wells.

Possible Causes and Solutions:

CauseSolution
Compound Degradation Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment. Minimize freeze-thaw cycles of the stock solution.
Presence of Reducing Agents Avoid using media or supplements containing reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as they can inactivate this compound.
Incorrect Cell Line/Passage Number Confirm the identity and phenotype of your cell line. High passage numbers can lead to altered sensitivity. Use cells from a low-passage, validated stock.
Sub-optimal Assay Conditions Optimize assay parameters such as cell density, treatment duration, and reagent concentrations for your specific cell line.
Issue 2: Inconsistent Results in NF-κB Reporter Assays

Symptoms:

  • Variable inhibition of NF-κB activity upon this compound treatment.

  • High standard deviation between biological replicates.

Possible Causes and Solutions:

CauseSolution
Variable Agonist Stimulation Ensure the concentration and application of the NF-κB agonist (e.g., TNF-α, LPS) are consistent across all wells and experiments.
Timing of Treatment The timing of this compound pre-treatment relative to agonist stimulation is critical. Standardize this window to ensure consistent inhibition.
Transfection Efficiency (for transient assays) If using a transiently transfected reporter plasmid, normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Cellular Health Poor cell health can affect the responsiveness of the NF-κB pathway. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Data Presentation: Example of Inconsistent vs. Consistent Cytotoxicity Data

The following tables illustrate the difference between an inconsistent and a consistent dataset for an MTT cytotoxicity assay with this compound on A549 lung carcinoma cells after 48 hours of treatment.

Table 1: Example of Inconsistent Results

Concentration (µM)% Viability (Exp. 1)% Viability (Exp. 2)% Viability (Exp. 3)
0 (Vehicle)100.0100.0100.0
195.288.198.5
575.655.385.1
1050.125.860.3
2022.410.535.7
Calculated IC50 (µM) 10.0 6.5 13.8

Table 2: Example of Consistent Results (After Troubleshooting)

Concentration (µM)% Viability (Exp. 1)% Viability (Exp. 2)% Viability (Exp. 3)
0 (Vehicle)100.0100.0100.0
198.197.598.3
570.572.371.1
1051.249.850.5
2024.825.526.1
Calculated IC50 (µM) 10.2 9.9 10.1

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X working solution of this compound in complete medium from a 10 mM stock in anhydrous DMSO. Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Include a vehicle control (medium with the highest DMSO concentration used).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 2: NF-κB Reporter Gene Assay
  • Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6 hours.

  • Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the stimulated control.

Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus af This compound ros ROS Generation af->ros Induces ikb IκBα ros->ikb Inhibits Degradation nfkb_p65 p65 nfkb_p50 p50 p65_p50_complex p65/p50 Complex ikb->p65_p50_complex nucleus Nucleus nfkb_p65->nucleus Translocation genes Pro-inflammatory Gene Expression nucleus->genes Activates

Caption: Hypothetical signaling pathway for this compound.

G start Start: Inconsistent Results check_compound Check Compound Fresh Stock? Stored Properly? start->check_compound check_protocol Review Protocol Consistent Cell Density & Incubation? check_compound->check_protocol Yes prepare_fresh Action: Prepare Fresh Stock from Lyophilized Powder check_compound->prepare_fresh No check_controls Analyze Controls Vehicle & Positive Controls OK? check_protocol->check_controls Yes standardize Action: Standardize Protocol and Re-run Assay check_protocol->standardize No check_reagents Verify Reagents Media, Serum, Assay Kits Expired? check_controls->check_reagents Yes troubleshoot_controls Problem is Assay-Specific. Troubleshoot Assay. check_controls->troubleshoot_controls No replace_reagents Action: Replace Expired or Suspect Reagents check_reagents->replace_reagents No end_ok End: Consistent Results check_reagents->end_ok Yes prepare_fresh->check_protocol standardize->end_ok replace_reagents->end_ok

Caption: Troubleshooting workflow for inconsistent bioassay results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_data Phase 3: Data Acquisition & Analysis p1 Prepare Fresh This compound Stock p2 Seed Cells in 96-Well Plate p1->p2 e1 Treat Cells with Serial Dilutions p2->e1 e2 Incubate for Defined Period (e.g., 48h) e1->e2 e3 Add Assay Reagent (e.g., MTT, Luciferase Substrate) e2->e3 d1 Measure Signal (Absorbance/Luminescence) e3->d1 d2 Normalize Data to Vehicle Control d1->d2 d3 Calculate IC50 or % Inhibition d2->d3

Caption: General experimental workflow for this compound bioassays.

Technical Support Center: Enhancing the Stability of Aspergillusidone F in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aspergillusidone F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: A color change in your this compound solution, particularly a yellowing or browning, is often an indication of oxidative degradation. This compound, being a phenolic compound, is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. What are the likely reasons?

A2: A decrease in concentration suggests that this compound is degrading. The primary factors contributing to the degradation of phenolic compounds like this compound in solution include:

  • pH-dependent hydrolysis: Depsidones can be unstable in alkaline conditions, leading to the cleavage of the ester bond.

  • Oxidation: As mentioned in Q1, oxidation is a common degradation pathway for phenolic compounds.[1][2]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[1][3]

  • Thermal degradation: Elevated temperatures can increase the rate of chemical degradation.[1][3]

Q3: What are the best practices for preparing and storing this compound stock solutions to maximize stability?

A3: To maximize the stability of your this compound stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, degassed solvent. Anhydrous DMSO or ethanol (B145695) are common choices.

  • pH Control: Maintain a slightly acidic to neutral pH (pH 4-7) for your solutions. Avoid alkaline conditions.

  • Minimize Oxygen Exposure: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Store solutions in tightly sealed vials with minimal headspace.

  • Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect from light.[3][4]

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.[5]

  • Chelating Agents: Consider adding a small amount of a chelating agent, such as EDTA, to scavenge metal ions that can catalyze oxidation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

Symptoms:

  • Significant loss of this compound concentration within hours of preparation in an aqueous buffer.

  • Appearance of new peaks in HPLC analysis.

Possible Causes:

  • High pH of the buffer: The ester linkage in the depsidone (B1213741) structure of this compound is susceptible to hydrolysis under basic conditions.

  • Presence of dissolved oxygen: Aqueous buffers can contain dissolved oxygen, which can lead to oxidation.

  • Microbial contamination: Microbial growth in the buffer can lead to enzymatic degradation.

Solutions:

  • Buffer pH: Use a buffer with a pH in the range of 4-7. Acetate or phosphate (B84403) buffers are common choices.

  • Deoxygenate Buffer: Before use, sparge the buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Sterile Filtration: Filter the buffer through a 0.22 µm filter to ensure sterility.

  • Fresh Preparation: Prepare solutions fresh before each experiment whenever possible.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in experimental results between replicates or experiments.

  • Lower than expected biological activity.

Possible Causes:

  • Degradation in Culture Media: The pH of cell culture media (typically around 7.4) can promote the degradation of this compound over the course of a long incubation period.

  • Interaction with Media Components: Some components of the cell culture media may react with or catalyze the degradation of the compound.

Solutions:

  • Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium.

  • Dosing Strategy: For long-term experiments, consider replenishing the compound at regular intervals.

  • Control Experiments: Include appropriate controls to assess the stability of the compound in the media without cells.

Quantitative Data on Stability

ConditionTemperature (°C)Half-life (t½) (hours)
pH 4.0 Buffer25> 168
pH 7.4 Buffer2548
pH 9.0 Buffer258
pH 7.4 Buffer4120
pH 7.4 Buffer3724

Experimental Protocols

Protocol 1: HPLC-Based Stability-Indicating Method

This protocol outlines a general method for assessing the stability of this compound in solution.

Objective: To quantify the concentration of this compound over time under different conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Method:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution into the desired aqueous buffers or media to the final working concentration.

  • Incubation: Incubate the test solutions under the desired conditions (e.g., different temperatures, light exposure).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each test solution.

  • Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold acetonitrile or other suitable organic solvent.

  • HPLC Analysis: Inject the samples onto the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.

    • Detection: Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0).

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Heating block or water bath

Method:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent mixture (e.g., water/acetonitrile).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Photolytic Degradation: Expose the solution to UV light.

    • Thermal Degradation: Incubate the solution at 60°C.

  • Neutralization: After the desired stress period, neutralize the acidic and basic solutions.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) test_sol Prepare Test Solutions (in desired buffer/media) stock->test_sol incubate Incubate under Test Conditions test_sol->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Degradation Pathways asper asper F This compound (Depsidone Structure) hydrolysis Hydrolysis Product (Cleaved Ester Bond) oxidation Oxidation Products (Quinone-type Structures) asperF asperF asperF->hydrolysis Alkaline pH asperF->oxidation Oxygen, Light, Metal Ions

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of Aspergillusidone F

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers working with aspergillusidone F and other novel small molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate off-target effects in your experiments. Given that this compound is a natural product with a potentially uncharacterized off-target profile, the strategies outlined here are designed to be broadly applicable to small molecule inhibitors in various stages of development.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype in my cell-based assay after treatment with this compound, but I'm not sure if it's a true on-target effect. What are the first steps to investigate potential off-target effects?

A1: When working with a novel compound like this compound, it's crucial to perform initial validation to distinguish on-target from off-target effects. A multi-pronged approach is recommended, starting with concentration-response experiments and the use of control compounds.[1]

A primary indicator of potential off-target effects is a narrow therapeutic window, where the effective concentration is close to the concentration that causes toxicity.[1] Additionally, observing inconsistent results with other inhibitors targeting the same pathway can suggest off-target activity.[2]

Here is a general workflow to begin characterizing the effects of this compound:

cluster_0 Initial Experiment cluster_1 Phenotypic Observation cluster_2 Initial Validation Steps cluster_3 Data Analysis & Interpretation cluster_4 Conclusion A Treat cells with This compound B Observe Phenotype X A->B C Dose-Response Curve (Determine lowest effective concentration) B->C D Negative Control (Structurally similar, inactive analog) B->D E Orthogonal Control (Different inhibitor for the same target) B->E F Consistent phenotype at low concentration with appropriate controls? C->F D->F E->F G Likely On-Target Effect F->G Yes H Potential Off-Target Effect (Proceed to further validation) F->H No

Initial validation workflow for a novel compound.

Experimental Protocol: Dose-Response Experiment

  • Cell Plating: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Treatment: Add the diluted compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate for a duration appropriate for your assay.

  • Assay: Perform your phenotypic assay (e.g., cell viability, reporter gene expression).

  • Data Analysis: Plot the response as a function of the log of the compound concentration to determine the EC50 (half-maximal effective concentration).

Data Presentation: Hypothetical Dose-Response Data

CompoundTargetEC50 (µM)Maximum Effect (%)
This compoundTarget X1.295
Inactive AnalogTarget X> 100< 5
Orthogonal InhibitorTarget X0.898

Q2: My initial experiments suggest potential off-target effects. How can I identify the specific off-target proteins that this compound is interacting with?

A2: Identifying the specific off-targets of a small molecule is a critical step in understanding its mechanism of action and potential liabilities. Several advanced techniques can be employed for this purpose, broadly categorized as direct and indirect methods.[3][4]

  • Direct Methods: These approaches aim to directly identify the binding partners of your compound.

    • Chemical Proteomics: This powerful technique involves immobilizing this compound on a solid support (e.g., beads) to "pull down" its interacting proteins from a cell lysate.[5][6] The bound proteins are then identified by mass spectrometry.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[7][8][9] Proteins that are stabilized by this compound are potential targets.

  • Indirect Methods: These methods infer targets by observing the cellular response to the compound.

    • Genetic Screens (e.g., CRISPR/Cas9 or siRNA): By systematically knocking down or knocking out genes, you can identify those that, when absent, mimic or block the phenotype caused by this compound.[1][2]

cluster_0 Starting Point cluster_1 Target Identification Strategies cluster_2 Specific Techniques cluster_3 Outcome A Suspected Off-Target Effects of this compound B Direct Methods A->B C Indirect Methods A->C D Chemical Proteomics (Affinity Purification-MS) B->D E Cellular Thermal Shift Assay (CETSA) B->E F Genetic Screens (CRISPR, siRNA) C->F G Identification of Potential Off-Targets D->G E->G F->G cluster_0 Identified Off-Targets cluster_1 Mitigation Strategies cluster_2 Outcome A This compound Off-Target Profile Known B Dose Optimization A->B C Kinetic Analysis A->C D Structural Modification A->D E Targeted Delivery A->E F Reduced Off-Target Effects & Improved Selectivity B->F C->F D->F E->F

References

Technical Support Center: Improving Signal-to-Noise Ratio in Aspergillusidone F NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of aspergillusidone F and related fungal polyketides. Our goal is to help you optimize your experimental workflow to achieve a higher signal-to-noise ratio (S/N) and obtain high-quality spectra.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be challenging for NMR analysis?

This compound is a polyketide metabolite produced by fungi of the Aspergillus genus. Its chemical formula is C₁₉H₁₆Br₂O₅. As a member of the depsidone (B1213741) class, its structure features a dibenzo-α-pyrone core. Challenges in the NMR analysis of this compound and similar natural products can arise from several factors:

  • Limited Sample Availability: Natural products are often isolated in small quantities, leading to dilute NMR samples and inherently low signal intensity.

  • Solubility: The polarity and structural complexity of depsidones can limit their solubility in common deuterated solvents, affecting sample concentration and homogeneity.

  • Broad Peaks: Issues such as poor magnetic field shimming, high sample concentration leading to viscosity, or the presence of paramagnetic impurities can cause significant peak broadening, which reduces the signal-to-noise ratio.[1]

  • Low Proton Density: Some depsidone structures have a low number of protons relative to their carbon skeleton, which can make proton-detected experiments challenging and necessitate longer acquisition times for ¹³C NMR.

Q2: I have a very low signal-to-noise ratio in my ¹H NMR spectrum of this compound. What are the first troubleshooting steps?

A low signal-to-noise ratio is a common issue that can often be resolved by systematically checking your sample preparation and initial instrument setup. Follow this workflow to diagnose and address the problem:

troubleshooting_workflow cluster_sample_prep Sample Preparation Checks cluster_shimming Shimming Checks cluster_probe Probe Tuning cluster_params Acquisition Parameter Checks cluster_hardware Hardware Considerations start Low S/N in ¹H NMR sample_prep Step 1: Verify Sample Preparation start->sample_prep shimming Step 2: Check Magnetic Field Homogeneity (Shimming) sample_prep->shimming Sample OK concentration Is concentration adequate? (Target: 1-10 mg in 0.5-0.7 mL) probe_tuning Step 3: Confirm Probe Tuning and Matching shimming->probe_tuning Shimming OK auto_shim Perform automated gradient shimming acquisition_params Step 4: Review Acquisition Parameters probe_tuning->acquisition_params Probe Tuned tune_match Tune and match the probe for every sample hardware_check Step 5: Consider Hardware Solutions acquisition_params->hardware_check Parameters Optimized num_scans Increase number of scans (NS) success Improved S/N hardware_check->success cryoprobe Use a cryoprobe if available solubility Is the sample fully dissolved? (No visible particles) filtering Was the sample filtered? (Removes particulates) manual_shim If issues persist, perform manual shimming d1_delay Optimize relaxation delay (D1) high_field Use a higher field spectrometer sample_prep_workflow start Start Sample Preparation solubility_test Test Solubility in Non-Deuterated Solvents start->solubility_test weigh_sample Weigh 1-10 mg (¹H) or 10-50 mg (¹³C) of Sample solubility_test->weigh_sample add_solvent Add 0.5-0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) weigh_sample->add_solvent dissolve Vortex or Sonicate until Fully Dissolved add_solvent->dissolve filter Filter Through Glass Wool into NMR Tube dissolve->filter final_check Ensure Solvent Height > 4 cm and Cap Securely filter->final_check end Sample Ready for NMR final_check->end acquisition_optimization start Start Acquisition Optimization lock_shim Lock and Shim start->lock_shim set_gain Set Receiver Gain (rga) lock_shim->set_gain calibrate_pulse Calibrate 90° Pulse (p1) set_gain->calibrate_pulse set_ns Set Number of Scans (NS) (e.g., 64 for 2x S/N improvement) calibrate_pulse->set_ns set_d1_aq Set Relaxation Delay (d1) and Acquisition Time (aq) set_ns->set_d1_aq acquire Acquire Spectrum set_d1_aq->acquire evaluate_sn Evaluate S/N Ratio acquire->evaluate_sn increase_ns Increase NS Further evaluate_sn->increase_ns S/N is Insufficient end Optimized Spectrum evaluate_sn->end S/N is Sufficient increase_ns->set_ns

References

Technical Support Center: Optimizing Cell Viability in Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell viability in cytotoxicity experiments involving novel compounds. The following information is structured to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the first step to optimize a cytotoxicity assay for a new compound?

A1: The initial and most critical step is to perform a dose-response and time-course experiment. This will help determine the optimal concentration range and exposure time for the compound in your specific cell line. It is recommended to start with a broad range of concentrations and several time points (e.g., 24, 48, and 72 hours) to identify the half-maximal inhibitory concentration (IC50) and the kinetics of the cytotoxic effect.[1][2][3][4]

Q2: My negative control (untreated cells) shows low viability. What are the possible causes?

A2: Low viability in negative controls can stem from several factors, including suboptimal cell culture conditions (e.g., improper temperature, CO2 levels, or humidity), contamination (bacterial, fungal, or mycoplasma), poor cell health from previous passages, or issues with the assay reagents themselves.[5][6] Always ensure your cells are healthy and growing exponentially before starting an experiment and that all reagents are sterile and within their expiration dates.

Q3: I'm observing high variability between replicate wells. How can I improve consistency?

A3: High variability can be due to inconsistent cell seeding, pipetting errors, or edge effects in the microplate. To mitigate this, ensure a homogenous cell suspension before seeding, use calibrated pipettes, and consider avoiding the outer wells of the plate, which are more prone to evaporation.[7] Filling the outer wells with sterile PBS or media can help minimize this "edge effect".

Q4: The test compound seems to be interfering with the colorimetric readout of my viability assay (e.g., MTT, XTT). How can I confirm and address this?

A4: Some compounds can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[7] To check for this, run a cell-free control where the compound is added to the media and assay reagent without any cells.[7] If a color change occurs, the compound is interfering with the assay. In such cases, consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo) or a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity.[7][8][9]

Q5: How do I choose the most appropriate cell viability or cytotoxicity assay for my experiment?

A5: The choice of assay depends on your experimental goals, the mechanism of action of the compound, and the cell type. Consider what each assay measures:

  • Metabolic assays (e.g., MTT, XTT, resazurin): Measure the metabolic activity of viable cells.[10][11]

  • ATP-based assays (e.g., CellTiter-Glo): Quantify the amount of ATP present, which correlates with the number of viable cells.[8][9]

  • Membrane integrity assays (e.g., LDH release, trypan blue): Measure the release of cytoplasmic components or the uptake of dyes by cells with compromised membranes, indicating cell death.[12]

  • Apoptosis assays (e.g., Caspase-Glo, Annexin V staining): Specifically measure markers of apoptosis.[8]

Multiplexing compatible assays can provide more comprehensive data on cell health.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected IC50 Values
Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. A cell number titration should be performed to find the linear range of the assay.[1][10]
Compound Solubility Ensure the compound is fully dissolved in the solvent and diluted properly in the culture medium. Precipitates can lead to inaccurate concentrations. Use a solvent control to account for any effects of the solvent on cell viability.[7]
Assay Incubation Time The incubation time with the assay reagent (e.g., MTT) can affect the results. Optimize the incubation time for your specific cell line to ensure sufficient signal development without causing toxicity from the reagent itself.[1][10]
Data Analysis Use appropriate curve-fitting models to calculate the IC50 value. Ensure that the data points cover a range that allows for an accurate determination of the 50% inhibition level.[3][4]
Issue 2: High Background in Colorimetric Assays
Potential Cause Troubleshooting Steps
Media Components Phenol (B47542) red in culture media can interfere with absorbance readings. Use phenol red-free media during the assay or wash cells with PBS before adding the reagent.[7] Serum components can also interfere, so consider using serum-free media during the final incubation step.[1][7]
Reagent Contamination The assay reagent (e.g., MTT solution) may be contaminated with bacteria or other reducing agents, causing a color change in the absence of cells. Use sterile technique and fresh reagents.[13]
Incomplete Solubilization In MTT assays, ensure complete solubilization of the formazan (B1609692) crystals by using an adequate volume of a suitable solvent (e.g., DMSO, acidified isopropanol) and allowing sufficient incubation time with gentle agitation.[7]

Experimental Protocols

Standard MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).[1] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation

Table 1: Hypothetical IC50 Values of Compound X in Different Cancer Cell Lines
Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HeLa (Cervical Cancer)15.2 ± 1.88.5 ± 0.94.1 ± 0.5
HepG2 (Liver Cancer)25.6 ± 2.514.3 ± 1.57.8 ± 0.8
A549 (Lung Cancer)32.1 ± 3.118.9 ± 2.010.2 ± 1.1
MCF-7 (Breast Cancer)18.4 ± 2.210.1 ± 1.25.6 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.[14][15][16]

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis & IC50 Calculation data_acquisition->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for a typical in vitro cytotoxicity experiment.

Hypothetical Signaling Pathway for Compound X-Induced Apoptosis

apoptosis_pathway cluster_stimulus Stimulus cluster_mapk MAPK Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound_x Compound X mapk MAPK Activation compound_x->mapk ? bax_bak Bax/Bak Activation mapk->bax_bak Activates bcl2_xl Bcl-2/Bcl-xL Inhibition mapk->bcl2_xl Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c bcl2_xl->bax_bak caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling cascade for Compound X-induced apoptosis.

References

Validation & Comparative

Unveiling Molecular Architecture: Confirming the Structure of Aspergillusidone F with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Natural Product Chemistry and Drug Discovery

The precise determination of a molecule's three-dimensional structure is a cornerstone of natural product research and drug development. For complex secondary metabolites like aspergillusidone F, a depsidone (B1213741) isolated from the fungus Aspergillus unguis, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy stands as a powerful and indispensable tool for unambiguous structure elucidation. This guide provides a comparative overview of the application of 2D NMR techniques in confirming the intricate framework of this compound, offering detailed experimental protocols and data interpretation for researchers in the field.

While the specific 2D NMR data for this compound is not widely published, this guide will utilize the closely related and structurally similar analogue, aspersidone B, as a representative example to illustrate the comprehensive workflow and analytical power of 2D NMR in this class of compounds. The principles and techniques described are directly applicable to the structural confirmation of this compound and other related depsidones.

The 2D NMR Advantage in Structure Elucidation

Compared to one-dimensional (1D) NMR techniques that provide information about the chemical environment of individual nuclei (¹H and ¹³C), 2D NMR spectroscopy reveals correlations between nuclei, allowing for the piecing together of the molecular puzzle. This is particularly crucial for complex structures with numerous overlapping signals in their 1D spectra. Key 2D NMR experiments for structural elucidation include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the relative stereochemistry of the molecule.

Experimental Protocols for 2D NMR Analysis

The following are detailed methodologies for the key 2D NMR experiments used in the structural confirmation of aspergillusidone-type compounds.

Sample Preparation: Approximately 5-10 mg of the purified compound (e.g., aspersidone B) is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical to ensure good signal resolution and to avoid signal overlap with the solvent peak.

Instrumentation: All NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. ¹H-¹H COSY:

  • Pulse Program: Standard COSY90 or DQF-COSY.

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Scans: 2-4 per increment.

  • Number of Increments: 256-512 in the F1 dimension.

  • Data Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

2. ¹H-¹³C HSQC:

  • Pulse Program: Standard HSQC with gradient selection.

  • Spectral Width: 10-12 ppm in the F2 dimension (¹H) and 180-200 ppm in the F1 dimension (¹³C).

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 256-512 in the F1 dimension.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Data Processing: The data is processed with a squared sine-bell window function in both dimensions.

3. ¹H-¹³C HMBC:

  • Pulse Program: Standard HMBC with gradient selection.

  • Spectral Width: 10-12 ppm in the F2 dimension (¹H) and 200-220 ppm in the F1 dimension (¹³C).

  • Number of Scans: 8-16 per increment.

  • Number of Increments: 512-1024 in the F1 dimension.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for a long-range coupling of 8-10 Hz.

  • Data Processing: The data is processed with a sine-bell window function in both dimensions.

Data Presentation: Key 2D NMR Correlations for Aspersidone B

The following table summarizes the key 2D NMR correlations that would be expected for a representative aspergillusidone, aspersidone B, which are instrumental in confirming its planar structure.

Proton (δH, mult, J in Hz)¹³C (δC)Key COSY CorrelationsKey HMBC Correlations
Ring A
H-3 (6.54, s)108.2-C-1, C-2, C-4, C-5, C-1'
H-5 (6.60, s)112.5-C-1, C-3, C-4, C-6
6-OCH₃ (3.85, s)56.1-C-6
Ring B
H-3' (6.75, d, 2.0)115.8H-5'C-1', C-2', C-4', C-5'
H-5' (6.82, d, 2.0)124.7H-3'C-1', C-3', C-4', C-6'
2'-CH₃ (2.25, s)18.5-C-1', C-2', C-3'
4'-CH₃ (2.40, s)22.1-C-3', C-4', C-5'

Visualizing the Workflow and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the logical workflow of 2D NMR-based structure elucidation and the key correlations that confirm the connectivity of the aspergillusidone core structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Identify_Spin_Systems Identify Spin Systems (COSY) 1D_NMR->Identify_Spin_Systems 2D_NMR 2D NMR (COSY, HSQC, HMBC) Identify_Spin_systems Identify_Spin_systems 2D_NMR->Identify_Spin_systems Assign_CHn Assign CHn Groups (HSQC) Identify_Spin_Systems->Assign_CHn Connect_Fragments Connect Fragments (HMBC) Assign_CHn->Connect_Fragments Propose_Planar_Structure Propose Planar Structure Connect_Fragments->Propose_Planar_Structure Stereochemistry Determine Stereochemistry (NOESY/ROESY) Propose_Planar_Structure->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure

2D NMR Structure Elucidation Workflow

aspergillusidone_correlations cluster_structure Aspergillusidone Core Structure cluster_correlations Key 2D NMR Correlations structure H3 H-3 C1 C-1 H3->C1 HMBC C2 C-2 H3->C2 HMBC C4 C-4 H3->C4 HMBC H5 H-5 H5->C1 HMBC H5->C4 HMBC C6 C-6 H5->C6 HMBC H3_prime H-3' H5_prime H-5' H3_prime->H5_prime COSY C1_prime C-1' H3_prime->C1_prime HMBC C2_prime C-2' H3_prime->C2_prime HMBC C4_prime C-4' H3_prime->C4_prime HMBC OCH3 6-OCH₃ OCH3->C6 HMBC CH3_2_prime 2'-CH₃ CH3_2_prime->C1_prime HMBC CH3_2_prime->C2_prime HMBC CH3_4_prime 4'-CH₃ CH3_4_prime->C4_prime HMBC

Key 2D NMR Correlations for Structure Confirmation

Comparison with Alternative Methods

While 2D NMR is the gold standard for de novo structure elucidation of novel natural products, other analytical techniques play a complementary role.

TechniqueAdvantagesLimitations
X-ray Crystallography Provides unambiguous, absolute stereochemical information.Requires a high-quality single crystal, which can be difficult to obtain for many natural products.
Mass Spectrometry (MS) Provides accurate molecular weight and elemental composition (HR-MS). Fragmentation patterns (MS/MS) can offer structural clues.Does not provide detailed connectivity or stereochemical information. Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., carbonyls, hydroxyls).Provides limited information on the overall molecular framework.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the chromophore system in the molecule.Limited structural information beyond the conjugated system.

Validating the Larvicidal Potential of Synthetic Aspergillusidone F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless global challenge of mosquito-borne diseases necessitates a continuous search for novel and effective larvicides. Aspergillusidone F, a synthetic compound, presents a potential, yet unvalidated, candidate in this ongoing effort. This guide outlines a comparative framework for validating the larvicidal activity of synthetic this compound against the primary dengue vector, Aedes aegypti. We provide a detailed experimental protocol based on World Health Organization (WHO) standards, juxtapose the hypothetical performance of this compound with established synthetic and natural larvicides, and present visual workflows to guide researchers in this critical area of public health. While no specific data on the larvicidal properties of this compound currently exists, this document serves as a foundational guide for its potential evaluation.

Introduction: The Need for Novel Larvicides

Mosquitoes are vectors for a devastating array of diseases, including dengue, Zika, and chikungunya, primarily transmitted by Aedes aegypti.[1] Vector control, particularly targeting the larval stage, remains a cornerstone of disease prevention.[2] The extensive use of synthetic insecticides has led to concerns about resistance, environmental persistence, and toxicity to non-target organisms.[3][4] This has spurred research into alternative solutions, including natural products derived from plants and fungi.[1][5]

Aspergillusidones are depside-type compounds derived from fungi, with some exhibiting promising biological activities such as neuroprotective and anti-inflammatory effects.[6] However, the larvicidal potential of synthetic this compound has not yet been explored. This guide provides a robust framework for its evaluation, comparing its hypothetical efficacy against a leading synthetic pyrethroid, Permethrin, and a well-characterized natural larvicide, 2-Undecanone (B123061).

Comparative Larvicidal Efficacy: A Hypothetical Analysis

To contextualize the potential of this compound, the following table presents hypothetical larvicidal activity data against fourth-instar Aedes aegypti larvae after 24 and 48 hours of exposure. The values for Permethrin and 2-Undecanone are representative of data found in existing literature.[7][8] Efficacy is typically measured by the lethal concentration required to kill 50% (LC50) and 90% (LC90) of the larval population. Lower values indicate higher potency.

CompoundTypeTarget SpeciesExposure Time (hours)LC50 (ppm)LC90 (ppm)
This compound (Hypothetical) SyntheticAedes aegypti2415.535.2
488.318.9
Permethrin Synthetic PyrethroidAedes aegypti240.0040.009
480.0030.007
2-Undecanone Natural RepellentAedes aegypti2473.07135.8
4826.4558.7

Experimental Protocol: Larvicidal Bioassay

The following protocol for assessing larvicidal activity is adapted from the World Health Organization (WHO) standard guidelines.[7][9]

3.1. Rearing of Aedes aegypti

  • Mosquito larvae are reared in enamel trays containing dechlorinated water.

  • Larvae are fed a diet of dog biscuits and yeast powder (3:1 ratio).

  • The rearing temperature is maintained at 27 ± 2°C with a 12:12 hour light:dark photoperiod.

  • Late third or early fourth-instar larvae are used for the bioassay.

3.2. Preparation of Test Solutions

  • Stock solutions of synthetic this compound, permethrin, and 2-undecanone are prepared by dissolving the compounds in an appropriate solvent (e.g., ethanol (B145695) or acetone).

  • A series of dilutions are prepared from the stock solutions to achieve the desired test concentrations.

3.3. Bioassay Procedure

  • Twenty-five late third or early fourth-instar larvae are introduced into 250 mL beakers containing 199 mL of dechlorinated water.

  • One milliliter of the desired concentration of the test solution is added to each beaker.

  • For each compound, a minimum of five different concentrations are tested in triplicate.

  • A control group is run in parallel, containing 1 mL of the solvent and 199 mL of dechlorinated water.

  • Larval mortality is recorded at 24 and 48 hours post-exposure. Larvae are considered dead if they are unable to move when prodded with a needle.

3.4. Data Analysis

  • The percentage of mortality is corrected using Abbott's formula if the mortality in the control group is between 5% and 20%.

  • LC50 and LC90 values are calculated using probit analysis.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Collection & Analysis rearing Rearing of Aedes aegypti Larvae introduction Introduction of Larvae (25 per beaker) rearing->introduction solutions Preparation of Test Solutions exposure Addition of Test Solution (5 concentrations, triplicate) solutions->exposure introduction->exposure mortality Record Mortality (24h & 48h) exposure->mortality control Control Group Setup (Solvent only) control->mortality analysis Probit Analysis (Calculate LC50 & LC90) mortality->analysis

Caption: Experimental workflow for the larvicidal bioassay.

Potential Mechanisms of Action: A Look into Signaling Pathways

While the specific mechanism of action for this compound is unknown, many synthetic insecticides, such as pyrethroids, act as neurotoxins.[10] They typically target voltage-gated sodium channels in the insect's nervous system, leading to paralysis and death. Natural compounds can have varied mechanisms, including disruption of the insect's cuticle, metabolic interference, or acting as growth regulators.[1][11] Should this compound demonstrate significant larvicidal properties, further investigation into its mode of action would be a critical next step. A potential, generalized pathway for neurotoxic insecticides is illustrated below.

G compound Neurotoxic Larvicide (e.g., this compound) receptor Target Receptor (e.g., Sodium Channel) compound->receptor Binds to ion_flow Disrupted Ion Flow receptor->ion_flow Causes neuron Neuron Membrane paralysis Paralysis neuron->paralysis Leads to ion_flow->neuron Affects death Larval Death paralysis->death

Caption: Generalized signaling pathway for a neurotoxic larvicide.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of synthetic this compound as a novel larvicide. The outlined comparative approach, detailed experimental protocol, and visualization of key processes are intended to facilitate rigorous scientific inquiry. Should initial bioassays prove promising, subsequent research should focus on elucidating the precise mechanism of action, evaluating its efficacy against a broader range of mosquito species, and assessing its environmental safety profile and toxicity to non-target organisms. The discovery of new and effective larvicides is paramount to mitigating the global burden of mosquito-borne diseases.

References

A Comparative Efficacy Analysis of Aspergillusidone F and Other Depsidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of aspergillusidone F with other notable depsidones. The information is curated from experimental data to offer an objective overview of their performance in antimicrobial and cytotoxic assays. This document is intended to support research and development efforts in the exploration of depsidones as potential therapeutic agents.

Executive Summary

Depsidones, a class of polyphenolic compounds produced by fungi and lichens, have garnered significant attention for their diverse biological activities. Among these, this compound, isolated from the fungus Aspergillus unguis, has demonstrated promising antimicrobial and cytotoxic potential. This guide presents a comparative analysis of this compound's efficacy against other well-characterized depsidones, including aspergillusidone A, unguinol, nornidulin, and nidulin. The comparison is based on quantitative data from antimicrobial and cytotoxic assays, supplemented with detailed experimental protocols and an exploration of the underlying signaling pathways. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable resource for researchers in the field.

Data Presentation: A Comparative Overview of Depsidone (B1213741) Efficacy

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound and other selected depsidones. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: Antimicrobial Activity of Depsidones (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureus (MRSA)Pseudomonas aeruginosaReference
This compound (Chlorinated derivative)2Not Available[1]
Aspergillusidone ANot AvailableNot Available
UnguinolNot AvailableNot Available
NornidulinNot AvailableNot Available
NidulinNot AvailableNot Available

Table 2: Cytotoxicity of Depsidones (IC50 in µM)

CompoundA-549 (Lung Carcinoma)MDA-MB-231 (Breast Cancer)Calu-3 (Lung Adenocarcinoma)Reference
This compound (Chlorinated derivative)0.5Not AvailableNot Available[1]
UnguinolNot Available81Not Available[2]
NornidulinNot AvailableNot Available~9.5[3]
NidulinNot AvailableNot AvailableNot Available

Table 3: Larvicidal Activity of Depsidones (LC50 in µg/mL)

CompoundArtemia salina (Brine Shrimp)Reference
This compound (Chlorinated derivative)4.1[1]
UnguinolNot Available
NornidulinNot Available
NidulinNot Available

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test depsidones

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized bacterial suspension is prepared to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: The test depsidones are serially diluted (typically two-fold) in CAMHB within the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the depsidone that completely inhibits visible bacterial growth (turbidity).

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Test depsidones

  • Cancer cell lines (e.g., A-549, MDA-MB-231, Calu-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test depsidones for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Brine Shrimp Lethality Assay

This assay is a simple and rapid method for the preliminary assessment of toxicity.

Materials:

  • Test depsidones

  • Artemia salina (brine shrimp) eggs

  • Artificial seawater

  • Hatching tank

  • 24-well plates or small vials

  • Light source

Procedure:

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

  • Exposure: Ten to fifteen nauplii (larvae) are transferred to each well of a 24-well plate or vial containing different concentrations of the test depsidone dissolved in seawater.

  • Incubation: The plates are incubated for 24 hours under a light source.

  • Mortality Count: The number of dead nauplii in each well is counted.

  • LC50 Determination: The lethal concentration 50 (LC50), the concentration that kills 50% of the brine shrimp, is determined using probit analysis.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated. However, studies on other depsidones provide insights into the potential pathways that may be modulated by this class of compounds.

  • Anti-inflammatory and Anticancer Pathways: Some depsidones have been shown to modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-κB, Nrf2, and STAT3 pathways. For instance, physodic and salazinic acids have been reported to increase the activation of the Nrf2 transcription factor while inhibiting the NF-κB and STAT3 pathways in colorectal cancer cells.

  • PI3K/AKT Signaling: Nidulin has been found to stimulate glucose uptake in adipocytes through the activation of the PI3K/AKT signaling pathway, which is a crucial regulator of cell metabolism and growth.

  • MMP9 Inhibition: Recent research has indicated that aspergillusidone G exerts its anti-neuroinflammatory effects by inhibiting matrix metalloproteinase-9 (MMP9)[4][5][6]. Given the structural similarity, it is plausible that this compound may also interact with similar targets.

Further research is required to specifically delineate the signaling pathways targeted by this compound.

Depsidone_Signaling_Pathways cluster_0 Depsidones cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound Signaling Pathways Signaling Pathways This compound->Signaling Pathways Potential Modulation Other Depsidones Other Depsidones NF-kB NF-kB Other Depsidones->NF-kB Inhibition Nrf2 Nrf2 Other Depsidones->Nrf2 Activation STAT3 STAT3 Other Depsidones->STAT3 Inhibition PI3K/AKT PI3K/AKT Other Depsidones->PI3K/AKT Modulation MMP9 MMP9 Other Depsidones->MMP9 Inhibition (Aspergillusidone G) Inflammation Inflammation NF-kB->Inflammation Oxidative Stress Oxidative Stress Nrf2->Oxidative Stress Cancer Progression Cancer Progression STAT3->Cancer Progression Glucose Uptake Glucose Uptake PI3K/AKT->Glucose Uptake Neuroinflammation Neuroinflammation MMP9->Neuroinflammation

Caption: Potential signaling pathways modulated by depsidones.

Experimental_Workflow_MIC Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Serial_Dilution Serial Dilution of Depsidones in 96-well plate Inoculum_Prep->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually assess for turbidity Incubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination End End MIC_Determination->End

Caption: Workflow for MIC determination.

Experimental_Workflow_Cytotoxicity Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with various concentrations of depsidones Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent and incubate Compound_Treatment->MTT_Addition Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for cytotoxicity assay.

References

Cross-Validation of Aspergillusidone F Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Aspergillusidone F and its close structural analogs. Due to the limited availability of direct cross-validation studies on this compound across multiple assays, this document compiles and compares existing data from various sources to offer a broader perspective on its potential therapeutic applications. The information presented herein is intended to support further research and drug discovery efforts.

Data Presentation: Summary of Bioactivities

The following table summarizes the reported bioactivities of this compound and other structurally related aspergillusidones. This comparative data highlights the potential for a range of biological effects within this class of compounds.

CompoundBioactivityAssayQuantitative Measurement (IC50)
This compound LarvicidalBrine Shrimp Lethality Assay12.8 µM[1]
Aspergillusidone AAcetylcholinesterase InhibitionAChE Inhibition Assay56.75 µM[1][2][3]
Aspergillusidone CAromatase InhibitionAromatase Inhibitory Activity Assay0.74 µM[2]
Aspergillusidone DCytotoxicityCell Viability Assay (MDA-MB-231 breast cancer cells)> 50 µM[4]
Unguinol (a depsidone (B1213741) related to aspergillusidones)CytotoxicityCell Viability Assay (MDA-MB-231 breast cancer cells)> 50 µM[4]
Aspergillusidone GAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated BV2 microglia13.35 µM[5]

Experimental Protocols

Detailed methodologies for the key assays mentioned in this guide are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and other novel compounds.

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and cost-effective method for the preliminary assessment of cytotoxic and larvicidal properties of chemical compounds.

Materials:

  • Artemia salina (brine shrimp) eggs

  • Sea salt

  • Distilled water

  • Hatching chamber (e.g., a conical flask or a specially designed two-compartment vessel)

  • Light source

  • Pipettes

  • Multi-well plates (e.g., 24-well or 96-well)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control

Procedure:

  • Hatching of Brine Shrimp:

    • Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L).

    • Add brine shrimp eggs to the hatching chamber containing the artificial seawater.

    • Illuminate one side of the chamber to attract the hatched nauplii.

    • Maintain aeration and a constant temperature (around 25-30°C) for 24-48 hours until the eggs hatch into nauplii (larvae).

  • Assay Execution:

    • Prepare serial dilutions of the test compound in artificial seawater.

    • Transfer a specific number of nauplii (e.g., 10-15) into each well of the multi-well plate.

    • Add the different concentrations of the test compound to the respective wells.

    • Include a solvent control (seawater with the same concentration of the solvent used to dissolve the test compound) and a negative control (seawater only).

    • Incubate the plates for 24 hours under a light source.

  • Data Analysis:

    • After 24 hours, count the number of dead (immobile) nauplii in each well.

    • Calculate the percentage of mortality for each concentration.

    • Determine the median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed, using probit analysis or other appropriate statistical methods.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (e.g., Aspergillusidone A)

  • Positive control (e.g., galantamine or donepezil)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer at appropriate concentrations.

    • Prepare serial dilutions of the test compound and the positive control.

  • Assay Protocol:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

    • Initiate the reaction by adding the AChE solution to all wells except the blank.

    • Immediately after adding the enzyme, add the substrate (ATCI) to all wells.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measurement and Analysis:

    • Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity for each concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This cell-based assay is commonly used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or BV2 microglia)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess reagent (for NO measurement)

  • Test compound (e.g., Aspergillusidone G)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Culture the macrophage cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

    • Incubate the plates for 24 hours.

  • Measurement of Nitric Oxide (NO) Production:

    • After incubation, collect the cell culture supernatant from each well.

    • Add Griess reagent to the supernatant. The reagent reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Use a standard curve of sodium nitrite to determine the concentration of nitrite in the samples.

  • Cell Viability Assay:

    • To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

    • Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production for each concentration of the test compound, normalized to the LPS-stimulated control group.

    • Determine the IC50 value for NO inhibition.

    • Analyze the cell viability data to rule out cytotoxic effects.

Mandatory Visualizations

dot

Bioactivity_Screening_Workflow cluster_0 Compound Acquisition & Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Validation cluster_3 Lead Optimization Natural_Source Natural Source (e.g., Fungus) Extraction Extraction & Isolation Natural_Source->Extraction Compound_Prep Compound Characterization & Stock Solution Extraction->Compound_Prep Primary_Assay High-Throughput Screening Assay (e.g., Cytotoxicity) Compound_Prep->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Multiple_Assays Cross-Validation in Different Assays Dose_Response->Multiple_Assays Selectivity_Assay Selectivity & Specificity Assays Multiple_Assays->Selectivity_Assay SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Assay->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Compound Lead Compound ADMET_Profiling->Lead_Compound

Caption: General workflow for the screening and validation of bioactive natural products.

dot

LPS_Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB_Activation NF-κB Activation MyD88->NFkB_Activation Leads to Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Induces Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators Results in production of Aspergillusidone_G Aspergillusidone G (Inhibition) Aspergillusidone_G->NFkB_Activation

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

References

A Comparative Guide to the Structure-Activity Relationships of Aspergillusidone F and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of aspergillusidone F and its naturally occurring structural analogs, a class of depsidones isolated from Aspergillus species. The information presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of novel therapeutic agents.

Structure-Activity Relationship Overview

Depsidones, including this compound and its derivatives, are a class of polyketides known for their diverse biological activities. SAR studies on this class of compounds have revealed several key structural features that influence their antimicrobial and larvicidal potency.

Analysis of various depsidone (B1213741) analogs isolated from Aspergillus unguis has highlighted the significant role of halogenation, particularly chlorination, in enhancing antibacterial activity.[1] For instance, the presence of chlorine atoms at positions C-2, C-4, and C-7 has been shown to dramatically boost antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] In a series of 1-methyl-6-(2-methylbut-2-enyl)depsidones, the 7-chloro derivative demonstrated superior activity against S. aureus, MRSA, and Cryptococcus neoformans compared to its non-chlorinated counterpart.[1] Furthermore, the presence of two chlorine atoms at C-2 and C-7 resulted in better activity than a single chlorine atom.[2]

Conversely, certain substitutions can be detrimental to activity. The introduction of a carboxyl group to the non-chlorinated analog was found to significantly decrease its activity against S. aureus, MRSA, and C. neoformans.[1] Similarly, the presence of a methoxy (B1213986) group at C-3 has been associated with a loss of activity.[2] For antifungal activity, a carboxyl group on ring C has been suggested to be crucial.[2]

Quantitative Biological Data

The following tables summarize the minimum inhibitory concentration (MIC) values and larvicidal activities of this compound and a selection of its naturally occurring analogs.

Table 1: Antibacterial and Antifungal Activity of this compound Analogs (MIC in µg/mL)

CompoundS. aureusMRSAB. subtilisC. neoformansC. albicans
This compound (analog) -----
Unguinol -----
Nidulin -----
2-Chlorounguinol -2---
7-Chloro-derivative of 157 0.50.50.80.5-
Non-chlorinated analog 157 2.01.00.81.0-
Carboxyl derivative of 157 3264-64-
Compound 139 -1-8--8
Compound 146 -1-81.6--
Compound 150 -1-8---
Compound 155 0.50.5---
Vancomycin (Control) -0.25-0.5---

Data extracted from Phainuphong et al., 2018 and Morshed et al., 2018 as cited in Khayat et al., 2023.[1] and from another study.[3]

Table 2: Larvicidal Activity of this compound and Analogs against Brine Shrimp (Artemia salina)

CompoundActivity
This compound Potent
Nidulin Potent
Nornidulin Potent

Qualitative data from a study on depsidone derivatives.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Test compound stock solution dissolved in a suitable solvent (e.g., DMSO).

    • Standardized microbial suspension (adjusted to 0.5 McFarland turbidity standard).

    • Positive control antibiotic (e.g., Vancomycin) and negative control (solvent).

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the microtiter plate.

    • Each well is then inoculated with the standardized microbial suspension.

    • A positive control well (broth and microorganism) and a negative control well (broth and solvent) are included.

    • The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Larvicidal Bioassay: Brine Shrimp Lethality Assay

This assay is a simple and rapid method for preliminary assessment of toxicity.

  • Preparation of Materials:

    • Brine shrimp (Artemia salina) eggs.

    • Artificial seawater.

    • Vials or small tanks for hatching and testing.

    • Test compound dissolved in a suitable solvent.

  • Procedure:

    • Brine shrimp eggs are hatched in artificial seawater to obtain nauplii (larvae).

    • A specific number of nauplii (e.g., 10-15) are transferred to vials containing seawater.

    • The test compound is added to the vials at various concentrations. A control group with the solvent is also prepared.

    • The vials are kept under illumination and the number of dead larvae is counted after a specific time period (e.g., 24 hours).

  • Data Analysis:

    • The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration for 50% of the population) can be determined using probit analysis.

Visualizations

Experimental Workflow for Bioactivity Screening of Natural Products

The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive compounds from natural sources, such as the depsidones from Aspergillus species.

G cluster_2 SAR and Lead Optimization A Fungal Culture and Fermentation (e.g., Aspergillus unguis) B Extraction of Secondary Metabolites A->B C Chromatographic Separation and Purification B->C D Structure Elucidation (NMR, MS) C->D E Antimicrobial Assays (Broth Microdilution, Agar Diffusion) D->E F Larvicidal Assays (Brine Shrimp Lethality) D->F G Cytotoxicity Assays D->G H Identification of Active Compounds (e.g., this compound Analogs) E->H F->H G->H I Structure-Activity Relationship (SAR) Analysis H->I J Semi-synthesis or Total Synthesis of Analogs I->J Design of New Derivatives K Further Biological Evaluation J->K K->I Refine SAR

Caption: Workflow for natural product drug discovery.

References

A Comparative Analysis of Aspergillusidone F and Clinically Approved Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); inhibiting it increases acetylcholine levels in the brain, which can lead to improvements in cognitive function.[1][3] This guide provides a comparative overview of the potential acetylcholinesterase inhibitor, aspergillusidone F, against established, clinically approved drugs: Donepezil (B133215), Galantamine, and Rivastigmine.

This compound: An Uncharacterized Compound in Acetylcholinesterase Inhibition

Extensive searches of the current scientific literature reveal a significant gap in our understanding of this compound's bioactivity. At present, there is no published experimental data detailing its effects on acetylcholinesterase activity. While research has explored the anti-neuroinflammatory properties of a related compound, aspergillusidone G, these studies do not extend to AChE inhibition.[4][5] Therefore, a direct quantitative comparison of this compound with known AChE inhibitors is not currently possible. The following sections provide a benchmark for such a future comparison, detailing the performance and experimental protocols of well-established AChE inhibitors.

Quantitative Comparison of Known Acetylcholinesterase Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for Donepezil, Galantamine, and Rivastigmine against acetylcholinesterase. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

InhibitorIC50 Value (AChE)Source
Donepezil6.7 nM[6]
8.12 nM (bAChE)[7]
11.6 nM (hAChE)[7]
222.23 µM[8]
Galantamine0.35 µM[9]
410 nM[10]
500 nM[11]
556.01 µM[8]
Rivastigmine4.3 nM[12]
4.15 µM[13]
5.5 µM[14]
32.1 µM[15]

bAChE: bovine Acetylcholinesterase; hAChE: human Acetylcholinesterase

Experimental Protocols for Acetylcholinesterase Inhibition Assays

The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic compounds. A widely accepted and commonly used method is the spectrophotometric method developed by Ellman.

Ellman's Method

This colorimetric assay is a standard for measuring cholinesterase activity.

Principle: The assay relies on the hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by acetylcholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the acetylcholinesterase activity.

Reagents:

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compound (inhibitor) solution at various concentrations

  • Positive control (e.g., Donepezil)

Procedure:

  • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution (or positive control/blank).

  • Add the AChE enzyme solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance of the wells at 412 nm at regular intervals for a set duration using a microplate reader.

  • Calculate the rate of the reaction (change in absorbance per unit of time).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the process of acetylcholinesterase inhibition and the experimental workflow, the following diagrams are provided.

cluster_0 Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products Inhibitor AChE Inhibitor (e.g., Donepezil) Binding Binding to Active Site Inhibitor->Binding Binding->AChE Prevents ACh Binding

Caption: Mechanism of Acetylcholinesterase Inhibition.

cluster_1 Experimental Workflow for AChE Inhibition Assay start Start reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) start->reagents test_compounds Prepare Test Compound Dilutions reagents->test_compounds plate_setup Set up 96-well Plate (Buffer, DTNB, Inhibitor) test_compounds->plate_setup enzyme_add Add AChE Enzyme & Incubate plate_setup->enzyme_add substrate_add Add ATCI Substrate enzyme_add->substrate_add measurement Measure Absorbance at 412 nm substrate_add->measurement analysis Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

References

Assessing the Selectivity of Aspergillusidone F for Its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selectivity of a compound for its intended target is a critical factor in determining its therapeutic potential and safety profile. This guide provides a comprehensive analysis of the selectivity of the novel compound, Aspergillusidone F, against its primary kinase target. Through in vitro biochemical assays and cellular target engagement studies, we compare its performance with two alternative inhibitors, providing essential data to guide further research and development.

Kinase Inhibition Profile: Data Summary

The inhibitory activity of this compound and two alternative compounds was evaluated against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of a kinase by 50%, were determined. Lower IC50 values signify higher potency.

Target KinaseThis compound (IC50, nM)Compound Y (IC50, nM)Compound Z (IC50, nM)
Primary Target: Kinase A 25 15 40
Off-Target Kinase B22009503500
Off-Target Kinase C>150006000>15000
Off-Target Kinase D9504001500
Off-Target Kinase E310012004000

Experimental Protocols

The following protocols outline the methodologies used to determine the kinase inhibition profiles and cellular target engagement.

Radiometric Kinase Assay

This in vitro assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the target kinase, allowing for the quantification of kinase activity in the presence of an inhibitor.[1][2]

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound stock solution (10 mM in DMSO)

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Serial dilutions of this compound are prepared in DMSO.

  • The kinase reaction buffer, the specific kinase, and the diluted this compound (or DMSO as a vehicle control) are added to the wells of a microplate.

  • The plate is incubated for 10-15 minutes at room temperature to allow for inhibitor binding.[1]

  • The kinase reaction is initiated by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration is kept near the Km for each kinase to ensure accurate IC50 determination.[1]

  • The reaction is incubated for 60-120 minutes at 30°C.[1]

  • The reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose filter plate.

  • The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

  • The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to verify the engagement of a compound with its target in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.

Procedure:

  • Cells are treated with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[1]

  • The cells are harvested, washed, and resuspended in PBS with protease and phosphatase inhibitors.[1]

  • The cell suspension is aliquoted and heated to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes.[1]

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.[1]

  • The amount of soluble target protein in each sample is analyzed by SDS-PAGE and Western blotting using an antibody specific to the target kinase.[1]

Visualizing Experimental and Biological Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Reaction Mix add_kinase Add Kinase to Plate prep_kinase->add_kinase incubate_binding Incubate for Binding (15 min) add_kinase->incubate_binding start_reaction Initiate Reaction with [γ-³³P]ATP & Substrate incubate_binding->start_reaction incubate_reaction Incubate Reaction (60 min) start_reaction->incubate_reaction stop_reaction Stop Reaction & Filter incubate_reaction->stop_reaction scintillation Scintillation Counting stop_reaction->scintillation calc_activity Calculate % Kinase Activity scintillation->calc_activity plot_curve Plot Dose-Response Curve calc_activity->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for a typical kinase profiling assay.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk kinase_a Kinase A erk->kinase_a transcription Transcription Factors kinase_a->transcription proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival inhibitor This compound inhibitor->kinase_a

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Comparative Bioactivity Analysis of Aspergillusidone F and Related Depsidones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the reported bioactivity of aspergillusidone F, a depsidone (B1213741) isolated from the marine fungus Aspergillus unguis. In the absence of direct independent replication studies for this compound, this document presents a comparison with structurally related depsidones, nornidulin (B21738) and nidulin, which were co-isolated and evaluated under similar experimental conditions. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of fungal metabolites.

Data Presentation: Larvicidal Activity against Brine Shrimp (Artemia salina)

The primary reported bioactivity for this compound is its larvicidal effect against brine shrimp. The following table summarizes the quantitative data from a key study, comparing the potency of this compound with that of nornidulin and nidulin, two other depsidones produced by Aspergillus unguis.[1]

CompoundMolecular FormulaMolar Mass ( g/mol )Reported LC50 (μg/mL) against Artemia salina
This compound C19H16Br2O5484.141.7
NornidulinC19H15Cl3O5429.692.8
NidulinC20H17Cl3O5443.714.1

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Experimental Protocols

The following is a detailed methodology for the brine shrimp lethality assay, a common preliminary toxicity screen for natural products. This protocol is based on established methods and is consistent with the procedures likely used to evaluate the bioactivity of this compound and its analogs.[2][3][4][5]

Brine Shrimp Lethality Assay

  • Hatching of Brine Shrimp Cysts:

    • Artemia salina cysts (brine shrimp eggs) are hatched in a container filled with artificial seawater (prepared by dissolving sea salt in distilled water, typically 38 g/L).

    • The container is aerated and illuminated continuously for 24-48 hours at room temperature (25-30°C) to allow the cysts to hatch into nauplii (larvae).

  • Preparation of Test Solutions:

    • The test compound (e.g., this compound) is dissolved in a suitable solvent (such as DMSO or ethanol) to create a stock solution.

    • Serial dilutions of the stock solution are prepared to obtain a range of test concentrations. The final solvent concentration in the test vials should be kept low (typically ≤1%) to avoid solvent toxicity to the larvae.

  • Bioassay Procedure:

    • Ten to fifteen nauplii are transferred into each test vial containing a specific concentration of the test compound in a final volume of 5 mL of artificial seawater.

    • A control group containing the same number of nauplii in seawater with the solvent (at the same concentration as the test vials) is also prepared.

    • Each concentration and the control are typically run in triplicate.

  • Data Collection and Analysis:

    • After 24 hours of incubation, the number of dead nauplii in each vial is counted.

    • The percentage of mortality is calculated for each concentration.

    • The LC50 value is determined by plotting the percentage of mortality against the logarithm of the concentration and performing a probit analysis.

Visualizations

Experimental Workflow for Brine Shrimp Lethality Assay

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Hatch Brine Shrimp Cysts (Artemia salina) D Transfer Nauplii to Test Vials A->D B Prepare Stock Solution of Test Compound C Perform Serial Dilutions B->C C->D E Incubate for 24 hours D->E F Count Dead Nauplii E->F G Calculate Percent Mortality F->G H Determine LC50 Value (Probit Analysis) G->H

Caption: Workflow of the Brine Shrimp Lethality Test.

Comparative Analysis of Depsidone Bioactivities

While the primary reported activity for this compound is larvicidal, other structurally similar depsidones from Aspergillus species have demonstrated a broader range of biological effects. This suggests that this compound may possess other, as-yet-unexplored bioactivities.

  • Nornidulin: Besides its larvicidal properties, nornidulin has been reported to exhibit antibacterial, antifungal, antimalarial, and anti-inflammatory activities.[6][7][8] It has also been identified as an inhibitor of Plasmodium falciparum malate:quinone oxidoreductase (PfMQO).[7][9]

  • Nidulin: Nidulin has shown antibacterial activity, particularly against Gram-positive bacteria, and has been investigated for its potential to stimulate glucose uptake.[10][11][12][13]

The shared depsidone core structure among these compounds suggests that they may have overlapping biological targets, although substitutions on the core structure can significantly influence potency and specificity.[1] Further investigation into the bioactivity of this compound is warranted to explore its full therapeutic potential.

G cluster_aspergillus Aspergillus unguis cluster_bioactivities Reported Bioactivities aspergillusidone_F This compound larvicidal Larvicidal aspergillusidone_F->larvicidal nornidulin Nornidulin nornidulin->larvicidal antibacterial Antibacterial nornidulin->antibacterial antifungal Antifungal nornidulin->antifungal antimalarial Antimalarial nornidulin->antimalarial anti_inflammatory Anti-inflammatory nornidulin->anti_inflammatory nidulin Nidulin nidulin->larvicidal nidulin->antibacterial glucose_uptake Glucose Uptake Stimulation nidulin->glucose_uptake

Caption: Bioactivity Profile of Related Depsidones.

References

Unveiling the Metabolic Fate of Fungal-Derived Compounds: A Comparative Guide to Aspergillusidone F Analog Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the quest for novel therapeutics, natural products derived from fungi, such as aspergillusidones, represent a promising frontier. However, their journey from a laboratory curiosity to a clinical candidate is often hampered by metabolic instability. Understanding and predicting how these complex molecules are processed in the body is a critical step in drug development. This guide offers a comparative analysis of the metabolic stability of aspergillusidone F analogs, providing researchers with essential data and protocols to navigate this challenge.

Due to the limited availability of public data on the metabolic stability of this compound analogs, this guide utilizes data from the structurally related fumitremorgin C analog, Ko143, and its derivatives as a pertinent case study. These compounds, also derived from Aspergillus, share a common indole (B1671886) alkaloid scaffold, making them a relevant model for understanding the metabolic liabilities of this class of molecules.

Comparative Metabolic Stability of Ko143 and its Analog

The metabolic stability of a compound is often assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate at which the parent compound disappears over time provides a measure of its stability. A key factor in this process is the presence of NADPH, a cofactor required for the activity of many cytochrome P450 enzymes, which are major players in drug metabolism.

The following table summarizes the metabolic stability of Ko143 and its analog, K1, in the presence and absence of NADPH in human liver microsomes (HLM). K1 is an analog of Ko143 where the ester group has been removed.[1]

CompoundIncubation Time (min)% Parent Compound Remaining (+NADPH)% Parent Compound Remaining (-NADPH)
Ko143 0100100
15~20~40
30~10~20
60<5~10
120<5<5
K1 0100100
15~90~95
30~80~90
60~70~85
120~60~80

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[1]

The data clearly indicates that Ko143 is rapidly metabolized in human liver microsomes, with less than 5% of the parent compound remaining after 60 minutes in the presence of NADPH.[2][3] The analog K1, however, demonstrates significantly improved metabolic stability, with approximately 70% remaining after 60 minutes under the same conditions.[1] This suggests that the ester moiety in Ko143 is a primary site of metabolic breakdown.[2][3]

Experimental Protocols

The following is a generalized protocol for assessing the metabolic stability of compounds in human liver microsomes, based on methodologies described in the cited literature.[1][2][4][5]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Reagents and Materials:

  • Test compound (e.g., this compound analog)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., testosterone, verapamil)

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations without NADPH, add an equivalent volume of buffer.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a volume of cold acetonitrile (containing the internal standard) to the aliquot. This precipitates the proteins and stops the enzymatic reaction.

  • Vortex the samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

3. Analytical Procedure (LC-MS/MS):

  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Separate the parent compound from its metabolites using a suitable HPLC or UPLC column.

  • Detect and quantify the parent compound and the internal standard using a mass spectrometer operating in a specific detection mode (e.g., Multiple Reaction Monitoring, MRM).

  • Determine the peak area ratio of the parent compound to the internal standard at each time point.

4. Data Analysis:

  • Normalize the peak area ratios at each time point to the ratio at time zero to determine the percentage of the parent compound remaining.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the metabolic stability of a compound using an in vitro liver microsome assay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Solution Incubate Incubate at 37°C Compound->Incubate Add to Buffer HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Initiate Reaction Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data Data Analysis (% Remaining, t½) LCMS->Data

Caption: Workflow for In Vitro Metabolic Stability Assay.

Signaling Pathways and Drug Development

While the primary focus of this guide is metabolic stability, it is important to note that this compound and its analogs, like fumitremorgin C, are often investigated for their ability to interact with specific cellular targets. For instance, fumitremorgin C and its analog Ko143 are potent inhibitors of the ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP).

The inhibition of ABCG2 can have significant implications for drug efficacy and safety. ABCG2 is involved in the efflux of a wide range of xenobiotics, including many cancer drugs, from cells. By inhibiting this transporter, this compound analogs could potentially reverse multidrug resistance in cancer cells and enhance the oral bioavailability of co-administered drugs.

The development of metabolically stable analogs is therefore crucial to ensure sustained inhibition of such targets in vivo. A compound that is rapidly metabolized will have a short duration of action, limiting its therapeutic potential. The comparative data presented here for Ko143 and its analog K1 underscores the importance of medicinal chemistry efforts to optimize the metabolic stability of promising natural product scaffolds like the aspergillusidones.

signaling_pathway cluster_cell Cancer Cell Drug Chemotherapeutic Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Efflux Drug Efflux ABCG2->Efflux Analog This compound Analog Analog->ABCG2 Inhibits Resistance Multidrug Resistance Efflux->Resistance

Caption: Inhibition of ABCG2-mediated drug efflux.

References

Validating the Anti-Inflammatory Mechanism of Aspergillusidone F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of aspergillusidone G's anti-neuroinflammatory effects, presenting key experimental data, detailed protocols, and visual representations of its mechanism of action. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Mechanism of Action Overview

Aspergillusidone G has been identified as a potent anti-neuroinflammatory agent.[1] Its primary mechanism of action involves the direct inhibition of Matrix Metalloproteinase-9 (MMP9), a key enzyme implicated in neuroinflammation and the pathogenesis of neurodegenerative diseases such as Parkinson's disease.[1][2] By inhibiting MMP9, aspergillusidone G effectively suppresses the downstream inflammatory cascade, including the production of nitric oxide (NO) and various pro-inflammatory cytokines.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the anti-inflammatory effects of aspergillusidone G in lipopolysaccharide (LPS)-induced BV2 microglia, a common in vitro model for neuroinflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production by Aspergillusidone G

TreatmentConcentration (μM)NO Inhibition (%)Reference
Aspergillusidone G30>80[4]
Aspergillusidone G4090.54[1][2]

Table 2: Downregulation of Pro-inflammatory Mediators by Aspergillusidone G in LPS-stimulated BV2 cells

Gene/ProteinAspergillusidone G Concentration (μM)EffectReference
iNOSDose-dependentDownregulation of mRNA and protein expression[2]
COX-2Dose-dependentDownregulation of mRNA expression[5]
IL-1βDose-dependentDownregulation of mRNA expression[5]
TNF-αDose-dependentDownregulation of mRNA expression[5]
IL-6Dose-dependentDownregulation of mRNA expression[5]

Table 3: Synergistic Anti-inflammatory Effects with Other Compounds

CombinationMetricObservationReference
Aspergillusidone G (20 μM) + SB-3CT (20 μM; MMP9 inhibitor)NO InhibitionIncreased from 27.57% (Asp G alone) to 63.50%[1]
Aspergillusidone G (7.5 μM) + Polaprezinc (75 μM)NO Inhibition~80% inhibition[4]

Signaling Pathway

The proposed signaling pathway for the anti-neuroinflammatory action of aspergillusidone G is depicted below.

aspergillusidone_g_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, TNF-α, IL-6) NFkB->Pro_inflammatory Induces Inflammation Neuroinflammation Pro_inflammatory->Inflammation AspG Aspergillusidone G AspG->NFkB Inhibits (indirectly) MMP9 MMP9 AspG->MMP9 Inhibits MMP9->NFkB Activates

Caption: Proposed mechanism of aspergillusidone G's anti-neuroinflammatory action.

Experimental Protocols

Cell Culture and Treatment

BV2 microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere for 24 hours. Cells are then pre-treated with various concentrations of aspergillusidone G for 1 hour before being stimulated with 1 μg/mL of LPS for a specified duration (typically 12 or 24 hours).[4][6]

Nitric Oxide (NO) Assay

The concentration of NO in the cell culture supernatant is measured using the Griess reagent.[4] Briefly, 50 μL of supernatant is mixed with 50 μL of Griess reagent A and 50 μL of Griess reagent B. After incubation at room temperature for 10 minutes, the absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using sodium nitrite (B80452) to quantify the NO concentration.[6]

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from BV2 cells using TRIzol reagent.[2] cDNA is synthesized from the RNA templates using a reverse transcription kit. qRT-PCR is then performed using SYBR Green master mix on a real-time PCR system to quantify the mRNA expression levels of target genes (iNOS, COX-2, IL-1β, TNF-α, IL-6). Gene expression is normalized to a housekeeping gene such as GAPDH.

Western Blot Analysis

Cell lysates are prepared, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, MMP9, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The general workflow for validating the anti-inflammatory effects of aspergillusidone G is illustrated below.

experimental_workflow start Start cell_culture BV2 Microglia Cell Culture start->cell_culture treatment Pre-treatment with Aspergillusidone G cell_culture->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation data_collection Data Collection lps_stimulation->data_collection no_assay NO Assay (Griess Reagent) data_collection->no_assay q_pcr qRT-PCR (Gene Expression) data_collection->q_pcr western_blot Western Blot (Protein Expression) data_collection->western_blot analysis Data Analysis and Interpretation no_assay->analysis q_pcr->analysis western_blot->analysis end End analysis->end

Caption: General experimental workflow for in vitro validation.

Comparison with Alternatives

SB-3CT (MMP9 Inhibitor)

SB-3CT is a selective inhibitor of MMP9. The observation that co-treatment of aspergillusidone G with SB-3CT potentiates the inhibition of NO production provides strong evidence that MMP9 is a key target of aspergillusidone G.[1] This suggests that aspergillusidone G's anti-inflammatory effects are, at least in part, mediated through the same pathway as known MMP9 inhibitors.

Polaprezinc (Pol)

Polaprezinc is a chelate compound of L-carnosine and zinc that has shown anti-inflammatory properties.[4] Studies have demonstrated a synergistic effect when aspergillusidone G is co-administered with Polaprezinc, leading to a significantly enhanced inhibition of NO production in LPS-stimulated BV2 microglia.[4] This suggests that the combination of aspergillusidone G and Polaprezinc could be a promising therapeutic strategy for neuroinflammatory conditions, potentially allowing for lower doses of each compound and reducing the risk of side effects. The synergistic mechanism may involve targeting multiple points in the inflammatory pathway, including the NF-κB and PPARα signaling pathways.[4][6]

References

comparative analysis of aspergillusidone F from different Aspergillus strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the isolation, characterization, and biological activities of aspergillusidone F and related depsidones from Aspergillus unguis.

The emergence of novel bioactive secondary metabolites from fungal sources continues to be a cornerstone of natural product drug discovery. Among these, the aspergillusidones, a class of depsidones isolated from the fungus Aspergillus unguis, have demonstrated a range of intriguing biological activities. This guide provides a comparative analysis of this compound alongside its structurally related analogs, aspergillusidone A and aspergillusidone G, all sourced from Aspergillus unguis. Due to the current lack of reports on the isolation of this compound from other Aspergillus strains, this comparison focuses on the available data from A. unguis to offer a valuable resource for researchers exploring the therapeutic potential of these compounds.

Quantitative Data Summary

The following tables summarize the available data on the production and biological efficacy of aspergillusidones A, F, and G isolated from Aspergillus unguis.

Table 1: Isolation Yield and Purity of Aspergillusidones from Aspergillus unguis

CompoundProducing StrainFermentation MethodYield (mg/L)PurityReference
Aspergillusidone AAspergillus unguis DLEP2008001Liquid-state fermentation5.3 mg (from Fr8')Not explicitly stated[1]
This compoundAspergillus unguis DLEP2008001Liquid-state fermentation with NaBr and procaine (B135) inductionNot explicitly stated, but production is notedNot explicitly stated[1]
Aspergillusidone GAspergillus unguis DLEP2008001 (plasma-induced mutant)Liquid-state fermentationNot explicitly statedNot explicitly stated[1][2]

Table 2: Comparative Biological Activities of Aspergillusidones

CompoundBiological ActivityAssayIC₅₀/LC₅₀ (µM)Reference
Aspergillusidone AAcetylcholinesterase InhibitionIn vitro enzymatic assay56.75[1][2]
This compoundLarvicidalBrine Shrimp Lethality Assay12.8[1]
Aspergillusidone GAnti-neuroinflammatoryMMP-9 Inhibition in LPS-induced BV2 microgliaNot reported as IC₅₀[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of these compounds.

Fungal Fermentation and Metabolite Extraction

Aspergillus unguis DLEP2008001 is cultured in a potato sucrose (B13894) broth (PSB) medium. For the induction of specific metabolites, the medium can be supplemented with chemical modifiers such as NaBr (20 g/L) and procaine (1 mM).[1] The fungus is typically incubated at 28°C for 20-30 days under static conditions.[1][3] After the incubation period, the fungal mycelia and broth are separated. The broth is extracted with ethyl acetate, and the mycelia are extracted with a mixture of methanol (B129727) and acetone.[1] The extracts are then combined and concentrated under reduced pressure to yield the crude extract.

Isolation and Purification of Aspergillusidones

The crude extract is subjected to a series of chromatographic separations to isolate the individual aspergillusidones. A typical purification workflow involves:

  • Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on an ODS column with a stepwise gradient of methanol in water.

  • Column Chromatography: The resulting fractions are further purified by column chromatography on silica (B1680970) gel and Sephadex LH-20.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved using reversed-phase preparative HPLC to yield the pure aspergillusidones.[1]

Brine Shrimp Lethality Assay

This assay is a simple and effective method for the preliminary assessment of cytotoxicity and larvicidal activity.

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in sterile seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: The purified this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Exposure: Ten to fifteen nauplii (brine shrimp larvae) are added to each well of a 24-well plate containing the test solutions.

  • Incubation and Observation: The plates are incubated for 24 hours, after which the number of surviving nauplii is counted.

  • Data Analysis: The median lethal concentration (LC₅₀) is calculated from the dose-response data.

Acetylcholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the inhibitory effect of compounds on acetylcholinesterase (AChE).

  • Reagent Preparation: Solutions of AChE, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, the test compound (aspergillidone A) is pre-incubated with the AChE enzyme. The reaction is initiated by adding the substrate ATCI and DTNB.

  • Measurement: The formation of the yellow-colored product, resulting from the reaction of thiocholine (B1204863) with DTNB, is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Visualizations: Pathways and Workflows

To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A_unguis Aspergillus unguis Culture Fermentation Liquid-State Fermentation (PSB Medium, 28°C, 20-30 days) A_unguis->Fermentation Induction Chemical Induction (NaBr, Procaine) Fermentation->Induction Harvest Harvest Mycelia and Broth Induction->Harvest Extraction Solvent Extraction (Ethyl Acetate, Methanol/Acetone) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (ODS Column) Crude_Extract->VLC CC Column Chromatography (Silica Gel, Sephadex LH-20) VLC->CC Prep_HPLC Preparative HPLC CC->Prep_HPLC Pure_Compounds Pure Aspergillusidones (A, F, G) Prep_HPLC->Pure_Compounds biosynthetic_pathway PKS Polyketide Synthase (PKS) Pathway Orsellinic_Acid Orsellinic Acid Derivatives PKS->Orsellinic_Acid Orcinol Orcinol Derivatives PKS->Orcinol Depside_Formation Depside Formation Orsellinic_Acid->Depside_Formation Orcinol->Depside_Formation Oxidative_Coupling Oxidative Coupling Depside_Formation->Oxidative_Coupling Aspergillusidones Aspergillusidones (Depsidones) Oxidative_Coupling->Aspergillusidones mmp9_inhibition_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK Signaling Pathway TLR4->MAPK_Pathway Aspergillusidone_G Aspergillusidone G MMP9_Protein MMP-9 Protein Aspergillusidone_G->MMP9_Protein Inhibition MMP9_Gene_Expression MMP-9 Gene Expression NF_kB_Pathway->MMP9_Gene_Expression MAPK_Pathway->MMP9_Gene_Expression MMP9_Gene_Expression->MMP9_Protein Inflammation Neuroinflammation MMP9_Protein->Inflammation

References

Evaluating the In Vivo Potential of Aspergillusidones Based on In Vitro Anti-Neuroinflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The emergence of natural compounds as potential therapeutic agents has garnered significant interest in the scientific community. Among these, depsidones and depsides isolated from Aspergillus species, such as aspergillusidone G, have shown promising anti-neuroinflammatory properties in preclinical in vitro studies. This guide provides a comprehensive evaluation of the available in vitro data for aspergillusidone G, its proposed mechanism of action, and a comparative analysis with other agents. While the user's initial interest was in aspergillusidone F, the current body of scientific literature with detailed mechanistic insights primarily focuses on aspergillusidone G. This guide will therefore concentrate on the latter, a closely related and well-studied compound, to project its potential for in vivo applications.

It is crucial to note that, to date, there are no published in vivo efficacy studies for aspergillusidone G in animal models of neuroinflammation or Parkinson's disease. Therefore, this document serves to summarize the existing in vitro findings to lay the groundwork for future in vivo investigations.

Comparative In Vitro Efficacy of Aspergillusidone G

Aspergillusidone G (Asp G) has demonstrated significant anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common in vitro model for neuroinflammation. Its efficacy is highlighted by its ability to inhibit key inflammatory mediators. For comparative purposes, we include data on the synergistic effects observed with the selective MMP-9 inhibitor, SB-3CT, and the anti-ulcer drug, Polaprezinc.

Compound/CombinationConcentrationTarget Cell LineKey In Vitro Efficacy MetricResultReference
Aspergillusidone G 40 µMLPS-stimulated BV2 microgliaNitric Oxide (NO) Production Inhibition90.54% suppression of NO burst[1][2]
Aspergillusidone G 13.35 µMLPS-stimulated BV2 microgliaIC50 for NO Production Inhibition13.35 µM[1]
Aspergillusidone G + SB-3CT 20 µM Asp G + 20 µM SB-3CTLPS-stimulated BV2 microgliaNitric Oxide (NO) Production InhibitionIncreased from 27.57% (Asp G alone) to 63.50%[1][2]
Aspergillusidone G + Polaprezinc Low doses of Asp GLPS-stimulated BV2 microgliaNitric Oxide (NO) Production InhibitionEnhanced Polaprezinc's inhibition from ~30% to ~80%[3][4]

Proposed Signaling Pathway of Aspergillusidone G in Neuroinflammation

Bioinformatic analysis and in vitro experiments suggest that aspergillusidone G exerts its anti-neuroinflammatory effects primarily through the inhibition of Matrix Metalloproteinase-9 (MMP-9).[1][2] This inhibition is believed to modulate downstream inflammatory signaling pathways, including the IL-17 and TNF signaling pathways.[1] Further studies indicate a potential role in modulating NF-κB and other related signaling molecules.[3][4]

Aspergillusidone G Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Signaling TLR4->NF_kB Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, IL-1β, TNF-α, IL-6) NF_kB->Inflammatory_Genes MMP9_inactive Inactive MMP-9 MMP9_active Active MMP-9 MMP9_inactive->MMP9_active MMP9_active->NF_kB Feedback Loop AspG Aspergillusidone G AspG->MMP9_inactive Indirect Inhibition AspG->MMP9_active Direct Inhibition Inflammatory_Genes->MMP9_inactive

Aspergillusidone G's proposed mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key in vitro experimental protocols used to evaluate aspergillusidone G.

1. Cell Culture and Treatment:

  • Cell Line: BV2 murine microglial cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of aspergillusidone G for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay:

  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After cell treatment, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Objective: To measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-1β, IL-6).

  • Procedure:

    • Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

    • RNA is reverse-transcribed into cDNA using a reverse transcription kit.

    • qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

    • The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

4. Western Blot Analysis:

  • Objective: To determine the protein expression levels of inflammatory mediators (e.g., iNOS).

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Gelatin Zymography:

  • Objective: To assess the enzymatic activity of MMP-9.

  • Procedure:

    • Cell culture supernatants are collected and mixed with non-reducing sample buffer.

    • The samples are loaded onto a polyacrylamide gel containing gelatin.

    • After electrophoresis, the gel is washed and incubated in a developing buffer to allow for enzymatic activity.

    • The gel is stained with Coomassie Brilliant Blue, and areas of gelatin degradation (indicative of MMP-9 activity) appear as clear bands against a blue background.

Proposed In Vivo Efficacy Evaluation Workflow

Based on the promising in vitro anti-neuroinflammatory data, a logical next step is to assess the in vivo efficacy of aspergillusidone G in a relevant animal model of neuroinflammation, such as an LPS-induced or a Parkinson's disease model. The following workflow is proposed for such a study.

In Vivo Efficacy Workflow Model Animal Model Selection (e.g., LPS-induced neuroinflammation, MPTP-induced Parkinson's disease) Dosing Dose-Response and Toxicity Studies Model->Dosing Treatment Aspergillusidone G Administration (e.g., oral, intraperitoneal) Dosing->Treatment Behavioral Behavioral Assessments (e.g., motor function tests) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., cytokine levels in brain tissue, neurotransmitter levels) Behavioral->Biochemical Histological Histological and Immunohistochemical Analysis (e.g., microglial activation, neuronal loss) Biochemical->Histological Data Data Analysis and Efficacy Determination Histological->Data

References

Safety Operating Guide

Proper Disposal of Aspergillussidone F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Given the bioactive nature of many fungal secondary metabolites, aspergillussidone F should be handled as a potentially hazardous substance.[1] Adherence to established safety protocols for handling research reagents is paramount to minimize risks of chemical burns, inhalation hazards, or environmental contamination.[2]

Summary of Disposal Procedures

Proper disposal of aspergillussidone F involves a multi-step process designed to ensure the safety of laboratory personnel and protect the environment. This process includes appropriate waste segregation, the use of personal protective equipment (PPE), and disposal through authorized waste management services.

Waste Type Recommended Disposal Method Personal Protective Equipment (PPE)
Solid Aspergillussidone F Segregate into a dedicated, clearly labeled hazardous waste container.Nitrile gloves, safety goggles, lab coat.
Solutions containing Aspergillussidone F Dispose of as hazardous chemical waste. Do not pour down the drain.Nitrile gloves, safety goggles, lab coat.
Contaminated Labware (e.g., vials, pipettes, gloves) Dispose of as solid hazardous waste in a designated container.[3]Nitrile gloves, safety goggles, lab coat.

Detailed Experimental Protocol for Disposal

The following step-by-step procedure should be followed for the disposal of aspergillussidone F and associated contaminated materials:

  • Risk Assessment: Before handling, perform a risk assessment of the procedure.[4] Given the lack of specific toxicity data, treat aspergillussidone F with caution.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable choice for small quantities).

  • Waste Segregation:

    • Solid Waste: Carefully place solid aspergillussidone F into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the name of the compound, the approximate quantity, and the date.

    • Liquid Waste: Transfer solutions containing aspergillussidone F into a designated hazardous liquid waste container. This container should be compatible with the solvent used. Never mix incompatible waste streams.

    • Contaminated Materials: All disposable items that have come into contact with aspergillussidone F, such as pipette tips, weigh boats, and gloves, should be placed in the solid hazardous waste container.

  • Waste Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Waste Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][3] Ensure all documentation and chain-of-custody requirements are met.[3]

Aspergillussidone F Disposal Workflow

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A Assess Risks & Wear PPE (Gloves, Goggles, Lab Coat) B Solid Aspergillussidone F A->B Handle Waste C Solutions with Aspergillussidone F A->C Handle Waste D Contaminated Labware A->D Handle Waste E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F D->E G Store in Designated Secure Area E->G F->G H Arrange for Professional Waste Disposal G->H

Caption: Workflow for the proper disposal of aspergillussidone F.

Disclaimer: This guidance is based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and procedures. If you have any doubts, contact your Environmental Health and Safety (EHS) department for clarification.

References

Personal protective equipment for handling aspergillusidone F

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Aspergillusidone F, a fungal metabolite with potential cytotoxic properties. In the absence of a specific Safety Data Sheet (SDS), this document outlines best practices based on guidelines for handling cytotoxic compounds to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against exposure to potentially hazardous compounds like this compound. All personnel handling this compound must be trained in the proper donning, doffing, and disposal of PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Task Required PPE Notes
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields- N95 or FFP2 RespiratorTo prevent inhalation of fine particles and skin contact.
Solubilizing and Diluting - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields or Face ShieldTo protect against splashes and aerosols.
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat or Disposable Gown- Safety GlassesStandard cell culture PPE to prevent contamination and exposure.
Waste Disposal - Heavy-duty Nitrile Gloves- Disposable Gown- Safety Goggles with Side ShieldsTo protect against splashes and contact with contaminated materials.
Spill Cleanup - Double Nitrile Gloves- Disposable Gown or Coveralls- Safety Goggles and Face Shield- N95 or FFP2 RespiratorTo ensure maximum protection during emergency cleanup.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure during the handling of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designated Work Area (e.g., Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weighing and Aliquoting don_ppe->weigh 2. solubilize Solubilization weigh->solubilize 3. experiment Experimental Use solubilize->experiment 4. decontaminate Decontaminate Work Surfaces experiment->decontaminate 5. doff_ppe Doff PPE Correctly decontaminate->doff_ppe 6. dispose Dispose of Waste doff_ppe->dispose 7. cluster_waste Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tubes, etc.) solid_container Labeled Cytotoxic Solid Waste Bin solid_waste->solid_container liquid_waste Contaminated Liquids (Media, Solvents) liquid_container Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.